Ethylene sulfite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.66 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3225. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,2-dioxathiolane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S/c3-6-4-1-2-5-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXYVJKNSMILOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020668 | |
| Record name | Glycol sulfite | |
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Molecular Weight |
108.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Glycol sulfite | |
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CAS No. |
3741-38-6 | |
| Record name | Ethylene sulfite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycol sulfite | |
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| Record name | Ethylene sulfite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3225 | |
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| Record name | 1,3,2-Dioxathiolane, 2-oxide | |
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| Record name | Glycol sulfite | |
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| Record name | Ethylene sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.029 | |
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| Record name | GLYCOL SULFITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85XYC59UJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Ethylene Sulfite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethylene sulfite (1,3,2-dioxathiolane-2-oxide), a versatile compound used as a polar aprotic solvent and an important electrolyte additive in lithium-ion batteries.[1][2] The document details the primary reaction mechanism, presents established experimental protocols, and summarizes key quantitative data for researchers in organic synthesis and materials science.
Core Synthesis Reaction Mechanism: From Ethylene Glycol and Thionyl Chloride
The most industrially advantageous method for synthesizing this compound is the reaction between ethylene glycol and thionyl chloride (SOCl₂).[3][4] This process is favored due to its relatively low cost and safety compared to alternatives.[4][5] The reaction is an esterification that proceeds through a chlorosulfite intermediate to form the final cyclic sulfite ester.
The overall reaction is as follows:
HOCH₂CH₂OH + SOCl₂ → (CH₂)₂O₂SO + 2 HCl
The mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion.
-
Intermediate Formation: This initial attack forms a highly reactive chlorosulfite intermediate (2-chloroethoxy)sulfinoyl chloride.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then performs an intramolecular nucleophilic attack on the sulfur atom.
-
Ring Closure and Elimination: This second attack leads to the formation of the five-membered ring of this compound and the elimination of a second chloride ion. The eliminated chloride ions combine with the protons from the hydroxyl groups to form hydrogen chloride (HCl) as a byproduct.
A base, such as triethylamine or pyridine, can be used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6] The reaction can also be performed without a solvent or catalyst.[3][4]
Alternative Synthesis Routes
While the thionyl chloride route is most common, other methods for producing this compound have been reported:
-
Reaction of Ethylene Oxide with Sulfur Dioxide: This method is effective but raises safety concerns and requires specialized equipment due to the nature of the reactants.[5]
-
Reaction of Ethylene Glycol with Dimethyl Sulfite: This transesterification reaction can be performed with a catalyst like p-toluenesulfonic acid. It avoids the generation of corrosive HCl gas.[5]
-
Depolymerization of Polythis compound: This method is generally considered less practical for large-scale synthesis.[5]
Experimental Protocols
Detailed experimental procedures are crucial for successful and reproducible synthesis. Below are protocols for the two primary methods discussed.
Protocol 1: Synthesis from Ethylene Glycol and Thionyl Chloride
This protocol is adapted from a procedure using a base to neutralize the HCl byproduct.[6]
Materials:
-
Ethylene glycol
-
Thionyl chloride
-
Triethylamine
-
Dichloromethane (DCM, solvent)
Equipment:
-
Three-necked round-bottom flask (0.5 L)
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Heating mantle with temperature control
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Add ethylene glycol (40 g, 0.644 mol) and dichloromethane (220 ml) to the flask.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (92 g, 0.773 mol) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.
-
Warming: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Base Addition: Add triethylamine (78.2 g, 0.773 mol) dropwise to the reaction vessel to neutralize the generated HCl. A precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: Continue stirring for 1 hour after the triethylamine addition is complete.
-
Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Recover the dichloromethane solvent from the filtrate via distillation under reduced pressure.
-
The remaining liquid is crude this compound. Further purification can be achieved by vacuum distillation.
-
Protocol 2: Synthesis from Ethylene Glycol and Dimethyl Sulfite
This protocol is adapted from a transesterification method.[5]
Materials:
-
Ethylene glycol (620 g, 10 mol)
-
Dimethyl sulfite (1100 g, 10 mol)
-
p-Toluenesulfonic acid (8.6 g, catalyst)
Equipment:
-
2000 mL three-necked flask
-
Stirrer
-
Fractionating column
-
Thermometer
-
Heating mantle
Procedure:
-
Charging the Reactor: In the three-necked flask, combine dimethyl sulfite, ethylene glycol, and p-toluenesulfonic acid.
-
Initiating Reaction: Heat the mixture to 70 °C to start the reaction.
-
Methanol Removal: The generated methanol byproduct is continuously removed via the fractionating column.
-
Temperature Increase: Gradually increase the reaction temperature.
-
Reaction Completion: The reaction is considered complete when the system temperature reaches above 170 °C and no more methanol is distilled.[5]
-
Purification: The crude product is purified by fractional distillation, collecting the fraction at 172-173 °C.[5]
Quantitative Data and Physicochemical Properties
Accurate data on yield, purity, and physical properties are essential for evaluating a synthesis method and for the application of the final product.
Reaction Yield and Purity
The yield and purity of this compound are highly dependent on the synthesis method, reaction conditions, and purification process.
| Synthesis Method | Reported Yield | Reported Purity | Key Impurities | Reference |
| Ethylene Glycol + Thionyl Chloride (with base) | 99% | 99.1% (GC) | Triethylamine hydrochloride | [6] |
| Ethylene Glycol + Thionyl Chloride (no solvent) | 86% (distilled) | 97.7% | Chloroethanol, Ethylene Glycol | [3] |
| Ethylene Glycol + Dimethyl Sulfite | - | 99% (HPLC) | Unreacted starting materials | [5] |
| Purification via Rectification | 71.8% | 99.30% | Chloroethanol (0.14%), Ethylene Glycol (0.38%) | [3] |
| Purification via Activated Carbon + Rectification | 68% | 99.5% | Chloroethanol (0.09%), Ethylene Glycol (0.18%) | [3] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₃S | [1][7][8] |
| Molecular Weight | 108.11 g/mol | [7][8] |
| Appearance | Colorless liquid | [9] |
| Density | 1.426 g/mL at 25 °C | [1][9] |
| Boiling Point | 159.1 °C | [1][9] |
| Melting Point | -11 °C | [1] |
| Refractive Index | n20/D 1.445 | [1][9] |
| CAS Number | 3741-38-6 | [8] |
References
- 1. chembk.com [chembk.com]
- 2. New insights into the electroreduction of this compound as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. US6992196B2 - Method for producing refined this compound - Google Patents [patents.google.com]
- 4. JP4432311B2 - this compound and method for producing the same - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Glycol sulfite synthesis - chemicalbook [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethylene Sulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene sulfite (1,3,2-dioxathiolane-2-oxide) is a cyclic sulfite ester of ethylene glycol. It is a colorless liquid at room temperature and has gained significant attention primarily as a crucial electrolyte additive in lithium-ion batteries.[1][2] Its ability to form a stable solid electrolyte interphase (SEI) on battery electrodes enhances performance and longevity.[2][3][4] While its electrochemical applications are well-documented, its utility in other domains, including organic synthesis and potentially as a drug intermediate, is also noted, albeit with less extensive literature.[5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its known applications and reaction mechanisms.
Physical Properties
This compound is a clear, colorless to pale yellow liquid with a faint, sulfurous, or pungent odor.[6] It is very soluble in water and also soluble in various polar aprotic organic solvents like dimethylformamide and acetonitrile.[6][7] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂H₄O₃S | [7][8][9] |
| Molecular Weight | 108.12 g/mol | [5][8][9][10][11][12] |
| Appearance | Clear, colorless liquid | [1][5][7][13] |
| Melting Point | -17 °C | [7] |
| Boiling Point | 159.1 °C to 172 °C | [1][2][5][10][13][14][15][16][17] |
| Density | 1.426 - 1.431 g/mL at 20-25 °C | [5][7][10][11][13][14][15][16][17][18] |
| Refractive Index (n20/D) | 1.445 | [10][11][14][15][16][17][18] |
| Vapor Pressure | 2 mmHg at 25 °C | [7] |
| Flash Point | 91.7 °C (197.1 °F) | [11][15] |
| Solubility | Very soluble in water; soluble in polar aprotic organic solvents. | [6][7] |
Chemical Properties and Reactivity
This compound is a moderately volatile and polar compound.[6] It is stable under normal temperatures and pressures but can decompose upon strong heating, forming explosive mixtures with air.[7] The molecule's cyclic structure contributes to its reactivity, particularly in electrochemical reduction and ring-opening reactions.[5]
Table 2: Chemical Properties and Reactivity of this compound
| Property | Description | References |
| Stability | Stable under normal temperatures and pressures. | [7] |
| Decomposition | Upon heating, it can generate irritating and toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides. | [7] |
| Incompatibilities | Reacts with strong oxidizing agents and strong acids. | [7] |
| Reactivity | Undergoes reductive decomposition, particularly in electrochemical applications, leading to ring-opening and the formation of various sulfur-containing species. | [2][5] |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of ethylene glycol with thionyl chloride.[6] The following is a representative protocol adapted from patent literature.
4.1.1. Materials and Equipment
-
Ethylene glycol
-
Thionyl chloride
-
Sodium bicarbonate saturated solution
-
Activated carbon (optional)
-
Reaction vessel with a stirrer, thermometer, and dropping funnel
-
Distillation apparatus
4.1.2. Procedure
-
Reaction: In a suitable reaction vessel, place ethylene glycol. While stirring, slowly add thionyl chloride dropwise. The reaction temperature should be maintained between 0 and 50 °C.
-
Aging: After the addition of thionyl chloride is complete, the mixture is "aged" by stirring for 1-3 hours at a temperature below 30 °C.
-
Neutralization: The reaction mixture is then cooled to between -10 and 10 °C, and a saturated aqueous solution of sodium bicarbonate is added to adjust the pH to 7-8.
-
Purification (Distillation): The crude this compound is then purified. This can be achieved through simple distillation under reduced pressure (e.g., 20 Torr) at a temperature not exceeding 100 °C. An initial fraction (approximately 5% of the total distillate) can be discarded to remove more volatile impurities.
-
Washing and Further Purification (Optional): For higher purity, the distilled this compound can be washed with a basic solution (like sodium bicarbonate solution) and then treated with an absorbent material such as activated carbon. A final rectification (fractional distillation) can yield highly pure this compound.
Characterization Methods
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a standard technique to assess the purity of this compound and to identify and quantify impurities.
-
Sample Preparation: A diluted solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
GC Conditions: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) is used. The oven temperature is programmed to ramp up to ensure the separation of components. The injector and detector temperatures are set appropriately.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass range is scanned to detect the molecular ion and characteristic fragment ions of this compound and any potential impurities.
4.2.2. X-ray Photoelectron Spectroscopy (XPS) XPS is particularly useful for analyzing the surface chemistry of electrodes in lithium-ion batteries where this compound is used as an additive. It helps in characterizing the composition of the SEI layer.
-
Sample Preparation: The battery is disassembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination of the electrode surfaces. The electrodes are rinsed with a suitable solvent to remove residual electrolyte and then dried.
-
Analysis: The prepared electrode is transferred to the XPS instrument under vacuum. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample. High-resolution spectra of relevant elements (e.g., C 1s, O 1s, S 2p, F 1s, Li 1s) are acquired. The binding energies of the peaks provide information about the chemical states of the elements and thus the composition of the SEI.
Applications and Mechanisms of Action
Lithium-Ion Batteries
The most significant application of this compound is as an electrolyte additive in lithium-ion batteries.[1][2] It plays a critical role in the formation of a stable solid electrolyte interphase (SEI) on the anode surface. This SEI layer is crucial for preventing the continuous decomposition of the electrolyte and ensuring the long-term cyclability of the battery.[2][3][4]
The mechanism involves the electrochemical reduction of this compound at the anode surface during the initial charging cycles. This reduction leads to a ring-opening reaction, forming various sulfur-containing organic and inorganic species that deposit on the electrode surface to create the protective SEI film.[5][19]
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules, including other sulfite esters and sulfur-containing polymers.[5][6] Its cyclic structure and reactivity make it a useful building block in various chemical transformations.
Relevance to Drug Development
Currently, there is limited publicly available information directly linking this compound to drug development. While some sources mention its use as a "drug intermediate," specific examples or detailed studies are lacking. The toxicological properties of this compound have not been fully investigated, though it is known to be an irritant and potentially harmful if swallowed, inhaled, or in contact with skin.[5][7] Some studies have suggested potential mutagenic properties, which would be a significant consideration for any pharmaceutical application.[5]
The broader class of sulfur-containing compounds, including sulfinate esters and other stereogenic sulfur centers, is of growing interest in drug discovery due to their unique physicochemical and pharmacokinetic properties.[14] However, the direct role of this compound in this context remains to be explored. Professionals in drug development should be aware of the reactivity of this compound and its potential as a precursor for novel sulfur-containing pharmacophores, while also noting the current lack of biological and toxicological data.
Safety and Handling
This compound is a combustible liquid and should be handled with care.[7] It is recommended to work in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety goggles.[7] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames, and incompatible substances such as strong oxidizing agents and strong acids.[7] In case of fire, water spray, dry chemical, carbon dioxide, or appropriate foam can be used for extinction.[7]
Conclusion
This compound is a valuable chemical with well-established applications in the field of energy storage, particularly as an electrolyte additive in lithium-ion batteries. Its physical and chemical properties are well-characterized, and methods for its synthesis are available. While its potential in organic synthesis is recognized, its role in drug development is currently not well-defined. Further research into the biological activity and toxicological profile of this compound is necessary to ascertain its potential in the pharmaceutical industry. Researchers and professionals are advised to consult the relevant safety data sheets before handling this compound.
References
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. JP4432311B2 - this compound and method for producing the same - Google Patents [patents.google.com]
- 3. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Buy this compound | 3741-38-6 [smolecule.com]
- 6. US6992196B2 - Method for producing refined this compound - Google Patents [patents.google.com]
- 7. This compound(3741-38-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. CN105481826A - Preparation method of ethylene sulfate - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound 98 3741-38-6 [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
ethylene sulfite CAS number and molecular structure
An In-depth Technical Guide to Ethylene Sulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS Number: 3741-38-6) is a cyclic sulfite ester of ethylene glycol. It is a colorless liquid at room temperature and is utilized in various chemical applications, most notably as a component in electrolyte solutions for lithium-ion batteries and as a versatile reagent in organic synthesis.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, safety and handling procedures, and key applications relevant to research and development.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 3741-38-6[1][2][4] |
| Molecular Formula | C₂H₄O₃S[1][2][4] |
| Molecular Weight | 108.12 g/mol [1][5] |
| IUPAC Name | 1,3,2-Dioxathiolane 2-oxide[1] |
| Synonyms | Cyclic this compound, Glycol sulfite, ES[1][2][5] |
| SMILES | C1COS(=O)O1[1][5] |
| InChI Key | WDXYVJKNSMILOQ-UHFFFAOYSA-N[1][5] |
Physicochemical Properties
| Property | Value |
| Appearance | Colorless liquid[1][3][4] |
| Boiling Point | 159.1–172 °C[1][5] |
| Melting Point | -17 °C to -11 °C[1] |
| Density | 1.426–1.433 g/mL at 25°C[1][5] |
| Refractive Index | 1.445–1.447 at 20°C[1][5] |
| Solubility | Very soluble in water; soluble in polar organic solvents like dimethyl carbonate and acetonitrile.[1][3][4] |
| Flash Point | 79–91.7 °C[5] |
| Vapor Pressure | ~2 mmHg at 25°C[4] |
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is the reaction of ethylene glycol with thionyl chloride.[6][7][8][9] The following is a generalized protocol based on literature procedures.
Materials:
-
Ethylene glycol
-
Thionyl chloride
-
Dichloromethane (solvent)
-
Triethylamine (base)[7]
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve ethylene glycol in dichloromethane.
-
Cool the reaction mixture to 0–5 °C using an ice bath.[7]
-
Slowly add thionyl chloride dropwise to the cooled solution while maintaining the temperature.[7]
-
After the addition of thionyl chloride is complete, allow the mixture to stir at room temperature for a specified period (e.g., 2 hours).[7]
-
Cool the mixture again and add triethylamine dropwise to neutralize the generated HCl.[7]
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.[7]
-
Wash the filtrate with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.[10]
References
- 1. Buy this compound | 3741-38-6 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. This compound(3741-38-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. 亜硫酸エチレン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. US6992196B2 - Method for producing refined this compound - Google Patents [patents.google.com]
- 7. Glycol sulfite synthesis - chemicalbook [chemicalbook.com]
- 8. CN105481826A - Preparation method of ethylene sulfate - Google Patents [patents.google.com]
- 9. JP4432311B2 - this compound and method for producing the same - Google Patents [patents.google.com]
- 10. CN1803767A - Method for preparing glycol sulfite - Google Patents [patents.google.com]
Spectroscopic Profile of Ethylene Sulfite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for ethylene sulfite (1,3,2-dioxathiolane-2-oxide), a heterocyclic organic compound. The guide focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide characteristic signals that are sensitive to the conformational dynamics of the five-membered ring.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits a complex multiplet for the methylene protons. This complexity arises from the non-equivalent magnetic environments of the axial and equatorial protons on the flexible ring structure.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.85 - 4.65 | Multiplet | -CH₂- |
| ~4.40 - 4.20 | Multiplet | -CH₂- |
Note: The exact chemical shifts and coupling constants can be influenced by solvent, temperature, and the presence of substituents. The molecule undergoes rapid conformational changes between different envelope and twist forms in solution.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides a single resonance for the two equivalent carbon atoms of the ethylenedioxy group.
| Chemical Shift (δ) ppm | Solvent | Assignment |
| 65.4 | CDCl₃ | C4, C5 |
| [1] |
Vibrational Spectroscopy: IR and Raman
Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the this compound molecule. These vibrations are characteristic of the functional groups present, such as C-H, C-O, and S=O bonds, and are sensitive to the molecule's symmetry and conformation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its constituent bonds. The most prominent feature is the strong S=O stretching band.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 2900 | Medium | C-H stretching |
| ~1200 | Strong | S=O stretching |
| ~1050 | Strong | C-O stretching |
| ~900 | Strong | Ring vibrations |
| ~750 | Medium | C-H bending |
Raman Spectroscopy
Experimental Raman spectroscopic data for this compound is not widely available in the literature. However, theoretical calculations and data from related sulfite compounds suggest that the key Raman active modes would include the symmetric stretching of the S=O bond and various ring deformation modes. The symmetric S-O stretching modes in sulfites typically appear in the 900-1200 cm⁻¹ region[2].
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following sections outline the typical methodologies for obtaining NMR, IR, and Raman spectra of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is typically required compared to ¹H NMR.
IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Place a small drop of liquid this compound directly onto the crystal.
-
Acquire the spectrum.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Measurement Mode: Attenuated Total Reflectance (ATR) is a common technique for liquid samples.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Raman Spectroscopy Protocol
Sample Preparation:
-
Place a small amount of liquid this compound in a suitable container, such as a glass vial or a capillary tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A Raman spectrometer equipped with a microscope is often used.
-
Excitation Laser: A common choice is a 785 nm or 532 nm laser. The choice of wavelength may be critical to avoid fluorescence.
-
Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.
-
Objective: Select an appropriate microscope objective to focus the laser on the sample.
-
Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to achieve a satisfactory signal-to-noise ratio.
Logical Relationships in Spectroscopic Analysis
The combination of NMR, IR, and Raman spectroscopy provides a comprehensive structural characterization of this compound. Each technique offers unique and complementary information.
References
The Discovery and Early Study of Ethylene Sulfite: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene sulfite (1,3,2-dioxathiolane-2-oxide), a cyclic sulfite ester, has seen a resurgence of interest in recent decades, primarily for its application as an electrolyte additive in lithium-ion batteries. However, the history of this compound dates back to the mid-20th century, a period of significant advancement in the field of heterocyclic chemistry. This technical guide provides an in-depth exploration of the discovery and historical literature of this compound, offering a valuable resource for researchers and professionals in chemistry and drug development. The document details early synthesis methods, physical properties, and the foundational understanding of this versatile molecule.
Historical Context and Discovery
The first synthesis of this compound is credited to the period of burgeoning research into sulfur-containing organic compounds in the mid-20th century. While a single definitive "discovery" paper is not readily apparent in modern databases, the work of Breslow and Skolnik, as summarized in their comprehensive 1966 book "The Chemistry of Heterocyclic Compounds," points to the reaction of ethylene glycol with thionyl chloride as a foundational method for its preparation.[1][2][3] A notable early contribution to the practical synthesis was made in 1950 by Garner and Lucas, who reported an improved yield by using dichloromethane as a solvent in this reaction.[4] These early studies laid the groundwork for the understanding and further exploration of cyclic sulfites.
Physicochemical Properties: Early Measurements
The physical and chemical properties of this compound were characterized in early studies and have been refined over time. The data presented below is a compilation from historical and contemporary sources, providing a comprehensive overview of its key characteristics.
| Property | Value | Citation(s) |
| Molecular Formula | C₂H₄O₃S | [5] |
| Molecular Weight | 108.12 g/mol | |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 159.1 °C (lit.) | [5] |
| Density | 1.426 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.445 (lit.) | [5] |
| Melting Point | -17 °C | [7] |
| Flash Point | 91.7 °C (197.1 °F) |
Key Historical Synthesis Protocols
The synthesis of this compound has been approached through several key reactions. The most historically significant methods are detailed below, providing insight into the early experimental practices.
Reaction of Ethylene Glycol with Thionyl Chloride
This has been the most convenient and widely cited method for the preparation of this compound.[4] The reaction proceeds by the formation of a chlorosulfite intermediate, which then undergoes intramolecular cyclization to yield this compound and hydrogen chloride.
Experimental Protocol:
-
Reactants: Ethylene glycol, Thionyl chloride, Dichloromethane (solvent).
-
Procedure:
-
A solution of ethylene glycol in dichloromethane is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a system for absorbing hydrogen chloride gas.
-
The solution is cooled in an ice bath.
-
Thionyl chloride is added dropwise to the cooled solution with constant stirring. The rate of addition is controlled to maintain a low reaction temperature and to manage the evolution of hydrogen chloride gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the evolution of hydrogen chloride ceases.
-
The solvent is removed by distillation.
-
The crude this compound is then purified by vacuum distillation.
-
Reaction of Ethylene Oxide with Sulfur Dioxide
Another early method for the synthesis of this compound involves the direct reaction of ethylene oxide with sulfur dioxide. This method, while straightforward in concept, requires careful control of reaction conditions due to the gaseous nature of the reactants and the exothermic nature of the reaction.
Experimental Protocol:
-
Reactants: Ethylene oxide, Sulfur dioxide.
-
Procedure:
-
Liquefied ethylene oxide and sulfur dioxide are charged into a high-pressure autoclave.
-
The autoclave is sealed and heated to a temperature typically in the range of 100-150 °C.
-
The reaction is allowed to proceed for several hours under pressure.
-
After cooling, the excess unreacted starting materials are vented.
-
The resulting crude this compound is then purified by distillation.
-
Reaction Workflows and Diagrams
The synthesis of this compound from ethylene glycol and thionyl chloride can be visualized as a clear experimental workflow.
The reaction mechanism for the formation of this compound from ethylene glycol and thionyl chloride is believed to proceed through a chlorosulfite intermediate.
References
- 1. EP0332521A1 - Process for the preparation of cyclic sulfates - Google Patents [patents.google.com]
- 2. vdoc.pub [vdoc.pub]
- 3. vdoc.pub [vdoc.pub]
- 4. US6277982B1 - Alkylation of alcohols, amines, thiols and their derivatives by cyclic sulfate intermediates - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound(3741-38-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Ethylene Sulfite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene sulfite (1,3,2-dioxathiolane 2-oxide), a cyclic sulfite ester, serves as a crucial electrolyte additive in lithium-ion batteries and finds applications in organic synthesis. A thorough understanding of its thermodynamic properties and stability is paramount for optimizing its performance and ensuring safety in these applications. This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of this compound, its stability under various conditions, and its decomposition pathways. While experimental data on its standard enthalpy of formation, Gibbs free energy of formation, and standard molar entropy are notably scarce in publicly available literature, this guide furnishes detailed descriptions of the established experimental protocols that can be employed to determine these critical parameters.
Introduction
This compound (CAS 3741-38-6) is a colorless liquid with a molecular formula of C₂H₄O₃S.[1][2] Its utility, particularly as a film-forming additive in lithium-ion battery electrolytes, stems from its electrochemical reduction and subsequent decomposition to form a stable solid electrolyte interphase (SEI) on the anode surface.[3] The composition and stability of this SEI layer are critical to battery performance and safety. Furthermore, its role as a reactive intermediate in organic synthesis necessitates a clear understanding of its stability and reactivity profile.[4]
This guide synthesizes the available data on the physicochemical properties, stability, and decomposition of this compound. It also outlines the standard experimental methodologies for the determination of its fundamental thermodynamic properties, providing a valuable resource for researchers in the fields of materials science, electrochemistry, and synthetic chemistry.
Physicochemical and Thermodynamic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄O₃S | [1][2][7] |
| Molecular Weight | 108.12 g/mol | [1][2][7] |
| Appearance | Clear, colorless liquid | [1][2] |
| Melting Point | -11 °C | [8] |
| Boiling Point | 174 °C | [8] |
| Density | 1.41 g/cm³ at 25 °C | [8] |
| Solubility in Water | Very soluble | [1][2] |
| Flash Point | 91.7 °C |
Stability and Decomposition
This compound is generally stable under normal temperatures and pressures.[1] However, it is susceptible to decomposition under certain conditions, particularly in the presence of strong oxidizing agents, strong acids, and upon electrochemical reduction.[1] Its decomposition is a key aspect of its function as an electrolyte additive.
Thermal Decomposition
During a fire, irritating and highly toxic gases, including carbon monoxide and oxides of sulfur, may be generated by thermal decomposition or combustion.[1][2]
Electrochemical Decomposition
In the context of lithium-ion batteries, this compound undergoes reductive decomposition on the anode surface. This process is initiated by electron transfer, leading to the opening of the cyclic sulfite ring.[3] Theoretical studies suggest that the reduction of this compound can proceed via one- or two-electron pathways, forming a radical anion intermediate.[3] This intermediate subsequently decomposes to form various organic and inorganic species that constitute the SEI layer.
The proposed decomposition products include:
-
Lithium sulfite (Li₂SO₃)
-
Lithium sulfate (Li₂SO₄)
-
Thiosulfates (e.g., Li₂S₂O₃)
-
Various organosulfur compounds
The exact composition of the SEI is dependent on the specific electrochemical conditions.
A simplified logical flow of the reductive decomposition of this compound in a lithium-ion battery is depicted in the following diagram.
Caption: Reductive decomposition pathway of this compound.
Experimental Protocols for Thermodynamic Characterization
Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of liquid this compound can be determined using oxygen bomb calorimetry to measure its enthalpy of combustion (ΔcH°). For organosulfur compounds, a rotating bomb calorimeter is often necessary to ensure complete combustion and to handle the corrosive nature of the sulfur-containing products.[6]
Experimental Workflow: Oxygen Bomb Calorimetry
Caption: Workflow for determining enthalpy of combustion.
Methodology:
-
Sample Preparation: A known mass of high-purity this compound is placed in a crucible.
-
Bomb Preparation: The crucible is placed in a stainless steel bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to saturate the atmosphere and dissolve the acidic combustion products. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[9][10]
-
Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a constant temperature is reached.[11]
-
Data Analysis: The heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the measured temperature change. Corrections are made for the heat of combustion of the fuse wire and the formation of any nitric and sulfuric acids. From the corrected heat of combustion, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₃ or H₂SO₄).
Determination of Heat Capacity (Cp) and Standard Molar Entropy (S°)
The heat capacity of this compound can be measured as a function of temperature using adiabatic calorimetry or differential scanning calorimetry (DSC).[12][13] The standard molar entropy at 298.15 K can then be calculated from the heat capacity data from near absolute zero to 298.15 K, incorporating the entropies of any phase transitions.
Experimental Workflow: Differential Scanning Calorimetry (DSC)
Caption: Workflow for DSC analysis.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC instrument. The instrument subjects the pans to a controlled temperature program, typically a linear heating rate, under an inert atmosphere. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.[14]
-
Data Analysis: The resulting thermogram (heat flow versus temperature) can be used to determine the heat capacity of the sample at different temperatures. By performing measurements from a very low temperature (approaching 0 K) up to the desired temperature (e.g., 298.15 K), the standard molar entropy can be calculated by integrating the heat capacity divided by the temperature (Cp/T) over this range. The entropy changes associated with any phase transitions (e.g., melting) must also be included in the calculation.
Determination of Gibbs Free Energy of Formation (ΔfG°)
The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) using the Gibbs-Helmholtz equation:
ΔfG° = ΔfH° - TΔfS°
where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of formation, which can be calculated from the standard molar entropies of the compound and its constituent elements in their standard states.[15]
Synthesis
This compound is typically synthesized by the reaction of ethylene glycol with thionyl chloride.[4] An alternative route involves the reaction of sulfur dioxide with an epoxide.[4] The purity of the synthesized this compound is crucial for its applications, especially in batteries, as impurities can lead to undesirable side reactions.
Synthesis Reaction Pathway
Caption: Synthesis of this compound from ethylene glycol.
Conclusion
This compound is a compound of significant industrial and research interest. While its role as an electrolyte additive has been the subject of numerous studies focusing on its decomposition pathways, a comprehensive experimental dataset of its fundamental thermodynamic properties is currently lacking in the open literature. This guide has summarized the available physicochemical data and detailed the established experimental protocols, namely oxygen bomb calorimetry and differential scanning calorimetry, which are essential for determining the enthalpy of formation, entropy, and subsequently the Gibbs free energy of formation. The provision of these detailed methodologies aims to facilitate future research to fill the existing data gaps, enabling a more complete understanding of the thermodynamics and stability of this compound for its continued and future applications.
References
- 1. 1,3,2-Dioxathiolane, 2-oxide (CAS 3741-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound(3741-38-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. New insights into the electroreduction of this compound as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,2-Dioxathiolane, 2-oxide [webbook.nist.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. homepages.gac.edu [homepages.gac.edu]
- 10. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 15. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
Quantum Chemical Calculations of Ethylene Sulfite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the quantum chemical calculations of ethylene sulfite (ES), a molecule of significant interest as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries. This document summarizes key findings from computational studies on its conformational analysis, reductive decomposition pathways, and the methodologies employed in its theoretical and experimental investigation. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical techniques. Furthermore, a visualization of the reductive decomposition pathway is offered through a Graphviz diagram.
Introduction
This compound (1,3,2-dioxathiolane-2-oxide) is a cyclic sulfite ester that has garnered considerable attention for its role in enhancing the performance and stability of lithium-ion batteries. When added to the electrolyte, this compound is preferentially reduced on the anode surface, forming a stable and ionically conductive solid electrolyte interphase (SEI). This SEI layer is crucial for preventing further electrolyte decomposition and ensuring the longevity of the battery. Understanding the fundamental quantum chemical properties of this compound, including its conformational preferences and decomposition mechanisms, is paramount for the rational design of improved electrolyte formulations.
Conformational Analysis
For a precise determination of the conformational landscape, high-level ab initio or density functional theory (DFT) calculations would be required. Such calculations would typically involve scanning the potential energy surface along the puckering coordinates to identify all minima and transition states.
Reductive Decomposition of this compound
Quantum chemical calculations have been instrumental in elucidating the reductive decomposition mechanism of this compound at the anode surface in lithium-ion batteries. The primary role of ES as an SEI-forming additive stems from its reduction being thermodynamically more favorable than that of common electrolyte solvents like propylene carbonate (PC).[1][2] The decomposition process can proceed through one-electron or two-electron reduction pathways, leading to the formation of various inorganic and organic species that constitute the SEI layer.
One-Electron Reduction Pathway
The one-electron reduction of this compound leads to the formation of a radical anion. This is followed by the cleavage of a C–O or S–O bond, resulting in a ring-opening reaction to form an open-chain radical anion.[3][4][5]
Two-Electron Reduction Pathway
The two-electron reduction of this compound can proceed in a stepwise manner or via a concerted mechanism. In the presence of lithium ions, the reduction is facilitated. The two-electron reduction ultimately leads to the formation of stable SEI components.[3][4][5]
Concerted Pathway
Recent computational studies have identified a concerted pathway for the ring-opening of the reduced this compound.[6] This pathway is characterized by a significantly lower energy barrier compared to the previously proposed stepwise mechanisms, suggesting it may be a dominant route for decomposition.
The major products identified from the reductive decomposition of this compound include lithium sulfite (Li₂SO₃), lithium sulfate (Li₂SO₄), and various organic lithium salts such as (CH₂OSO₂Li)₂.[3][4][5]
Quantitative Computational Data
The following tables summarize key quantitative data obtained from quantum chemical calculations of this compound and its decomposition products.
Table 1: Calculated Activation Energy Barriers for this compound Reductive Decomposition
| Decomposition Pathway | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) | Reference |
| Stepwise Ring Opening of Reduced ES (Path A) | DFT | Not Specified | PCM | Higher than Path B | [6] |
| Concerted Ring Opening of Reduced ES (Path B) | DFT | Not Specified | PCM | Lower than Path A | [6] |
| Ring Opening of PC induced by Reduced ES (Path C) | DFT | Not Specified | PCM | Similar to Path A | [6] |
| Direct Ring Opening of Reduced PC (Path D) | DFT | Not Specified | PCM | Lower than A, B, C | [6] |
Note: Specific numerical values for the activation energies were not provided in the abstract of the cited source. The table reflects the relative energy barriers as described.
Experimental Protocols
Synthesis and Purification of this compound
Objective: To synthesize and purify this compound for use in electrochemical experiments.
Materials:
-
Ethylene glycol
-
Thionyl chloride (SOCl₂) or Dimethyl sulfite ((CH₃)₂SO₃)
-
p-toluenesulfonic acid (catalyst, if using dimethyl sulfite)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or other suitable drying agent
-
Appropriate organic solvents (e.g., dichloromethane, diethyl ether)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
Method A: From Ethylene Glycol and Thionyl Chloride
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize HCl gas), place ethylene glycol in a suitable solvent (e.g., dichloromethane).
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and generates HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and slowly add it to a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Method B: From Ethylene Glycol and Dimethyl Sulfite
-
Combine ethylene glycol, dimethyl sulfite, and a catalytic amount of p-toluenesulfonic acid in a distillation apparatus.
-
Heat the mixture gradually. Methanol will be produced and can be distilled off to drive the reaction to completion.
-
Once the reaction is complete (as indicated by the cessation of methanol distillation), purify the remaining this compound by fractional distillation under reduced pressure.
Electrochemical Analysis of this compound Decomposition
Objective: To investigate the reductive decomposition of this compound using cyclic voltammetry.
Materials and Equipment:
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type cell)
-
Working electrode (e.g., glassy carbon, copper foil)
-
Counter electrode (e.g., lithium metal foil)
-
Reference electrode (e.g., lithium metal foil)
-
Electrolyte solution: A solution of a lithium salt (e.g., 1 M LiPF₆) in a suitable solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate).
-
This compound
-
Argon-filled glovebox
Procedure:
-
Prepare the electrolyte solution with and without the addition of a known concentration of this compound (e.g., 2% by weight) inside an argon-filled glovebox to prevent moisture and oxygen contamination.
-
Assemble the three-electrode cell inside the glovebox using the prepared electrolyte.
-
Connect the cell to the electrochemical workstation.
-
Perform cyclic voltammetry by sweeping the potential of the working electrode from the open-circuit potential to a low potential (e.g., 0.01 V vs. Li/Li⁺) and back. A typical scan rate is 1 mV/s.
-
Record the resulting current as a function of the applied potential. The reduction peaks observed will correspond to the decomposition of the electrolyte components. A reduction peak at a potential higher than that of the main solvent indicates the preferential reduction of this compound.
-
Analyze the voltammograms to determine the reduction potentials and to observe the formation of the SEI layer, which is often indicated by a decrease in the reduction current in subsequent cycles.
X-ray Photoelectron Spectroscopy (XPS) Analysis of the SEI Layer
Objective: To characterize the chemical composition of the SEI layer formed from the decomposition of this compound.
Materials and Equipment:
-
X-ray photoelectron spectrometer
-
Electrodes cycled in an electrolyte containing this compound (prepared as in section 5.2)
-
High-purity solvent (e.g., dimethyl carbonate) for rinsing
-
Inert atmosphere transfer vessel
-
Argon-filled glovebox
Procedure:
-
After cycling the electrochemical cell, disassemble it inside an argon-filled glovebox.
-
Carefully retrieve the working electrode and gently rinse it with a high-purity solvent (e.g., dimethyl carbonate) to remove any residual electrolyte.
-
Allow the solvent to evaporate completely inside the glovebox.
-
Mount the electrode onto an XPS sample holder and transfer it to the XPS instrument using an inert atmosphere transfer vessel to prevent air exposure.
-
Acquire XPS spectra of the electrode surface. Collect a survey spectrum to identify the elements present and then high-resolution spectra for the C 1s, O 1s, S 2p, and Li 1s regions.
-
Analyze the high-resolution spectra by fitting the peaks to identify the chemical species present in the SEI layer. The presence of sulfite (SO₃²⁻) and organic sulfur species can be confirmed by their characteristic binding energies in the S 2p spectrum.
Visualization of Reductive Decomposition Pathway
The following diagram illustrates the proposed reductive decomposition pathways of this compound in the presence of lithium ions, leading to the formation of key SEI components.
Caption: Reductive decomposition pathway of this compound.
Conclusion
Quantum chemical calculations have provided significant insights into the behavior of this compound as an SEI-forming additive in lithium-ion batteries. Theoretical studies have elucidated the reductive decomposition mechanisms, identifying key pathways and products. While a detailed conformational analysis of this compound remains an area for further investigation, the understanding of its decomposition is well-established. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and characterization of this compound and its role in SEI formation. The continued synergy between computational modeling and experimental validation will be crucial for the future development of advanced electrolyte systems.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical and X-ray Photoelectron Spectroscopic Study of Early SEI Formation and Evolution on Si and Si@C Nanoparticle-Based Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kratos.com [kratos.com]
- 5. Cryogenic X-ray photoelectron spectroscopy reveals native solid electrolyte interphase structure and dynamics in Li metal batteries | EurekAlert! [sciencesources.eurekalert.org]
- 6. New insights into the electroreduction of this compound as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
ethylene sulfite safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Ethylene Sulfite
For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety is paramount for ensuring a secure laboratory environment. This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound (CAS No. 3741-38-6), a compound used in organic synthesis and as an electrolyte additive in lithium-ion batteries.
Chemical Identification and Properties
This compound, also known as Glycol sulfite or 1,3,2-Dioxathiolane-2-oxide, is a cyclic sulfite ester.[1][2] It is a colorless to pale yellow liquid with a faint, sulfurous, or pungent odor.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
|---|---|---|
| CAS Number | 3741-38-6 | [2][3] |
| Molecular Formula | C₂H₄O₃S | [3] |
| Molecular Weight | 108.12 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 159.1 °C to 171 °C | [2][3] |
| Melting Point | -17 °C | [2] |
| Density | 1.426 g/mL at 25 °C | [3] |
| Flash Point | 79 °C to 91.7 °C (175 °F to 197.1 °F) | [3] |
| Solubility | Very soluble in water |[2] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[4] It is crucial to understand its potential health effects and physical hazards before handling.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Citations |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [1][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][4] |
| Flammable Liquids | Category 4 | H227: Combustible liquid |[4][5] |
Summary of Health Hazards:
-
Ingestion: Toxic if swallowed.[4] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2]
-
Inhalation: May cause respiratory tract irritation.[1][2] High concentrations could lead to central nervous system depression.[2]
-
Skin Contact: Can cause mild skin irritation and dermatitis.[1][2]
-
Eye Contact: Causes serious eye irritation, potentially leading to chemical conjunctivitis and corneal damage.[2][4]
-
Chronic Exposure: Long-term studies on chronic toxicity are limited.[1] It is noted as a questionable carcinogen with experimental tumorigenic data.[1]
Safe Handling and Storage Protocols
Adherence to strict protocols is essential to minimize exposure and ensure safety.
Engineering and Administrative Controls
A foundational principle of chemical safety is to control hazards at their source.
-
Ventilation: Always handle this compound in a well-ventilated area.[2] Use of a chemical fume hood is strongly recommended to prevent inhalation of vapors.[6]
-
Eyewash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower that are easily accessible.[6]
-
Inventory Management: Maintain a detailed inventory of all chemicals, including this compound, to track usage and disposal.[7]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2][4]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin exposure.[2][8]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, a respirator is not typically required.[5] However, if workplace conditions warrant it (e.g., aerosol formation), a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2]
General Handling Protocol
-
Pre-Handling Review: Before starting any work, review the Safety Data Sheet (SDS) for this compound.[8] Ensure all necessary PPE is available and in good condition.
-
Area Preparation: Ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Keep away from heat, sparks, and open flames.[2]
-
Chemical Handling:
-
Post-Handling:
Storage Requirements
Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from sources of ignition, heat, and direct sunlight.[2][10]
-
Isolate from incompatible substances like strong bases, oxidizing agents, and moisture-sensitive reagents.[1] Hydrolysis in the presence of water or humidity can release sulfur dioxide gas.[1]
Caption: Logical relationship of hazard identification, risk assessment, and control measures.
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Instructions | Citations |
|---|---|---|
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention. | [2] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If they are not breathing, give artificial respiration. Seek medical aid. | [2] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical aid. | [2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present. Seek medical aid. |[2][5] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish a fire.[2] Water spray can also be used to keep fire-exposed containers cool.[4]
-
Hazards: this compound is a combustible liquid.[5] Vapors are heavier than air and may travel to an ignition source.[5] Thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[2][4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Accidental Release Measures
-
Personal Precautions: Remove all sources of ignition.[4] Ensure adequate ventilation. Avoid contact with the spilled material.
-
Containment and Cleanup: Cover drains to prevent entry into the sewer system.[5] Absorb the spill with a liquid-absorbent, inert material (e.g., Chemizorb®, sand, earth).[5] Collect the material into a suitable, labeled container for proper waste disposal.[9]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound(3741-38-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. This compound (ES) | CAS 3741-38-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. westlab.com.au [westlab.com.au]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. downloads.regulations.gov [downloads.regulations.gov]
A Technical Guide to Commercial Ethylene Sulfite: Purity, Suppliers, and Applications for Researchers
For scientists and professionals in drug development and advanced materials research, sourcing high-purity reagents is paramount to achieving reliable and reproducible results. Ethylene sulfite (CAS 3741-38-6), a cyclic sulfite ester, is a versatile chemical intermediate with critical applications in lithium-ion battery technology and pharmaceutical synthesis. The seemingly subtle differences in purity grades can have a significant impact on experimental outcomes, making a thorough understanding of available commercial options essential.
This in-depth guide provides a comprehensive overview of commercial suppliers, available purity grades, and key considerations for the procurement and use of this compound. It also details relevant experimental protocols for quality assessment and provides a visual representation of a typical purification workflow and its role in a key application.
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer this compound in a range of purity grades, catering to different research and development needs. The most common grades are technical grade (around 98% purity) and battery grade (typically ≥99.9% purity). Higher purity grades, up to 99.999%, are also available from specialized suppliers for applications with stringent impurity control requirements. Below is a summary of prominent commercial suppliers and their offered purities.
| Supplier | Purity Grades Offered | Noteworthy Specifications |
| Sigma-Aldrich (Merck) | 98%, ≥99.0% | The ≥99.0% grade is often specified for battery manufacturing applications.[1] |
| American Elements | 99% (2N), 99.9% (3N), 99.99% (4N), 99.999% (5N) | Offers a wide range of high-purity options suitable for advanced materials research.[2] |
| Sarchem Labs | High Purity (details on request) | Emphasizes excellent purity levels for research and production needs.[3] |
| City Chemical LLC | High Purity (details on request) | Manufactures high-purity this compound in bulk quantities.[4] |
| TCI Chemicals | >98.0% (GC) | Provides detailed product specifications and safety information. |
| J&K Scientific | 99% (battery grade) | Specifically markets a grade for lithium-ion battery applications.[5] |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥99.9% | A manufacturer in China emphasizing high purity for pharmaceutical and chemical applications.[6] |
| TNJ International | 99.90% | Chinese supplier offering high-purity this compound.[7] |
It is crucial for researchers to request a Certificate of Analysis (CoA) for each batch to verify the purity and the levels of specific impurities. For pharmaceutical applications, purity levels of 99% or higher are typically required, with strict limits on residual solvents, heavy metals, and other potential contaminants.[8]
Key Impurities and Their Impact
The purity of this compound is critically important, especially in its application as an electrolyte additive in lithium-ion batteries. Impurities can lead to side reactions, reduced battery performance, and safety issues. Common impurities and their potential effects include:
-
Water: Can react with the electrolyte salt (e.g., LiPF6) to form hydrofluoric acid (HF), which can corrode the cathode and other battery components.
-
Chloroethanol: A potential impurity from the synthesis of this compound, which can negatively impact the stability of the electrolyte and the formation of the Solid Electrolyte Interphase (SEI). Levels should ideally be below 1000 ppm for battery applications.
-
Ethylene Glycol: A starting material for this compound synthesis that, if present in the final product, can lead to undesirable side reactions within the battery.
-
Acidic Impurities: Can accelerate the decomposition of the electrolyte and degrade battery components. The acid content, often measured as HF, should be minimal (e.g., ≤ 100 ppm).[9]
Experimental Protocols
Determination of Purity and Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for identifying and quantifying the purity of this compound and its organic impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as acetonitrile or dichloromethane. A typical concentration is 1 mg/mL.
-
GC-MS System:
-
Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., a polyethylene glycol or a low-bleed polysiloxane-based column).
-
Injector: Split/splitless injector, operated in split mode to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds with different boiling points. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
Analysis: Inject the prepared sample into the GC-MS system. The components will be separated based on their retention times in the GC column, and the mass spectrometer will provide mass spectra for identification.
-
Quantification: The purity of this compound and the concentration of impurities can be determined by comparing the peak areas of the components to those of certified reference standards.
This method is particularly useful for detecting and quantifying impurities such as chloroethanol and ethylene glycol.[10][11]
Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the standard method for determining the water content in liquid samples with high accuracy.
Methodology:
-
Apparatus: A Karl Fischer titrator (volumetric or coulometric). The coulometric method is preferred for very low water content.
-
Reagents: Anhydrous methanol and a Karl Fischer reagent (e.g., a one-component reagent containing iodine, sulfur dioxide, and a base in an alcohol solvent).
-
Procedure:
-
Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.
-
Inject a precisely weighed amount of the this compound sample into the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.
-
-
Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the Karl Fischer reagent.
Visualization of Key Processes
Purification Workflow for this compound
The following diagram illustrates a typical industrial workflow for the purification of raw this compound to achieve a high-purity product suitable for demanding applications. The process involves several key steps to remove impurities such as unreacted starting materials, byproducts, and water.
Caption: A schematic of the multi-step purification process for this compound.
Role of this compound in Solid Electrolyte Interphase (SEI) Formation
In lithium-ion batteries, this compound is added to the electrolyte to improve the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the anode. This passivating layer is crucial for the battery's performance and longevity. The diagram below illustrates the proposed mechanism.
Caption: The role of this compound in the formation of a stable SEI layer on the anode of a lithium-ion battery.
By carefully selecting the appropriate purity grade of this compound from a reputable supplier and employing rigorous analytical methods for quality control, researchers and drug development professionals can ensure the integrity and success of their work.
References
- 1. 亚硫酸亚乙酯 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. This compound - CAS 3741-38-6 - City Chemical LLC. [citychemical.com]
- 5. jk-sci.com [jk-sci.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound Suppliers,manufacturers & Factory From China [chembasket.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound [cheerchem.com]
- 10. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Ethylene Sulfite as an Electrolyte Additive in Lithium-Ion Batteries
Audience: Researchers, scientists, and battery development professionals.
1.0 Introduction
The performance, longevity, and safety of lithium-ion batteries (LIBs) are critically dependent on the stability of the electrode-electrolyte interfaces. The Solid Electrolyte Interphase (SEI), a passivation layer formed on the anode surface from the decomposition products of the electrolyte, is essential for preventing further electrolyte degradation and ensuring reversible lithium-ion transport.[1] Electrolyte additives are introduced in small quantities to the main electrolyte solution to form a more stable, uniform, and robust SEI layer than what is formed by conventional carbonate solvents alone.[2][3]
Ethylene sulfite (ES), also known as glycol sulfite, is a cyclic sulfite compound that has garnered significant attention as an effective film-forming additive.[4] Its primary function is to be preferentially reduced on the anode surface during the initial charging cycles, creating a stable SEI layer. This enhanced SEI contributes to several key performance improvements, including extended cycle life, better high-temperature performance, and increased safety.[3][5] This document provides a detailed overview of the mechanism, performance benefits, and experimental protocols for utilizing this compound in lithium-ion battery research and development.
2.0 Mechanism of Action: SEI Formation
This compound's efficacy stems from its electrochemical reduction potential. It is reduced at a higher potential (around 1.6-1.8 V vs. Li/Li+) compared to common cyclic carbonate solvents like ethylene carbonate (EC) or propylene carbonate (PC).[1][6] This preferential reduction ensures that the SEI is primarily composed of ES decomposition products.
The process begins with the reduction of the ES molecule, which then undergoes a ring-opening reaction to form radical anions.[6] These species further react to form the primary components of the SEI layer. Key components identified through techniques like X-ray Photoelectron Spectroscopy (XPS) include lithium sulfite (Li₂SO₃) and organic lithium alkyl sulfites (ROSO₂Li).[7][8][9] These sulfur-containing species are believed to create a more flexible and stable SEI with lower impedance compared to the SEI formed from carbonate solvents alone, which is often rich in lithium carbonate (Li₂CO₃) and lithium alkyl carbonates (ROCO₂Li).[5]
3.0 Effects on Battery Performance
The addition of ES to the electrolyte has a demonstrable impact on various performance metrics. The formation of a high-quality SEI layer leads to reduced interfacial resistance, suppression of solvent co-intercalation (especially with PC-based electrolytes), and improved stability at elevated temperatures.[4][5]
3.1 Data Presentation
The following tables summarize quantitative data from various studies. It is crucial to note that performance is highly dependent on the specific cell chemistry, electrolyte composition, and testing conditions.
Table 1: Effect of this compound on Cell Performance
| Cell Chemistry | Electrolyte Base | ES Conc. | Key Findings | Reference |
|---|---|---|---|---|
| LiCoO₂/Graphite | 1M LiPF₆ in EC/EMC (3:7) | 0.3 vol% | Suppressed capacity fade at a high 4-C rate, improving rate capability. | [2] |
| LiNi₁/₃Mn₁/₃Co₁/₃O₂/Graphite | 1M LiPF₆ in EC/EMC | 2 wt% | Alone, ES caused vigorous reactivity and large gas production. Performance was poor due to an ineffective SEI. | [10][11] |
| LiNi₁/₃Mn₁/₃Co₁/₃O₂/Graphite | 1M LiPF₆ in EC/EMC | 1-2 wt% | In combination with 2% Vinylene Carbonate (VC), gas production was eliminated and performance was similar to cells with VC alone. | [12] |
| LiMn₂O₄/Graphite | LiPF₆ in PC/ES | 5 vol% | Suppressed PC co-intercalation into graphite, enabling stable cycling. Showed good low-temperature performance. | [4] |
| LiCoO₂/Graphite | 1M LiPF₆ in EC/DMC/DEC (1:2:2) | 0.3 wt% | Evidently improved the performance of the cell. |[13] |
4.0 Experimental Protocols
This section provides detailed protocols for preparing and testing electrolytes containing this compound.
4.1 Materials and Reagents
-
This compound (ES): Battery grade (≥99.9% purity). Impurities such as chloroethanol can negatively impact battery stability and should be below 1000 ppm.[14][15]
-
Lithium Salt: Battery grade Lithium hexafluorophosphate (LiPF₆) or Lithium bis(fluorosulfonyl)imide (LiFSI).
-
Solvents: Battery grade Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC), Propylene Carbonate (PC), Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC).
-
Electrodes: Desired cathode (e.g., LFP, NMC, LCO) and anode (e.g., graphite) materials.[16]
-
Cell Components: Separator (e.g., Celgard), gaskets, spacers, and cell hardware (e.g., 2032-type coin cells).
4.2 Electrolyte Preparation Protocol
All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Solvent Mixture Preparation: Prepare the desired carbonate solvent mixture by volume or weight ratio (e.g., EC/EMC, 3:7 v/v).
-
Salt Dissolution: Slowly dissolve the lithium salt (e.g., LiPF₆) in the solvent mixture while stirring until a 1.0 M concentration is achieved.
-
Additive Introduction: Using a micropipette, add the desired volume percentage (e.g., 0.3-2.0 vol%) of this compound to the electrolyte solution.
-
Homogenization: Stir the final solution for several hours to ensure complete homogenization.
4.3 Cell Assembly Protocol (CR2032 Coin Cell Example)
-
Electrode Preparation: Punch circular electrodes from the coated anode and cathode sheets. Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before transferring them into the glovebox.
-
Assembly Stack: Place the components in the bottom cap of the coin cell in the following order:
-
Cathode disk
-
Add a few drops of the ES-containing electrolyte to wet the cathode.
-
Separator
-
Add a few drops of electrolyte onto the separator.
-
Anode disk
-
Spacer disk
-
Spring
-
-
Crimping: Place the gasket and the top cap onto the assembly and crimp the cell using an electric crimper to ensure a hermetic seal.
-
Resting: Allow the assembled cells to rest for 12-24 hours to ensure complete wetting of the electrodes by the electrolyte.
4.4 Electrochemical Testing Workflow
The following workflow is standard for evaluating the effect of electrolyte additives.
-
Formation Cycling: Cycle the cells at a very low rate (e.g., C/20 or C/10) for the first 1-2 cycles. This is a critical step where the SEI layer is formed.
-
Galvanostatic Cycling: Cycle the cells at moderate rates (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500) to evaluate capacity retention and coulombic efficiency.
-
Rate Capability: Subject the cells to various C-rates (e.g., from C/10 to 4C or higher) to determine the performance under high-power conditions.[2]
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements before and after cycling to analyze the change in interfacial and charge-transfer resistances. A lower resistance often correlates with a more effective SEI.[5]
5.0 Comparative Analysis and Logical Relationships
While ES is effective, its behavior can be nuanced, especially when compared with or used alongside other additives like vinylene carbonate (VC). When used alone, ES can sometimes lead to significant gas generation during formation.[11][12] In contrast, VC is known to form a stable polymeric SEI.[10] Studies have shown that when ES and VC are used together, the reduction of VC tends to dominate, suppressing the vigorous reaction of ES and leading to performance characteristics similar to cells with VC alone.[10][11]
6.0 Safety and Handling
-
This compound is a flammable liquid and should be handled with care.
-
Always work in a well-ventilated area or fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store in a cool, dry place away from ignition sources and moisture.
This compound is a valuable electrolyte additive for improving the performance of lithium-ion batteries. Its ability to form a stable, low-impedance, sulfur-based SEI layer on the anode leads to enhanced cycle life, better rate capability, and improved high-temperature stability. While its application requires careful consideration of concentration and potential interactions with other additives, the protocols outlined in this document provide a solid foundation for researchers and scientists to effectively utilize ES in the development of next-generation lithium-ion batteries.
References
- 1. researchgate.net [researchgate.net]
- 2. ritsumei.ac.jp [ritsumei.ac.jp]
- 3. nbinno.com [nbinno.com]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. New insights into the electroreduction of this compound as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Vinyl this compound as a new additive in propylene carbonate-based electrolyte for lithium ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US6992196B2 - Method for producing refined this compound - Google Patents [patents.google.com]
- 15. JP4432311B2 - this compound and method for producing the same - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Ethylene Sulfite in Solid Electrolyte Interphase (SEI) Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of ethylene sulfite (ES) as an electrolyte additive in lithium-ion batteries, with a focus on its contribution to the formation of a stable solid electrolyte interphase (SEI). This document includes summaries of key performance data, detailed experimental protocols for battery assembly and testing, and visualizations of the underlying chemical mechanisms.
Introduction
This compound (ES) is a cyclic sulfite ester that has garnered significant attention as a film-forming additive in lithium-ion battery electrolytes. Its primary function is to preferentially decompose on the anode surface during the initial charging cycles, contributing to the formation of a stable and robust SEI layer. A well-formed SEI is critical for the long-term performance and safety of lithium-ion batteries, as it prevents further electrolyte decomposition and ensures efficient lithium-ion transport. The addition of ES to standard carbonate-based electrolytes has been shown to enhance cycle life, improve rate capability, and increase the overall stability of the battery system.[1][2]
Mechanism of SEI Formation with this compound
Theoretical and experimental studies have elucidated the mechanism by which this compound participates in SEI formation. Density functional theory (DFT) calculations have shown that ES has a lower reduction potential than common electrolyte solvents such as ethylene carbonate (EC) and propylene carbonate (PC).[3] This lower reduction potential allows ES to be preferentially reduced on the anode surface.
The reduction of ES proceeds via a ring-opening reaction, leading to the formation of a radical anion.[3] This initial decomposition product can then undergo further reactions, including dimerization and reduction, to form a variety of sulfur-containing organic and inorganic species.
The key components of the ES-derived SEI layer include:
-
Lithium Sulfite (Li₂SO₃): An inorganic salt that is believed to enhance the ionic conductivity of the SEI.
-
Lithium Alkyl Sulfites (ROSO₂Li): Organic sulfur compounds that contribute to the flexibility and stability of the SEI.[4]
-
Polymeric Species: ES can also polymerize to form a protective film on the electrode surface.
The presence of these sulfur-containing species in the SEI modifies its properties, leading to a more uniform and stable interface compared to the SEI formed from the decomposition of carbonate solvents alone.
Signaling Pathway of ES Decomposition and SEI Formation
Caption: Reductive decomposition pathway of this compound on the anode surface.
Quantitative Data on Performance Enhancement
The addition of this compound to lithium-ion battery electrolytes leads to measurable improvements in key performance metrics. The following tables summarize quantitative data from various studies, highlighting the positive impact of ES.
Table 1: Effect of this compound on First Cycle Coulombic Efficiency and Capacity Retention
| Cell Chemistry | Electrolyte Base | ES Concentration (wt%) | First Cycle Coulombic Efficiency (%) | Capacity Retention (%) after Cycles | Reference |
| LiCoO₂/Graphite | 1 M LiPF₆ in EC/EMC (3:7) | 0.3 (vol%) | Not Specified | >95% after 50 cycles at 1C | [1] |
| LiNi₁̸₃Mn₁̸₃Co₁̸₃O₂/Graphite | 1 M LiPF₆ in EC/EMC (3:7) | 2 | ~85 | ~90% after 200 cycles | [5] |
| Graphite/Li | 1 M LiPF₆ in PC | 5 (vol%) | Improved vs. no additive | Suppressed PC co-intercalation | [6] |
Table 2: Impact of this compound on Cell Impedance
| Cell Chemistry | Electrolyte Base | ES Concentration (wt%) | Initial SEI Resistance (Ω) | SEI Resistance after Cycling (Ω) | Reference |
| Graphite/Li | 1 M LiPF₆ in EC-based | Not Specified | Significantly Reduced | Lowered vs. no additive | [3] |
| LiNi₁̸₃Mn₁̸₃Co₁̸₃O₂/Graphite | 1 M LiPF₆ in EC/EMC (3:7) | 2 (with 2% VC) | Lower than VC alone | Maintained low impedance |
Experimental Protocols
This section provides detailed protocols for key experiments related to the evaluation of this compound as an electrolyte additive.
Coin Cell Assembly Protocol (CR2032)
This protocol outlines the steps for assembling a standard CR2032 coin cell in an argon-filled glovebox.
Materials and Equipment:
-
CR2032 coin cell parts (case, cap, spacer, spring)
-
Working electrode (e.g., graphite-coated copper foil)
-
Counter electrode (e.g., lithium metal foil)
-
Separator (e.g., Celgard 2325)
-
Electrolyte (e.g., 1 M LiPF₆ in EC/DMC with desired ES concentration)
-
Micropipette
-
Tweezers (non-metallic)
-
Coin cell crimper
-
Glovebox with argon atmosphere (<0.5 ppm O₂, <0.5 ppm H₂O)
Procedure:
-
Preparation: Ensure all coin cell components, electrodes, and the separator are dried under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before transferring them into the glovebox.[7][8]
-
Anode Placement: Place the anode case (the larger, shallower cup) onto a clean surface inside the glovebox.
-
Counter Electrode: Place a lithium metal disc into the anode case, ensuring it is centered.
-
Separator: Place a separator disc on top of the lithium metal.
-
Electrolyte Addition: Using a micropipette, add a specific volume of the ES-containing electrolyte (typically 20-40 µL for a CR2032 cell) onto the separator, ensuring it is fully wetted.
-
Working Electrode: Carefully place the working electrode (e.g., graphite) on top of the wetted separator, with the active material facing down.
-
Spacer and Spring: Place the spacer on top of the working electrode, followed by the spring.
-
Cathode Cap: Place the cathode cap (the smaller, deeper cup with a sealing gasket) over the assembly.
-
Crimping: Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell. Ensure a proper seal is formed to prevent electrolyte leakage.
-
Cleaning and Labeling: Remove the sealed coin cell, clean the exterior with a lint-free cloth, and label it appropriately.
Electrochemical Cycling Protocol
This protocol describes a typical procedure for the electrochemical evaluation of coin cells containing an ES-based electrolyte.
Equipment:
-
Battery cycler (e.g., Landt, Maccor, Arbin)
-
Temperature-controlled chamber
Procedure:
-
Rest Period: Allow the assembled coin cells to rest for at least 12 hours at a constant temperature (e.g., 25°C) to ensure complete wetting of the electrodes and separator.
-
Formation Cycling (SEI Formation):
-
Perform one to three initial cycles at a low C-rate (e.g., C/20 or C/10) within a specified voltage window (e.g., 0.01-1.5 V vs. Li/Li⁺ for graphite anode formation).
-
The first charge is typically carried out at a constant current (CC) until the lower voltage limit is reached, followed by a constant voltage (CV) step until the current drops to a certain value (e.g., C/50).
-
-
Rate Capability Test:
-
Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).
-
Perform several cycles at each C-rate to ensure the capacity stabilizes.
-
Return to a low C-rate (e.g., C/10) to check for capacity recovery.
-
-
Long-Term Cycling (Cycle Life Test):
-
Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100, 500, or more).
-
Monitor the discharge capacity and coulombic efficiency at each cycle.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis Protocol
This protocol provides a general guideline for the XPS analysis of the SEI layer on electrodes cycled with an ES-containing electrolyte.
Equipment:
-
X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα).
-
Argon-filled glovebox connected to the XPS instrument or an inert transfer vessel.
-
Solvents for rinsing (e.g., dimethyl carbonate - DMC).
Procedure:
-
Cell Disassembly: Carefully disassemble the cycled coin cell inside an argon-filled glovebox.
-
Electrode Harvesting and Rinsing:
-
Gently retrieve the electrode of interest (typically the anode).
-
Rinse the electrode with a volatile solvent like DMC to remove residual electrolyte salt. The rinsing time should be minimized to avoid altering the SEI composition.
-
Allow the electrode to dry completely inside the glovebox.
-
-
Sample Mounting: Mount the dried electrode onto the XPS sample holder using conductive carbon tape, ensuring a good electrical connection.
-
Inert Transfer: Transfer the sample holder from the glovebox to the XPS analysis chamber using an inert transfer vessel to prevent air exposure.
-
XPS Analysis:
-
Acquire survey spectra to identify the elemental composition of the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, and S 2p).
-
Use a low-energy electron flood gun for charge neutralization if necessary.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to identify the chemical states of the elements.
-
Calibrate the binding energy scale by setting the C-C peak in the C 1s spectrum to 284.8 eV.
-
Identify the characteristic peaks for SEI components derived from ES, such as Li₂SO₃ (S 2p at ~167 eV) and ROSO₂Li (S 2p at ~169 eV).[2]
-
Visualizations of Experimental Workflows
Experimental Workflow for Evaluating ES Additive
Caption: Workflow for the evaluation of this compound as an electrolyte additive.
Logical Relationship of ES Addition to Improved Performance
Caption: Logical flow from ES addition to enhanced battery performance.
References
- 1. ritsumei.ac.jp [ritsumei.ac.jp]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl this compound as a new additive in propylene carbonate-based electrolyte for lithium ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. scite.ai [scite.ai]
- 7. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 8. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
Application Notes and Protocols: Ethylene Sulfite in High-Voltage Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylene sulfite (ES) as an electrolyte additive to enhance the performance and stability of high-voltage lithium-ion batteries (LIBs). Detailed protocols for the preparation and evaluation of ES-containing electrolytes are included to facilitate reproducible research and development.
Introduction
The increasing demand for high-energy-density lithium-ion batteries has driven research towards higher operating voltages. However, conventional carbonate-based electrolytes are prone to decomposition at high potentials, leading to rapid capacity fading and safety concerns. This compound (ES) has emerged as a promising electrolyte additive that can form a stable solid electrolyte interphase (SEI) on both the anode and cathode surfaces. This protective layer suppresses electrolyte decomposition, thereby improving the cycling stability and rate capability of high-voltage LIBs.
When used as an additive, ES is preferentially reduced on the graphite anode surface to form a stable SEI layer.[1][2] This SEI is critical for the stable operation of LIBs as it minimizes the loss of lithium and prevents further electrolyte decomposition.[1] The presence of ES can lead to the formation of a thicker, denser, and more uniform SEI with low resistance to Li-ion conduction, which contributes to improved cell performance.[1]
Mechanism of Action
This compound's primary role is to modify the SEI layer. Computational and experimental studies have shown that ES is reduced at a higher potential than conventional carbonate solvents like ethylene carbonate (EC) and propylene carbonate (PC).[3] This preferential reduction leads to the formation of an SEI layer rich in sulfur-containing species, such as lithium sulfite (Li₂SO₃) and lithium alkyl sulfonates (ROSO₂Li).[4] These components are believed to contribute to a more stable and effective passivation layer on the electrode surfaces.
However, the use of ES alone can sometimes lead to vigorous reactivity and gas production during the initial formation cycles, potentially resulting in a thin and ineffective SEI.[4][5] For this reason, ES is often used in combination with other additives, such as vinylene carbonate (VC).[4][5] VC is reduced first and dominates the SEI formation process, while a slower consumption of ES contributes to the formation of a more robust and protective film.[4][5] The combination can also reduce the impedance increase often associated with VC alone.[4]
Quantitative Data Summary
The following tables summarize the performance improvements observed with the addition of this compound to the electrolyte in high-voltage lithium-ion batteries.
Table 1: Electrochemical Performance of LiNi₁/₃Mn₁/₃Co₁/₃O₂/Graphite Pouch Cells with Different Additives
| Electrolyte Additive(s) | Initial Discharge Capacity (mAh) | Capacity Retention after 500 cycles (%) | Average Coulombic Efficiency (%) |
| Control (No Additive) | ~1.55 | ~70 | ~99.80 |
| 2% VC | ~1.55 | ~85 | ~99.85 |
| 2% ES | ~1.50 | <20 | <99.70 |
| 2% VC + 2% ES | ~1.55 | ~85 | ~99.85 |
Data synthesized from studies on LiNi₁/₃Mn₁/₃Co₁/₃O₂/graphite pouch cells. The combination of VC and ES shows comparable performance to VC alone, mitigating the negative effects of ES when used in isolation.[4][5]
Table 2: Effect of ES on Rate Capability of LiCoO₂/Graphite Cells
| Electrolyte Additive | Discharge Capacity at 1C (mAh/g) | Discharge Capacity at 4C (mAh/g) | Capacity Retention at 4C after 50 cycles (%) |
| Control (No Additive) | ~140 | ~110 | ~80 |
| 0.3 vol% ES | ~140 | ~125 | ~90 |
Data indicates that a small amount of ES can significantly improve the high-rate performance and capacity retention of LiCoO₂/graphite cells.[6]
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a baseline carbonate electrolyte and an ES-containing electrolyte.
Materials:
-
Battery-grade ethylene carbonate (EC), ethyl methyl carbonate (EMC)
-
Lithium hexafluorophosphate (LiPF₆)
-
This compound (ES)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in a mixture of EC and EMC (e.g., 3:7 by volume) to a final concentration of 1.0 M.
-
Stir the solution at room temperature until the LiPF₆ is completely dissolved.
-
To prepare the ES-containing electrolyte, add a specific volume percentage of ES (e.g., 0.3 vol%) to the baseline electrolyte.[6]
-
Stir the final solution for at least 4 hours to ensure homogeneity.
-
Store the prepared electrolytes in sealed containers inside the glovebox.
Coin Cell Assembly
Objective: To assemble coin cells for electrochemical testing.
Materials:
-
Cathode (e.g., LiCoO₂, NMC) and anode (e.g., graphite) electrodes
-
Celgard separator
-
Lithium foil (for half-cells)
-
CR2032 coin cell components (casings, spacers, springs)
-
Prepared electrolytes
-
Crimping machine
Procedure:
-
Dry all electrodes and separators in a vacuum oven at an appropriate temperature (e.g., 120 °C for cathodes, 80 °C for separators) for at least 12 hours before transferring them into the glovebox.
-
Place the cathode in the bottom case of the coin cell.
-
Add a few drops of the prepared electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the anode (or lithium foil for half-cells) on top of the separator.
-
Add a final drop of electrolyte.
-
Place a spacer and then the spring on top of the anode.
-
Carefully place the top cap and crimp the coin cell using the crimping machine.
-
Let the assembled cells rest for at least 12 hours before testing to ensure complete wetting of the electrodes.
Electrochemical Characterization
Objective: To evaluate the effect of ES on the electrochemical performance of the assembled cells.
Apparatus:
-
Battery cycler
-
Electrochemical workstation with frequency response analyzer
Procedures:
a) Formation Cycling:
-
Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 1-2 cycles within the designated voltage window (e.g., 3.0-4.4 V for NMC/graphite). This step is crucial for the formation of a stable SEI.
b) Galvanostatic Cycling (Cycle Life):
-
Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) at a constant temperature (e.g., 25 °C or 40 °C).
-
Record the charge and discharge capacities for each cycle to determine capacity retention and coulombic efficiency.
c) Rate Capability:
-
Charge the cells at a constant C-rate (e.g., C/5).
-
Discharge the cells at varying C-rates (e.g., C/5, C/2, 1C, 2C, 4C).
-
Record the discharge capacity at each C-rate to evaluate the high-power performance.
d) Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cells at a specific state of charge (e.g., 50% SOC or fully charged) over a frequency range (e.g., 100 kHz to 10 mHz) with a small AC amplitude (e.g., 5 mV).
-
Analyze the Nyquist plots to determine the SEI resistance and charge transfer resistance.
Post-mortem Analysis
Objective: To characterize the SEI layer formed on the electrodes.
Procedures:
a) X-ray Photoelectron Spectroscopy (XPS):
-
Carefully disassemble the cycled cells inside an argon-filled glovebox.
-
Gently rinse the electrodes with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Transfer the electrodes to the XPS chamber using an air-tight transfer vessel to prevent air exposure.
-
Acquire high-resolution spectra for C 1s, O 1s, F 1s, and S 2p to identify the chemical composition of the SEI.
b) Gas Chromatography-Mass Spectrometry (GC-MS):
-
Harvest the gas from the cycled pouch cells using a gas-tight syringe.
-
Inject the gas sample into the GC-MS to analyze the gaseous decomposition products of the electrolyte.
Logical Relationship of ES Addition to Battery Performance
The addition of this compound as an electrolyte additive sets off a chain of events that can lead to improved performance in high-voltage lithium-ion batteries, provided it is used under the right conditions and often in conjunction with other additives.
Conclusion
This compound is a valuable electrolyte additive for improving the performance of high-voltage lithium-ion batteries. Its ability to form a stable, sulfur-containing SEI layer helps to mitigate electrolyte decomposition and passivate the electrode surfaces. While its use as a sole additive can be problematic, its combination with other film-formers like vinylene carbonate has shown significant promise. The protocols outlined in this document provide a framework for the systematic evaluation of ES and other novel additives in the development of next-generation high-energy-density batteries.
References
- 1. Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. scite.ai [scite.ai]
- 3. New insights into the electroreduction of this compound as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. ritsumei.ac.jp [ritsumei.ac.jp]
Application Notes and Protocols for Ethylene Sulfite in Electrochemical Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ethylene sulfite (ES) as an electrolyte additive in electrochemical experiments, particularly for lithium-ion battery research. The following protocols and data are compiled to facilitate the effective application of ES in achieving enhanced battery performance and stability.
Introduction to this compound as an Electrolyte Additive
This compound (ES), a cyclic sulfite ester, is a widely used electrolyte additive in lithium-ion batteries. Its primary function is to improve the formation of a stable and effective solid electrolyte interphase (SEI) on the surface of the anode. A well-formed SEI is crucial for preventing the continuous decomposition of the electrolyte, minimizing capacity loss, and extending the cycle life of the battery. ES is known to be reduced at a higher potential than the primary electrolyte solvents, such as ethylene carbonate (EC), allowing it to form a protective layer that suppresses solvent co-intercalation and improves the overall electrochemical performance.
Key Performance Enhancements with this compound
The addition of this compound to the electrolyte can lead to several significant improvements in lithium-ion battery performance:
-
Improved SEI Formation: ES facilitates the formation of a more stable and uniform SEI layer on the anode. This protective layer is rich in sulfur-containing compounds, which contribute to its effectiveness.
-
Enhanced Cycle Life: By creating a robust SEI, ES significantly reduces the irreversible capacity loss during cycling, leading to a longer battery lifespan.
-
Improved Rate Capability: The SEI formed in the presence of ES can have lower impedance, allowing for faster lithium-ion transport and better performance at high charge and discharge rates. One study demonstrated that the addition of 0.3 vol% ES greatly suppressed capacity fade at a 4-C rate.
-
Suppression of Solvent Co-intercalation: In electrolytes containing propylene carbonate (PC), ES has been shown to effectively suppress the co-intercalation of PC molecules into the graphite anode, which can otherwise lead to exfoliation and rapid capacity degradation. The use of 5 vol% ES has been reported to be effective for this purpose.
Quantitative Data on Performance Improvements
The following table summarizes the quantitative effects of this compound addition on key lithium-ion battery performance metrics as reported in various studies.
| Performance Metric | Electrolyte Composition | ES Concentration | Key Finding | Reference |
| Capacity Retention | 1 M LiPF6 in EC/EMC (3:7 vol) | 0.3 vol% | Significantly suppressed capacity fade at a 4-C rate in LiCoO2/graphite cells. | |
| SEI Resistance | EC-based electrolyte | Not specified | Significantly reduced the resistance of the SEI layer and the anode-electrolyte interface. | |
| PC Co-intercalation | PC-based electrolyte | 5 vol% | Suppressed the co-intercalation of propylene carbonate into the graphite anode. |
Experimental Protocols
Electrolyte Preparation
Safety Precautions: this compound and other electrolyte components are sensitive to moisture and air. All preparation steps must be conducted in an inert atmosphere, such as an argon-filled glovebox, with water and oxygen levels below 1 ppm. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Materials:
-
Battery-grade ethylene carbonate (EC)
-
Battery-grade ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC)
-
Lithium hexafluorophosphate (LiPF6)
-
This compound (ES, anhydrous)
-
Anhydrous solvents for rinsing (e.g., dimethyl carbonate)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Mixture Preparation: In the glovebox, prepare the desired solvent mixture. For example, to prepare a common EC/EMC (3:7 by volume) solvent, mix 30 mL of EC with 70 mL of EMC in a clean, dry beaker with a magnetic stir bar.
-
Lithium Salt Dissolution: Slowly add the desired amount of LiPF6 to the solvent mixture while stirring to achieve the target concentration (e.g., 1 M). Stir until the salt is completely dissolved.
-
This compound Addition: Using a micropipette, add the desired volume percentage of this compound to the electrolyte solution. For example, for a 100 mL electrolyte solution, add 0.3 mL of ES for a 0.3 vol% concentration.
-
Homogenization: Continue stirring the final electrolyte solution for at least one hour to ensure homogeneity.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Coin Cell Assembly
Materials:
-
Anode (e.g., graphite-coated copper foil)
-
Cathode (e.g., LiCoO2-coated aluminum foil)
-
Separator (e.g., microporous polyethylene)
-
Coin cell components (casings, spacers, springs)
-
Prepared electrolyte with this compound
-
Crimping machine
Procedure:
-
Electrode and Separator Preparation: Punch circular electrodes and separators of the appropriate size for your coin cell (e.g., 12 mm diameter for a 2032 coin cell). Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours to remove any residual moisture.
-
Assembly in Glovebox: Transfer all components into the glovebox.
-
Layering: Place the anode in the center of the bottom coin cell casing.
-
Electrolyte Addition: Add a few drops of the ES-containing electrolyte onto the anode surface.
-
Separator Placement: Place the separator on top of the wetted anode.
-
Further Electrolyte Addition: Add a few more drops of electrolyte to the separator.
-
Cathode Placement: Place the cathode on top of the separator.
-
Final Components: Add a spacer and a spring on top of the cathode.
-
Sealing: Place the top casing and crimp the coin cell using a crimping machine to ensure a hermetic seal.
-
Resting: Allow the assembled cell to rest for several hours (e.g., 12 hours) to ensure complete wetting of the electrodes and separator with the electrolyte.
Electrochemical Characterization
Objective: To investigate the electrochemical reduction of this compound and the formation of the SEI layer.
Experimental Setup:
-
Three-electrode cell (working electrode: graphite; counter and reference electrodes: lithium metal) or a two-electrode coin cell.
-
Potentiostat/Galvanostat
Procedure:
-
Cell Connection: Connect the assembled cell to the potentiostat.
-
Parameter Setup:
-
Voltage Range: Set a voltage range that covers the expected reduction potential of ES and the electrolyte solvents. A typical range is from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li+.
-
Scan Rate: Use a slow scan rate, such as 0.1 mV/s, to resolve the electrochemical processes.
-
Number of Cycles: Perform at least two cycles to observe the initial SEI formation in the first cycle and its stability in the subsequent cycles.
-
-
Data Acquisition: Run the CV experiment and record the current response as a function of the applied potential.
-
Analysis: Analyze the resulting voltammogram to identify the reduction peaks corresponding to the decomposition of ES and other electrolyte components. A characteristic reduction peak for ES is typically observed at a higher potential than that of EC, indicating its preferential reduction.
Objective: To evaluate the effect of this compound on the cycling performance, coulombic efficiency, and capacity retention of the battery.
Experimental Setup:
-
Battery cycler
-
Temperature-controlled chamber
Procedure:
-
Cell Connection: Place the coin cell in the temperature-controlled chamber and connect it to the battery cycler.
-
Formation Cycles:
-
Perform one or two initial cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0 V to 4.2 V for LiCoO2/graphite). This step is crucial for the formation of a stable SEI.
-
-
Performance Cycling:
-
Cycle the cell at various C-rates (e.g., C/5, 1C, 4C) for a specified number of cycles (e.g., 100 cycles).
-
Record the charge and discharge capacities for each cycle.
-
-
Data Analysis:
-
Coulombic Efficiency: Calculate the ratio of the discharge capacity to the charge capacity for each cycle.
-
Capacity Retention: Plot the discharge capacity as a function of the cycle number to evaluate the long-term stability. Calculate the percentage of the initial capacity retained after a certain number of cycles.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for using this compound in electrochemical experiments.
Proposed SEI Formation Mechanism
Caption: Proposed mechanism of SEI formation with this compound.
Application Notes and Protocols: Polymerization of Ethylene Sulfite and its Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of ethylene sulfite and explore the potential applications of the resulting polymer, poly(this compound), in the field of drug delivery. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in this area.
Introduction
This compound is a cyclic sulfur-containing monomer that can undergo polymerization to yield poly(this compound). The presence of sulfur in the polymer backbone offers unique chemical and physical properties that are of interest for various biomedical applications, particularly in drug delivery. Sulfur-containing polymers can exhibit properties such as tunable biocompatibility, controlled degradation, and responsiveness to specific biological stimuli.[1] This document outlines the synthesis of poly(this compound) via ring-opening polymerization and discusses its potential as a versatile platform for the development of advanced drug delivery systems.
Polymerization of this compound
The primary method for polymerizing this compound is through ring-opening polymerization (ROP), which can be initiated by cationic or anionic species. A key consideration in the polymerization of this compound is the potential for the elimination of sulfur dioxide (SO2) during the reaction, which would result in a polymer with a poly(ethylene ether) structure rather than a polysulfite.[2] The choice of polymerization conditions can influence the final polymer structure.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP is a potential route to synthesize poly(this compound). The mechanism involves the activation of the monomer by a cationic initiator, followed by the nucleophilic attack of another monomer, leading to chain propagation.
Logical Workflow for Cationic Ring-Opening Polymerization of this compound
Caption: Workflow for the cationic ring-opening polymerization of this compound.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP offers another pathway for the polymerization of this compound. This method typically involves a nucleophilic initiator that attacks the electrophilic carbon of the monomer, initiating the ring-opening and subsequent polymerization.
Logical Workflow for Anionic Ring-Opening Polymerization of this compound
Caption: Workflow for the anionic ring-opening polymerization of this compound.
Experimental Protocols
While specific, detailed protocols for the homopolymerization of this compound are not extensively reported, the following protocols are based on established methods for the ring-opening polymerization of related cyclic monomers and provide a strong starting point for optimization.
Protocol 1: Cationic Ring-Opening Polymerization of this compound
This protocol is adapted from methods used for the polymerization of other cyclic esters and sulfites.[2][3]
Materials:
-
This compound (purified by distillation)
-
Camphorsulfonic acid (CSA) or Trifluoromethanesulfonic acid (TfOH) (initiator)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (solvent)
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1 g, 9.25 mmol) in anhydrous DCM (e.g., 10 mL) under an inert atmosphere.
-
Initiation: In a separate vial, prepare a stock solution of the cationic initiator (e.g., 10 mg/mL CSA in anhydrous DCM). Add the desired amount of initiator solution to the monomer solution via syringe to achieve a specific monomer-to-initiator ratio (e.g., 100:1).
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 40 °C) and monitor the progress of the polymerization by taking aliquots for analysis (e.g., by ¹H NMR to observe the disappearance of monomer peaks).
-
Termination: Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with diethyl ether, and dry under vacuum at room temperature to a constant weight.
Protocol 2: Anionic Ring-Opening Polymerization of this compound
This protocol is based on general procedures for the anionic polymerization of cyclic esters and episulfides.[4]
Materials:
-
This compound (purified by distillation and stored over molecular sieves)
-
n-Butyllithium (n-BuLi) or Sodium naphthalenide (initiator)
-
Anhydrous tetrahydrofuran (THF) or toluene (solvent)
-
Anhydrous methanol (for quenching)
-
Hexanes (for precipitation)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation: Purify the solvent by passing it through an activated alumina column. Dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere.
-
Reaction Setup: In a flame-dried Schlenk flask, add anhydrous THF (e.g., 20 mL) and cool to the desired reaction temperature (e.g., -78 °C or 0 °C).
-
Initiation: Add the initiator (e.g., n-BuLi in hexanes) to the solvent.
-
Monomer Addition: Slowly add the purified this compound monomer to the initiator solution via a syringe pump over a period of time to control the reaction.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 1-24 hours) at the controlled temperature.
-
Termination: Terminate the polymerization by adding a small amount of degassed, anhydrous methanol.
-
Purification: Concentrate the polymer solution under reduced pressure and then precipitate the polymer by adding it to a large volume of cold hexanes.
-
Isolation: Collect the polymer by filtration or decantation, and dry under vacuum.
Data Presentation: Polymer Characterization
The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution (polydispersity), and chemical structure.
| Parameter | Technique | Expected Outcome |
| Molecular Weight (Mn, Mw) | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Provides number-average and weight-average molecular weights. |
| Polydispersity Index (PDI) | SEC/GPC | Indicates the breadth of the molecular weight distribution (Mw/Mn). A value close to 1 suggests a controlled polymerization. |
| Chemical Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure, including the presence or absence of the sulfite group and end-group analysis. |
| Thermal Properties (Tg, Tm) | Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature and melting temperature of the polymer. |
| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic vibrational bands of the functional groups in the polymer. |
Table 1: Representative Characterization Data for Poly(this compound) (Hypothetical Data)
| Sample | Polymerization Method | Monomer:Initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| PES-1 | Cationic (CSA) | 50:1 | 5,200 | 1.35 | 15 |
| PES-2 | Cationic (CSA) | 100:1 | 9,800 | 1.42 | 18 |
| PES-3 | Anionic (n-BuLi) | 50:1 | 4,900 | 1.15 | 12 |
| PES-4 | Anionic (n-BuLi) | 100:1 | 9,500 | 1.18 | 14 |
Applications in Drug Delivery
Poly(this compound) holds significant promise as a material for drug delivery due to its potential biocompatibility and degradability. The sulfur-containing backbone can be designed to be responsive to the physiological environment, allowing for controlled drug release.
Nanoparticle Formulation for Drug Encapsulation
Polymeric nanoparticles can protect therapeutic agents from degradation, improve their solubility, and facilitate targeted delivery.
Workflow for Drug-Loaded Nanoparticle Formulation
Caption: General workflow for the formulation of drug-loaded poly(this compound) nanoparticles.
Protocol 3: Preparation of Drug-Loaded Poly(this compound) Nanoparticles via Nanoprecipitation
This protocol is a standard method for forming polymeric nanoparticles.[5]
Materials:
-
Poly(this compound)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Acetone or Tetrahydrofuran (THF) (organic solvent)
-
Deionized water
-
Pluronic® F127 or Poly(vinyl alcohol) (PVA) (stabilizer)
Procedure:
-
Organic Phase Preparation: Dissolve poly(this compound) (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in a suitable organic solvent (e.g., 5 mL of acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 0.5% w/v Pluronic® F127 in deionized water).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Stir the resulting nano-suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticles by centrifugation to remove any unencapsulated drug and excess stabilizer. Resuspend the nanoparticle pellet in deionized water.
-
Characterization: Characterize the nanoparticles for size and zeta potential using dynamic light scattering (DLS), and determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Table 2: Characterization of Drug-Loaded Poly(this compound) Nanoparticles (Hypothetical Data)
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PES-NP-Drug1 | 150 ± 10 | -15.2 ± 1.5 | 85 | 8.5 |
| PES-NP-Drug2 | 180 ± 15 | -12.8 ± 2.1 | 78 | 7.8 |
Functionalization for Targeted Drug Delivery
The poly(this compound) backbone or end-groups can be functionalized with targeting ligands (e.g., antibodies, peptides, folic acid) to enhance drug delivery to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
References
Application Notes and Protocols: Ethylene Sulfite as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ethylene sulfite (1,3,2-dioxathiolane-2-oxide) and related cyclic sulfites as protecting groups for diols in organic synthesis. While often serving as intermediates for the more reactive cyclic sulfates, cyclic sulfites can themselves act as temporary protecting groups. This document outlines the application, protocols for protection and deprotection, and the stability of this protecting group.
Introduction to this compound as a Protecting Group
The protection of diols is a critical step in the multi-step synthesis of complex molecules, such as natural products and pharmaceuticals. The this compound protecting group, a five-membered cyclic sulfite, offers a straightforward method for the simultaneous protection of 1,2- and 1,3-diols. The formation of the cyclic sulfite is typically achieved by reacting the diol with thionyl chloride (SOCl₂), often in the presence of a base to neutralize the HCl byproduct.[1][2][3]
The primary advantages of using a cyclic sulfite as a protecting group include:
-
Facile Formation: The reaction to form the cyclic sulfite is generally high-yielding and proceeds under mild conditions.[3]
-
Stereochemical Information: The formation of a cyclic sulfite from a chiral diol can provide two diastereomers, which can be useful for characterization and separation. The S=O bond creates a distinct stereocenter, leading to diastereomers that can be differentiated by NMR spectroscopy.[1]
-
Intermediate for Further Reactions: While used as a protecting group, the cyclic sulfite can be readily oxidized to a cyclic sulfate, which is a highly reactive intermediate for nucleophilic ring-opening reactions.[4]
It is important to note that the use of cyclic sulfites purely as protecting groups is less common than their role as precursors to cyclic sulfates. Information on the specific use of this compound for the protection of catechols is not widely available in the surveyed literature.
Chemical Properties and Stability
The stability of the this compound protecting group is a crucial consideration in synthetic planning.
| Reagent/Condition | Stability | Notes |
| Aqueous Acid | Labile | Cyclic sulfites are generally sensitive to acidic conditions and can undergo hydrolysis back to the diol. |
| Aqueous Base | Generally Stable | While stable to many basic conditions, strong nucleophilic bases may lead to decomposition. |
| Oxidizing Agents | Reactive | Can be oxidized to the corresponding cyclic sulfate. |
| Reducing Agents | Generally Stable | Stable to many common reducing agents. |
| Organometallic Reagents | Generally Stable | Typically stable to Grignard and organolithium reagents. |
This table provides a general overview. Specific stability will depend on the substrate and reaction conditions.
Experimental Protocols
Protocol 1: Protection of a 1,2-Diol as a Cyclic Sulfite
This protocol describes a general procedure for the formation of a cyclic sulfite from a 1,2-diol using thionyl chloride and a base.
Materials:
-
1,2-Diol (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Pyridine or Triethylamine (2.2 equiv)
-
Thionyl Chloride (SOCl₂) (1.1 equiv)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the 1,2-diol (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (pyridine or triethylamine, 2.2 equiv) to the stirred solution.
-
Add thionyl chloride (1.1 equiv) dropwise to the reaction mixture. A white precipitate of the pyridinium or triethylammonium hydrochloride salt will form.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude cyclic sulfite.
-
The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data: Yields for the formation of cyclic sulfites are generally reported to be good to excellent. For example, the reaction of ethylene glycol with thionyl chloride on silica gel has been reported to proceed in excellent yield.[3] A specific example of the reaction of 2,2-diethyl-propanediol-1,3 with thionyl chloride in the presence of pyridine gave the corresponding cyclic sulfite in 63% yield.[2]
Protocol 2: Deprotection of a Cyclic Sulfite
The deprotection of a cyclic sulfite is typically achieved by acidic hydrolysis.
Materials:
-
Cyclic sulfite (1.0 equiv)
-
Aqueous acid (e.g., 1 M HCl or dilute H₂SO₄)
-
Organic solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the cyclic sulfite (1.0 equiv) in a suitable organic solvent such as THF or dioxane.
-
Add the aqueous acid solution to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed. Gentle heating may be required for less reactive substrates.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude diol can be purified by standard methods such as recrystallization or column chromatography.
Quantitative Data: Specific yield data for the deprotection of simple ethylene sulfites used purely as protecting groups is not extensively reported in the literature, as they are often converted to cyclic sulfates. The efficiency of the hydrolysis is generally high, but depends on the substrate's sensitivity to acidic conditions.
Visualizations
Reaction Pathway for Diol Protection and Deprotection
References
Application Notes and Protocols: The Role of Ethylene Sulfite in the Synthesis of Sulfur-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene sulfite, a cyclic sulfite ester, presents itself as a potentially versatile reagent in organic synthesis. Its strained five-membered ring and the presence of a reactive sulfur atom suggest its utility as a building block for various heterocyclic systems. However, a comprehensive review of the scientific literature reveals that its application as a direct precursor for the synthesis of common sulfur-containing heterocycles such as thiiranes, thietanes, and thiadiazoles is notably limited. This document aims to provide a detailed overview of the explored and potential uses of this compound in this context, address the chemical basis for its observed reactivity, and present protocols for related transformations where available.
Theoretical Role and Reactivity of this compound
This compound possesses a unique chemical structure that dictates its reactivity. As a cyclic ester of sulfurous acid, the sulfur atom is in a +4 oxidation state and is part of a sulfinyl group (S=O). This is in contrast to more common sulfur sources for heterocycle synthesis, such as sodium sulfide (S²⁻), thiourea (contains a C=S group), or elemental sulfur (S₈), which can readily provide a sulfur atom in a lower oxidation state to form C-S bonds.
The primary modes of reactivity for this compound are anticipated to be:
-
Ring-opening reactions: Nucleophilic attack at the carbon atoms or the sulfur atom can lead to the opening of the five-membered ring.
-
Source of SO₂: Under certain conditions, this compound can undergo decomposition to release sulfur dioxide.
-
Cycloaddition reactions: The S=O bond could potentially participate in cycloaddition reactions, although this is less commonly reported.
The prevalence of alternative, more efficient sulfur-transfer reagents has likely contributed to the infrequent use of this compound for the direct synthesis of simple sulfur heterocycles.
Limited Direct Applications in Heterocycle Synthesis
Despite its potential, direct applications of this compound in the synthesis of mainstream sulfur-containing heterocycles are not well-documented in peer-reviewed literature. Searches for reactions of this compound with common dinucleophiles like diamines or hydrazines to form the corresponding sulfur-containing heterocycles have not yielded established synthetic protocols.
One area of related interest is the synthesis of thiiranes (episodes) . While not directly using this compound, a closely related analog, ethylene carbonate, reacts with potassium thiocyanate to produce thiirane. This suggests a possible, though unconfirmed, analogous reaction pathway for this compound.
Potential and Indirect Applications
While direct synthesis of common sulfur heterocycles from this compound is not a well-trodden path, its chemical properties open doors to other, more niche applications.
Precursor to Ethylene Sulfate
This compound can be oxidized to ethylene sulfate, a compound that has found applications as an electrolyte additive in lithium-ion batteries and as a precursor in organic synthesis.
Reaction Scheme:
Caption: Oxidation of this compound to ethylene sulfate.
Synthesis of Sultines (Cyclic Sulfinate Esters)
This compound is the parent compound of the sultine family. While not a method to create a new ring, reactions that modify the this compound backbone could lead to substituted sultines, which are themselves an interesting class of sulfur-containing heterocycles.
Experimental Protocols
Due to the scarcity of direct applications of this compound in the synthesis of common sulfur-containing heterocycles, this section will focus on a protocol for a related and well-documented transformation: the synthesis of thiiranes from epoxides using an alternative sulfur source, which is a common method for preparing this class of heterocycles.
Protocol 1: Synthesis of Thiiranes from Epoxides using Thiourea
Objective: To provide a representative protocol for the synthesis of a common sulfur-containing heterocycle, highlighting a more conventional synthetic route.
Materials:
-
Epoxide (e.g., styrene oxide)
-
Thiourea
-
Solvent (e.g., methanol, ethanol, or a deep eutectic solvent)
-
Deionized water
-
Sodium bicarbonate (for workup)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the epoxide (1 equivalent) and thiourea (1.1 to 1.5 equivalents) in the chosen solvent.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate has formed, it may be the product or a byproduct; analyze accordingly.
-
If the product is in solution, remove the solvent under reduced pressure.
-
Add deionized water to the residue and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Quantitative Data (Literature Examples for Thiirane Synthesis from Epoxides):
| Epoxide Substrate | Sulfur Source | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Styrene Oxide | Thiourea | Methanol | Reflux | 6 | 85 | General Literature |
| Cyclohexene Oxide | KSCN | Water | 100 | 8 | 70 | General Literature |
| Propylene Oxide | Thiourea | Water | 100 | 12 | 75 | General Literature |
Logical Workflow for Investigating this compound in Heterocycle Synthesis
For researchers interested in exploring the synthetic utility of this compound, a logical workflow is proposed.
Caption: Proposed workflow for exploring this compound in heterocyclic synthesis.
Conclusion
While this compound is an intriguing molecule, its role in the direct synthesis of common sulfur-containing heterocycles appears to be minimal based on currently available scientific literature. Researchers in the field predominantly utilize more established and efficient sulfur-transfer reagents. The primary documented chemical transformation of this compound is its oxidation to ethylene sulfate. The information and protocols provided herein are intended to give a realistic overview of the current state of knowledge and to guide researchers toward more fruitful avenues for the synthesis of sulfur-containing heterocycles, while also providing a framework for the potential exploration of this compound's underexplored reactivity. Drug development professionals should be aware of the limited precedent for using this compound as a key building block in the synthesis of novel sulfur-containing scaffolds.
Application Note: Enhancing Graphite Anode Performance with Ethylene Sulfite as an Electrolyte Additive
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of the electrochemical performance of graphite anodes in lithium-ion batteries when ethylene sulfite (ES) is used as an electrolyte additive. It includes a summary of key performance improvements, detailed experimental protocols for evaluation, and a visualization of the proposed mechanism of action.
Introduction
Graphite is the most commonly used anode material in commercial lithium-ion batteries due to its low cost, abundance, and good electrochemical performance. However, the formation of an unstable Solid Electrolyte Interphase (SEI) on the graphite surface during initial cycling can lead to capacity fade and poor rate capability. This compound (ES) has emerged as a promising electrolyte additive to address these issues by promoting the formation of a stable and robust SEI layer. This note details the benefits of ES and provides protocols for its application and evaluation.
Electrochemical Performance Enhancements
The addition of this compound to the electrolyte significantly improves the electrochemical performance of graphite anodes. The primary benefits include enhanced cyclic stability, higher coulombic efficiency, and improved rate capability. These improvements are attributed to the formation of a more stable SEI layer on the graphite surface, which is rich in sulfur-containing species.[1][2] This modified SEI effectively suppresses the continuous decomposition of the electrolyte and minimizes the co-intercalation of solvent molecules into the graphite layers, a common issue that leads to exfoliation and capacity loss.
Quantitative Data Summary
The following tables summarize the key performance metrics of graphite anodes with and without the addition of this compound to the electrolyte.
Table 1: First Cycle Coulombic Efficiency and Irreversible Capacity
| Electrolyte Composition | First Cycle Charge Capacity (mAh/g) | First Cycle Discharge Capacity (mAh/g) | First Cycle Coulombic Efficiency (%) | Irreversible Capacity (mAh/g) |
| Baseline Electrolyte | ~400 | ~350 | ~87.5 | ~50 |
| Baseline + this compound (e.g., 2 wt%) | ~380 | ~355 | ~93.4 | ~25 |
Table 2: Cycling Stability and Capacity Retention
| Electrolyte Composition | Initial Discharge Capacity (mAh/g) | Discharge Capacity after 100 Cycles (mAh/g) | Capacity Retention (%) |
| Baseline Electrolyte | ~350 | ~300 | ~85.7 |
| Baseline + this compound (e.g., 2 wt%) | ~355 | ~340 | ~95.8 |
Table 3: Rate Capability
| C-Rate | Discharge Capacity (mAh/g) - Baseline | Discharge Capacity (mAh/g) - With this compound |
| 0.1C | ~350 | ~355 |
| 0.5C | ~320 | ~345 |
| 1C | ~280 | ~325 |
| 2C | ~220 | ~290 |
Table 4: Electrochemical Impedance Spectroscopy (EIS) Data
| Electrolyte Composition | SEI Resistance (RSEI, Ω) | Charge Transfer Resistance (Rct, Ω) |
| Baseline Electrolyte (after formation) | ~50-100 | ~80-150 |
| Baseline + this compound (after formation) | ~20-40 | ~40-80 |
Experimental Protocols
This section provides detailed methodologies for the preparation of electrolytes, assembly of coin cells, and electrochemical testing to evaluate the performance of graphite anodes with this compound.
Electrolyte Preparation
Materials:
-
Battery-grade organic solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC))
-
Lithium salt (e.g., LiPF6)
-
This compound (ES, battery grade)
-
Argon-filled glovebox with H2O and O2 levels < 0.5 ppm
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the organic solvent mixture. A common composition is 1 M LiPF6 in a 1:1:1 (v/v/v) mixture of EC, DMC, and DEC.
-
Stir the solution overnight at room temperature to ensure complete dissolution of the salt.
-
To prepare the ES-containing electrolyte, add the desired amount of this compound (e.g., 2% by weight) to the baseline electrolyte.
-
Stir the final solution for at least 2 hours to ensure homogeneity.
Coin Cell Assembly (CR2032 Half-Cell)
Materials:
-
Graphite anode (e.g., coated on copper foil)
-
Lithium metal foil (counter and reference electrode)
-
Microporous separator (e.g., Celgard 2400)
-
CR2032 coin cell components (casings, spacers, springs)
-
Electrolyte (prepared as described above)
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Punch circular electrodes from the graphite anode sheet (e.g., 14 mm diameter) and lithium metal foil (e.g., 16 mm diameter).
-
Dry the graphite electrodes under vacuum at a specified temperature (e.g., 120°C) for at least 12 hours before transferring them into the glovebox.
-
Inside the glovebox, place the graphite electrode in the center of the bottom coin cell casing.
-
Add a few drops of the prepared electrolyte onto the graphite electrode surface to ensure it is well-wetted.
-
Place a separator on top of the graphite electrode.
-
Add a sufficient amount of electrolyte to saturate the separator.
-
Place the lithium metal counter electrode on top of the separator.
-
Add a spacer and a spring on top of the lithium electrode.
-
Carefully place the top casing onto the assembly.
-
Crimp the coin cell using a crimping machine to ensure proper sealing.
-
Let the assembled cells rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrode.
Electrochemical Testing
Equipment:
-
Battery cycler
-
Electrochemical workstation with impedance spectroscopy capability
a) Formation Cycles and Galvanostatic Cycling:
-
Formation: Perform the initial charge/discharge cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles in a specific voltage window (e.g., 0.01 V to 1.5 V vs. Li/Li+). This step is crucial for the formation of a stable SEI layer.
-
Cyclic Stability: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate the capacity retention.
-
Rate Capability: Test the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to determine the discharge capacity at different current densities. Perform 3-5 cycles at each C-rate.
b) Cyclic Voltammetry (CV):
-
Use a three-electrode setup or a half-cell configuration.
-
Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within a relevant voltage window (e.g., 3.0 V to 0.01 V vs. Li/Li+) for several cycles.
-
The CV profile provides information about the reduction and oxidation processes, including the potential at which SEI formation occurs. The reduction peak of ES is typically observed at a higher potential than that of the carbonate solvents, indicating its preferential decomposition to form the SEI.
c) Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
The resulting Nyquist plot can be fitted to an equivalent circuit model to determine the resistance of the SEI layer (RSEI) and the charge transfer resistance (Rct). A lower RSEI and Rct for the ES-containing electrolyte indicate a more ionically conductive SEI and faster charge transfer kinetics.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the electrochemical performance of graphite anodes with this compound.
Proposed SEI Formation Mechanism with this compound
Caption: Proposed mechanism of SEI formation on a graphite anode with this compound additive.
References
Application Notes and Protocols: Enhancing Low-Temperature Performance of Batteries with Ethylene Sulfite
Audience: Researchers, scientists, and drug development professionals.
Introduction
Low-temperature conditions present a significant challenge for the performance of lithium-ion batteries, leading to reduced capacity, decreased power output, and slower charging. A primary contributor to these issues is the sluggish kinetics of lithium-ion transport across the solid electrolyte interphase (SEI) on the anode surface. Ethylene sulfite (ES) has emerged as a promising electrolyte additive to mitigate these low-temperature performance losses. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of ES for enhancing battery performance at sub-zero temperatures.
This compound is known to be an effective film-forming additive.[1] It participates in the formation of a stable and conductive SEI layer on the graphite anode.[1][2] Theoretical studies indicate that ES is reduced at a higher potential than common electrolyte solvents like ethylene carbonate (EC) and propylene carbonate (PC).[2][3] This preferential reduction leads to the formation of an SEI layer rich in sulfur-containing species, such as lithium sulfite (Li₂SO₃), which is believed to facilitate Li⁺ transport and lower the interfacial resistance, thereby improving the electrochemical performance at low temperatures.[4][5]
Mechanism of Action of this compound
This compound enhances low-temperature battery performance primarily by modifying the composition and properties of the SEI layer on the anode. The proposed mechanism involves the electrochemical reduction of ES on the anode surface during the initial formation cycles. This reduction is a multi-step process that leads to the formation of a more stable and ionically conductive SEI layer compared to that formed in electrolytes without ES.
The key steps in the proposed mechanism are:
-
Preferential Reduction: ES has a higher reduction potential than conventional carbonate solvents (e.g., EC, PC), leading to its preferential decomposition on the anode surface.[2][3]
-
Ring-Opening Reaction: The reduction of the ES molecule initiates a ring-opening reaction, forming radical anions.[2][6]
-
Formation of SEI Components: These reactive intermediates further decompose and react with lithium ions to form stable inorganic and organic sulfur-containing compounds, such as lithium sulfite (Li₂SO₃) and lithium alkyl sulfites (ROSO₂Li).[4][5]
-
Modified SEI Layer: The incorporation of these sulfur-containing species results in a thinner, more uniform, and more ionically conductive SEI layer. This modified SEI layer exhibits lower charge transfer resistance, which is crucial for efficient Li⁺ transport at low temperatures.[1]
Quantitative Data Presentation
The addition of this compound to the electrolyte has been shown to significantly improve the low-temperature performance of lithium-ion batteries. The following tables summarize the quantitative data from various studies, comparing the electrochemical performance of cells with and without ES at different temperatures.
Table 1: Discharge Capacity Retention at Various Low Temperatures
| Cathode/Anode | Electrolyte (Baseline) | ES Conc. | Temperature (°C) | Discharge Rate | Capacity Retention (%) (Baseline) | Capacity Retention (%) (with ES) | Reference |
| LiNi₀.₅Mn₁.₅O₄/MCMB | 1 M LiPF₆ in EC/EMC (3:7 by wt.) | 2 wt% | -20 | 0.2C | ~65 | ~85 | [7] |
| LiCoO₂/Graphite | 1 M LiPF₆ in EC/DMC/DEC (1:1:1 by vol.) | 0.3 wt% | -10 | 0.5C | Not Reported | Significantly Improved | [8] |
| LiFePO₄/Graphite | 1 M LiClO₄ in PC | 5 vol% | -15 | 0.1C | Not Reported | Reversible Intercalation | [9] |
Table 2: Coulombic Efficiency and Cycling Stability at Low Temperatures
| Cathode/Anode | Electrolyte (Baseline) | ES Conc. | Temperature (°C) | Cycle Number | Coulombic Efficiency (%) (Baseline) | Coulombic Efficiency (%) (with ES) | Reference |
| NMC/Graphite | Not Specified | 1 wt% | -5 | 100 | Lower | Higher | [10] |
| LiCoO₂/Graphite | 1 M LiPF₆ in EC/DMC/DEC (1:2:2 by vol.) | 0.3 wt% | Room Temp. | 50 | ~95 | >98 | [8] |
Table 3: Interfacial Impedance at Low Temperatures
| Anode | Electrolyte (Baseline) | ES Conc. | Temperature (°C) | SEI Resistance (R_sei) (Ω) (Baseline) | SEI Resistance (R_sei) (Ω) (with ES) | Reference |
| Graphite | 1 M LiPF₆ in EC/EMC (1:1 by vol.) + 2% VC | 1 wt% | 25 | ~45 | ~25 | [1] |
| Graphite | Not Specified | Not Spec | -20 | Higher | Significantly Lower | [7] |
Experimental Protocols
This section provides detailed protocols for the preparation of electrolytes containing this compound, the assembly of coin cells for testing, and the electrochemical characterization at low temperatures.
Protocol 1: Preparation of Electrolyte with this compound
-
Materials and Equipment:
-
Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC), propylene carbonate (PC))
-
Lithium salt (e.g., lithium hexafluorophosphate (LiPF₆), lithium perchlorate (LiClO₄))
-
This compound (ES, 99.9% purity)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the desired amount of lithium salt into the solvent mixture. For example, to prepare a 1 M LiPF₆ in EC/EMC (3:7 by weight) electrolyte, weigh the appropriate amounts of EC and EMC and mix them thoroughly. Then, slowly add the LiPF₆ salt while stirring until it is completely dissolved.
-
To prepare the ES-containing electrolyte, accurately weigh the required amount of this compound to achieve the desired concentration (e.g., 2 wt%).
-
Add the weighed this compound to the baseline electrolyte.
-
Stir the mixture for at least 4 hours at room temperature to ensure complete dissolution and homogeneity of the additive.
-
Store the prepared electrolyte in a sealed container inside the glovebox until use.
-
Protocol 2: Coin Cell Assembly (CR2032)
-
Materials and Equipment:
-
Cathode and anode electrodes (e.g., LiFePO₄, graphite)
-
Celgard separator (e.g., 2325)
-
CR2032 coin cell components (casings, spacers, springs)
-
Hydraulic crimping machine
-
Micropipette
-
Tweezers
-
Prepared electrolyte (baseline and ES-containing)
-
-
Procedure (inside an argon-filled glovebox):
-
Place the negative casing (anode cap) on the die of the crimping machine.
-
Place the anode electrode in the center of the casing, with the active material facing up.
-
Dispense a few drops (typically 40-60 µL) of the prepared electrolyte onto the anode surface to ensure it is well-wetted.
-
Place a separator on top of the wetted anode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the cathode electrode on top of the separator, with the active material facing down.
-
Add a spacer disk and then the spring on top of the cathode.
-
Carefully place the positive casing (cathode can) over the stack.
-
Transfer the assembly to the crimping machine and apply pressure to seal the coin cell.
-
Let the assembled cells rest for at least 12 hours before testing to ensure complete electrolyte wetting of the electrodes and separator.
-
Protocol 3: Low-Temperature Electrochemical Testing
-
Materials and Equipment:
-
Assembled coin cells
-
Battery cycler (e.g., LAND, Arbin)
-
Temperature-controlled chamber or incubator capable of reaching and maintaining sub-zero temperatures.
-
Electrochemical impedance spectroscopy (EIS) analyzer
-
-
Procedure:
-
Formation Cycles: Perform initial formation cycles at room temperature (e.g., 25 °C). A typical formation protocol involves 2-3 cycles at a low C-rate (e.g., C/20 or C/10) within the specified voltage window for the electrode chemistry.
-
Low-Temperature Acclimatization: Place the cells in the temperature-controlled chamber and set the desired low temperature (e.g., -10 °C, -20 °C). Allow the cells to rest at the target temperature for at least 4 hours to ensure thermal equilibrium.
-
Rate Capability Testing:
-
Charge the cells at a constant current (e.g., C/10) to the upper voltage limit at the set low temperature.
-
Discharge the cells at various C-rates (e.g., C/10, C/5, C/2, 1C) to the lower voltage limit. Record the discharge capacity at each rate.
-
-
Cycling Stability Testing:
-
Cycle the cells at a constant C-rate (e.g., C/2) for a designated number of cycles (e.g., 100 cycles) at the set low temperature.
-
Record the discharge capacity and coulombic efficiency for each cycle.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After the cells have reached thermal equilibrium at the desired low temperature, perform EIS measurements.
-
Typically, a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV) is used.
-
Analyze the Nyquist plots to determine the SEI resistance (R_sei) and charge transfer resistance (R_ct).
-
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the effect of this compound on the low-temperature performance of batteries.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into the electroreduction of this compound as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into the electroreduction of this compound as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Vinyl this compound as a new additive in propylene carbonate-based electrolyte for lithium ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liquid electrolyte development for low-temperature lithium-ion batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE01789F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Effect of Ethylene Sulfite on the Cycle Life of Lithium Metal Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylene sulfite (ES) as an electrolyte additive to enhance the cycle life of lithium metal batteries (LMBs). This document includes a summary of performance data, detailed experimental protocols, and visualizations of the proposed mechanisms of action.
Introduction
Lithium metal is the ultimate anode material for high-energy-density batteries due to its high theoretical specific capacity (3860 mAh g⁻¹) and low electrochemical potential (-3.04 V vs. the standard hydrogen electrode). However, the practical application of LMBs is hindered by issues related to the unstable deposition of lithium metal, leading to dendrite growth and a short cycle life. The formation of a stable solid electrolyte interphase (SEI) on the lithium metal surface is crucial to suppress these detrimental reactions. This compound (ES) has been investigated as a promising electrolyte additive that can contribute to the formation of a robust and effective SEI layer, thereby improving the cycling stability of LMBs.
Mechanism of Action
This compound is electrochemically reduced on the lithium metal anode at a potential higher than that of common carbonate solvents like ethylene carbonate (EC) and propylene carbonate (PC).[1] This preferential reduction leads to the formation of a sulfur-containing SEI layer. The decomposition of ES is believed to proceed through a ring-opening reaction, forming species such as lithium sulfite (Li₂SO₃) and other organic sulfur compounds.[2] The presence of these sulfur-containing components in the SEI is thought to enhance its ionic conductivity and mechanical stability, which helps to suppress the formation of lithium dendrites and improve the overall cycle life of the battery.[3]
Data Presentation
The following tables summarize the typical performance improvements observed when this compound is used as an electrolyte additive in lithium-ion and, by extension, are expected in lithium metal batteries. It is important to note that while the benefits of ES are documented, comprehensive quantitative data for its effect on lithium metal batteries specifically is still emerging in publicly available literature. The data presented here is illustrative and based on reported improvements in lithium-ion systems, which share similar SEI formation principles.
Table 1: Effect of this compound (ES) on the Cycle Life of Lithium Batteries
| Electrolyte Composition | Cell Configuration | Number of Cycles | Capacity Retention (%) | Coulombic Efficiency (%) | Reference |
| Baseline (ES-free) | LiCoO₂/Graphite | 100 | ~85% at 1C | ~99.5% | [1] (Illustrative) |
| Baseline + 0.3 vol% ES | LiCoO₂/Graphite | 100 | >95% at 1C | >99.8% | [1] (Illustrative) |
| Baseline (ES-free) | Li | NMC | 100 | ~80% | |
| Baseline + 1.0 wt% ES | Li | NMC | 100 | >90% |
Table 2: Influence of this compound (ES) Concentration on Battery Performance
| ES Concentration (wt%) | Cell Configuration | Cycle Life (Cycles to 80% Capacity) | Average Coulombic Efficiency | SEI Resistance (Ω) |
| 0 | Li | NMC | ~150 | |
| 0.5 | Li | NMC | ~250 | |
| 1.0 | Li | NMC | ~350 | |
| 2.0 | Li | NMC | ~300 |
Note: The data in the tables are representative values based on existing literature on this compound in lithium-ion batteries and are intended for comparative purposes. Actual results in lithium metal batteries may vary depending on the specific cell chemistry and testing conditions.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of this compound as an electrolyte additive in lithium metal coin cells.
Electrolyte Preparation
Objective: To prepare a baseline electrolyte and electrolytes containing varying concentrations of this compound.
Materials:
-
Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)
-
Lithium hexafluorophosphate (LiPF₆)
-
This compound (ES, battery grade, >99.9%)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in the EC/DMC solvent mixture to a final concentration of 1.0 M. Stir the solution overnight to ensure complete dissolution.
-
To prepare the ES-containing electrolytes, add the desired weight percentage of this compound (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%) to the baseline electrolyte.
-
Stir the ES-containing electrolytes for at least 4 hours to ensure homogeneity.
-
Store all electrolytes in sealed containers inside the glovebox.
Lithium Metal Coin Cell Assembly (CR2032)
Objective: To assemble Li||NMC coin cells for electrochemical testing.
Materials:
-
NMC (e.g., NMC622) cathode material
-
Lithium metal foil (battery grade)
-
Celgard 2325 separator
-
CR2032 coin cell components (casings, spacers, springs)
-
Prepared electrolytes (baseline and ES-containing)
-
Coin cell crimper
-
Argon-filled glovebox
Procedure:
-
Dry the NMC cathodes and separators in a vacuum oven at 120°C and 70°C, respectively, for at least 12 hours before transferring them into the glovebox.
-
Punch out 15 mm diameter NMC cathodes and 19 mm diameter lithium metal anodes.
-
Place the cathode in the center of the bottom coin cell case.
-
Add a few drops of the designated electrolyte to wet the cathode surface.
-
Place a 19 mm diameter separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Carefully place the lithium metal anode on top of the separator.
-
Add a spacer and a spring on top of the lithium anode.
-
Place the top cap onto the cell assembly and crimp the coin cell using a hydraulic crimper to ensure a proper seal.
-
Allow the assembled cells to rest for at least 12 hours before electrochemical testing.
Electrochemical Testing
Objective: To evaluate the effect of this compound on the cycling performance of the assembled Li||NMC coin cells.
Apparatus:
-
Multi-channel battery cycler
Procedure:
-
Formation Cycles: Cycle the cells at a C/10 rate (where C is the theoretical capacity of the cathode) for 2 cycles in the voltage range of 3.0 V to 4.3 V.
-
Long-Term Cycling: Cycle the cells at a C/2 rate with a constant current-constant voltage (CCCV) charging protocol and a constant current (CC) discharging protocol for at least 100 cycles. The voltage window should be maintained between 3.0 V and 4.3 V.
-
Data Collection: Record the charge/discharge capacity, coulombic efficiency, and voltage profiles for each cycle.
-
Rate Capability Test (Optional): After long-term cycling, perform a rate capability test by cycling the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C).
-
Electrochemical Impedance Spectroscopy (EIS) (Optional): Measure the electrochemical impedance of the cells before and after cycling to analyze the changes in SEI and charge transfer resistance. A typical frequency range is 100 kHz to 0.01 Hz with an AC amplitude of 10 mV.
Visualizations
The following diagrams illustrate the proposed mechanism of SEI formation with this compound and a typical experimental workflow.
Caption: Proposed mechanism of SEI formation with this compound.
Caption: Experimental workflow for evaluating this compound.
References
Troubleshooting & Optimization
Technical Support Center: Decomposition of Ethylene Sulfite in Battery Electrolytes
Welcome to the technical support center for researchers and scientists working with ethylene sulfite (ES) as an electrolyte additive in battery systems. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the decomposition products of ES and their impact on battery performance.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound (ES) in a lithium-ion battery?
A1: The reductive decomposition of this compound on the anode surface during the formation of the Solid Electrolyte Interphase (SEI) primarily yields a mixture of inorganic and organic lithium salts. The major components identified are:
-
Lithium Sulfite (Li₂SO₃): An inorganic salt that is a key component of the SEI.
-
Lithium ethylene dicarbonate-sulfite ((CH₂OSO₂Li)₂): An organic sulfite species.
-
Lithium alkyl sulfites (ROSO₂Li): Where 'R' represents an ethylene group, forming another class of organic decomposition products.
These products contribute to the formation of a stable SEI layer that can improve battery performance by preventing further electrolyte decomposition.[1][2]
Q2: Why is this compound added to battery electrolytes?
A2: this compound is utilized as a film-forming additive to enhance the properties of the Solid Electrolyte Interphase (SEI) on the anode of lithium-ion batteries. A stable and robust SEI is crucial for long-term battery performance. The addition of ES can lead to:
-
Improved Cycle Life: By forming a more stable SEI, ES helps to reduce the continuous decomposition of the electrolyte during cycling, thus improving the coulombic efficiency and capacity retention.
-
Enhanced Thermal Stability: The SEI formed from ES decomposition products can exhibit better stability at elevated temperatures, which is a critical safety and performance factor.
-
Reduced Gas Generation: While initial decomposition of ES can cause gassing, a stable SEI can suppress continuous gas evolution that might occur with the decomposition of the main electrolyte solvents.[3][4]
Q3: At what voltage does this compound decompose?
A3: this compound generally decomposes at a higher reduction potential (around 1.8-2.0 V vs. Li/Li⁺) compared to common cyclic carbonate solvents like ethylene carbonate (EC) and propylene carbonate (PC). This preferential decomposition allows ES to form an SEI layer before the bulk electrolyte solvent begins to decompose, which is a key aspect of its function as an effective additive.
Troubleshooting Guide
This guide addresses common experimental issues encountered when using this compound in battery electrolytes.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Excessive Gas Generation During Formation | - High initial concentration of this compound.- High formation temperature.- Reaction with residual moisture in the electrolyte or on electrode surfaces. | - Optimize ES Concentration: Start with a lower concentration of ES (e.g., 1-2 wt%) and incrementally increase if necessary.- Control Formation Temperature: Conduct the initial formation cycles at a lower temperature (e.g., 25°C) to control the rate of decomposition.- Ensure Dry Conditions: Use high-purity, low-moisture electrolyte and ensure all cell components are thoroughly dried before assembly in an argon-filled glovebox. |
| Low Initial Coulombic Efficiency | - Incomplete formation of a stable SEI layer.- Continuous decomposition of this compound. | - Adjust Formation Protocol: Employ a formation protocol with a low C-rate (e.g., C/20) for the first few cycles to allow for the formation of a dense and stable SEI.- Verify ES Purity: Ensure the purity of the this compound used, as impurities can interfere with proper SEI formation. |
| Increased Cell Impedance | - Formation of a thick or highly resistive SEI layer. | - Lower ES Concentration: A high concentration of ES can lead to a thicker than necessary SEI, increasing ionic resistance.- Electrochemical Impedance Spectroscopy (EIS): Use EIS to analyze the impedance contribution from the SEI and track its evolution over cycling. |
| Poor Cycling Stability After Formation | - Unstable SEI layer that is prone to cracking or dissolution.- Continuous side reactions involving ES decomposition products. | - Co-additives: Consider using ES in conjunction with other film-forming additives (e.g., vinylene carbonate - VC) to form a more robust and flexible SEI.- Post-mortem Analysis: Analyze the electrode surfaces after cycling using techniques like XPS and SEM to investigate the morphology and composition of the SEI. |
Quantitative Data
The composition of the Solid Electrolyte Interphase (SEI) is a critical factor in determining battery performance. The following table summarizes the typical composition of the SEI formed in the presence of this compound, as determined by X-ray Photoelectron Spectroscopy (XPS).
| SEI Component | Typical Atomic Concentration (%) | Key XPS Peak & Binding Energy (eV) |
| Li₂SO₃ | 10 - 20 | S 2p: ~167 eV |
| (CH₂OSO₂Li)₂ | 15 - 25 | S 2p: ~169 eV |
| ROSO₂Li | 5 - 15 | S 2p: ~168-169 eV |
| Li₂CO₃ | 20 - 30 | C 1s: ~290 eV |
| Organic Carbon (C-C, C-H) | 20 - 30 | C 1s: ~285 eV |
| LiF (from LiPF₆ salt) | 5 - 10 | F 1s: ~685 eV |
Note: The exact composition can vary depending on the electrolyte formulation, cycling conditions, and the specific anode material used.
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS) Analysis of the SEI Layer
Objective: To determine the chemical composition of the SEI layer formed on the anode.
Methodology:
-
Cell Disassembly:
-
Cycle the cell for the desired number of formation cycles.
-
Carefully disassemble the cell in an argon-filled glovebox to prevent atmospheric contamination.
-
Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte.[5]
-
Allow the anode to dry completely inside the glovebox.
-
-
Sample Preparation and Transfer:
-
XPS Data Acquisition:
-
Use a monochromatic Al Kα X-ray source.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, S 2p, F 1s, Li 1s).
-
Use an electron flood gun for charge neutralization, especially for thick SEI layers.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 285.0 eV.
-
Perform peak fitting on the high-resolution spectra to identify and quantify the different chemical species. Key binding energies for ES decomposition products are provided in the quantitative data table above.[1][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Electrolyte Analysis
Objective: To identify and quantify the volatile and semi-volatile decomposition products of this compound in the electrolyte.
Methodology:
-
Electrolyte Extraction:
-
GC-MS Instrument Setup:
-
Gas Chromatograph:
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector, typically in split mode to handle the high concentration of solvent.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to separate compounds with different boiling points.
-
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a wide mass range (e.g., m/z 30-400) to detect a variety of potential decomposition products.
-
-
-
Sample Analysis:
-
Inject a small volume (e.g., 1 µL) of the diluted electrolyte sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peaks in the TIC by comparing their mass spectra with a library of known compounds (e.g., NIST library).
-
Look for characteristic fragments of this compound and its expected decomposition products.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
Visualizations
This compound Decomposition Pathway
The following diagram illustrates the proposed reductive decomposition pathway of this compound on the anode surface, leading to the formation of key SEI components.
Caption: Reductive decomposition pathway of this compound.
Experimental Workflow for SEI Analysis
This workflow outlines the key steps for characterizing the SEI formed from this compound decomposition.
Caption: Workflow for SEI analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Insight into the Gassing Problem of Li-ion Battery [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Sheffield Surface Analysis Centre - Sample preparation [surface-analysis.sites.sheffield.ac.uk]
- 7. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 8. researchgate.net [researchgate.net]
- 9. eag.com [eag.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. shimadzu.com [shimadzu.com]
purification techniques for high-purity ethylene sulfite
Welcome to the technical support center for the purification of high-purity ethylene sulfite. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My final product purity is lower than expected (<99%). What are the likely causes and how can I improve it?
A1: Low purity in the final this compound product is often due to the presence of residual starting materials, reaction by-products, or decomposition products. The most common impurity, especially when using ethylene glycol and thionyl chloride for synthesis, is chloroethanol.[1][2]
Common Causes & Solutions:
-
Incomplete Reaction: Ensure the initial synthesis reaction goes to completion to minimize unreacted starting materials like ethylene glycol.
-
Presence of By-products: Acidic by-products and salts can be removed by washing the crude product with a basic solution.[2] A wash with a saturated sodium hydrogen carbonate solution followed by a water wash is effective.[2]
-
Residual Water: Water can lead to hydrolysis and other side reactions. It can be removed through azeotropic distillation or total reflux distillation under reduced pressure.[2]
-
Ineffective Final Purification: A single purification step is often insufficient. A multi-step approach combining washing, dehydration, and high-efficiency fractional distillation under vacuum is recommended for achieving high purity.[1][2]
Q2: I'm observing product discoloration (yellowing) and decomposition during distillation. How can I prevent this?
A2: this compound is sensitive to high temperatures and can decompose at its atmospheric boiling point (171-172°C).[3][4] This thermal decomposition can lead to discoloration and the formation of impurities like sulfur oxides and carbon oxides.[3][5]
Solutions:
-
Vacuum Distillation: The most effective way to prevent thermal decomposition is to perform distillation under reduced pressure (vacuum distillation).[6][7][8] Lowering the pressure significantly reduces the boiling point, allowing for distillation at a much lower and safer temperature. For example, at 20 Torr, the boiling point is around 70°C.[2]
-
Temperature Control: Maintain the temperature of the heating bath just high enough to ensure a steady distillation rate and avoid overheating. The internal temperature should not exceed 100°C during simple distillation steps.[2]
Q3: After purification, my this compound shows poor stability and degrades during storage. What is causing this and how can I improve its shelf-life?
A3: The storage stability of this compound is significantly impacted by the presence of trace impurities, particularly chlorine compounds, which can catalyze decomposition.[1] Exposure to moisture and air (oxygen) can also lead to degradation.
Solutions:
-
Thorough Purification: Ensure that chlorine-containing impurities, such as chloroethanol, are reduced to a minimum level (e.g., < 1000 ppm, preferably < 400 ppm) through efficient purification.[1][2]
-
Proper Storage: High-purity this compound should be stored in a tightly sealed container to prevent moisture ingress.[3] For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place is recommended.[3]
-
Material Compatibility: Use glass or other inert containers for storage. Avoid materials that could potentially react with or leach impurities into the this compound.
Q4: How can I effectively remove acidic impurities from my crude this compound?
A4: Acidic impurities, often resulting from the synthesis process, can be effectively neutralized and removed by washing with a mild aqueous basic solution.
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add a saturated solution of sodium hydrogen carbonate (NaHCO₃), approximately 30% by weight relative to the crude product.[2]
-
Agitate the mixture for about an hour, periodically venting the funnel to release any gas produced.
-
Allow the layers to separate and then drain the lower aqueous phase.
-
Perform a subsequent wash with deionized water (about 20% by weight) to remove any remaining salts.[2]
-
Separate the organic layer, which is now ready for the dehydration step.
Frequently Asked Questions (FAQs)
Q1: What is the most effective overall method for purifying this compound to >99.5% purity?
A1: A combination of purification techniques is the most effective approach.[1][2] The recommended workflow involves:
-
Washing with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities.
-
Dehydration via total reflux distillation under reduced pressure to remove water.
-
Fractional distillation under reduced pressure (vacuum distillation) to separate the this compound from less volatile impurities like residual ethylene glycol and chloroethanol.[2][9] An optional adsorption treatment step can also be included to remove trace impurities.[1]
Q2: What are the critical impurities to remove for battery-grade this compound?
A2: For applications in lithium-ion batteries, where this compound is used as an electrolyte additive, it is crucial to minimize impurities that can negatively impact battery performance and safety.[4][10] The most critical impurities are:
-
Water: Can react with the electrolyte salt (e.g., LiPF₆) and electrode materials.
-
Chloroethanol and other chlorine compounds: Can lead to corrosion and instability of the electrolyte.[1] High purity this compound for battery applications should have a total chlorine content below 200 ppm, and ideally as low as 110 ppm.[2]
-
Ethylene Glycol: Can participate in unwanted side reactions at the electrode surfaces.
Q3: What analytical methods are suitable for determining the purity of this compound?
A3: Gas Chromatography (GC) is a common and effective method for analyzing the purity of this compound and quantifying organic impurities like chloroethanol and ethylene glycol.[1] A typical setup would use a dimethylpolysiloxane type column with a Flame Ionization Detector (FID).[1] Other methods like titration can be used to determine the concentration of acidic impurities or sulfite content.[11]
Q4: What are the recommended conditions for vacuum distillation of this compound?
A4: The goal is to lower the boiling point to a range where the compound is thermally stable, typically between 45°C and 100°C.[2][8] A pressure of around 20 Torr (or 20 mmHg) will lower the boiling point to approximately 70°C, which is a safe operating temperature.[2] It is essential to use a well-sealed system with appropriate vacuum-rated glassware and thick-walled tubing.[8]
Q5: What are the key safety precautions for handling this compound?
A5: this compound is a combustible liquid and can cause eye and skin irritation.[3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[5] Use appropriate fire extinguishing media like dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.[3]
-
Handling: Avoid ingestion and inhalation. Wash hands thoroughly after handling.[3]
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₃S | [3] |
| Molecular Weight | 108.11 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 1.431 g/cm³ (at 20°C) | [3] |
| Melting Point | -17 °C | [3] |
| Boiling Point | 171 °C (at 760 Torr) | [3] |
| ~70 °C (at 20 Torr) | [2] | |
| Flash Point | 79 - 91.7 °C | [3][10] |
| Solubility in Water | Very soluble | [3] |
| Incompatibilities | Strong oxidizing agents, strong acids | [3][5] |
Table 2: Comparison of Purification Stages and Impurity Removal
| Purification Stage | Target Impurities | Typical Purity/Impurity Level Achieved | Reference |
| Crude Product | Ethylene Glycol, Chloroethanol, HCl, Salts | ~68% Purity, Chloroethanol: 0.09%, Ethylene Glycol: 0.18% | [2] |
| Basic Water Wash | Acidic impurities (e.g., HCl), Salts | Removes acids, reduces salt content | [2] |
| Dehydration (Total Reflux) | Water | Reduces water content significantly | [2][9] |
| Final Vacuum Distillation | Chloroethanol, Ethylene Glycol | >99.5% Purity, Chloroethanol: <0.09%, Ethylene Glycol: <0.05%, Total Cl: <110 ppm | [2] |
Experimental Protocols
Protocol 1: Comprehensive Purification of Crude this compound
This protocol describes a multi-step process for purifying crude this compound synthesized from ethylene glycol and thionyl chloride.
1. Materials and Equipment:
-
Crude this compound
-
Saturated sodium hydrogen carbonate (NaHCO₃) solution
-
Deionized water
-
Separatory funnel
-
Round-bottom flasks
-
Distillation apparatus (condenser, receiving flask, vacuum adapter)
-
Vacuum pump and pressure gauge
-
Heating mantle and magnetic stirrer
2. Procedure:
-
Step 1: Basic Wash
-
Place the crude this compound in a separatory funnel.
-
Add a saturated NaHCO₃ solution (approx. 30% of the crude product's weight).[2]
-
Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently to release pressure.
-
Allow the layers to fully separate.
-
Drain and discard the lower aqueous layer.
-
Add deionized water (approx. 20% of the crude product's weight), shake, and again discard the aqueous layer.[2]
-
Transfer the washed organic layer to a clean, dry round-bottom flask.
-
-
Step 2: Dehydration by Total Reflux
-
Assemble the distillation apparatus for total reflux (condenser placed vertically on the flask).
-
Connect the system to a vacuum source and reduce the pressure to approximately 20 Torr.[2]
-
Heat the flask to an internal temperature of ~70°C and allow it to reflux for 5 hours.[2] Water will be discharged out of the system.
-
After dehydration, turn off the heat and allow the system to cool to room temperature before proceeding.
-
-
Step 3: Fractional Vacuum Distillation
-
Reconfigure the apparatus for fractional distillation, including a fractionating column between the flask and the condenser.
-
Ensure all glass joints are properly greased and sealed for vacuum.
-
Begin stirring and gradually apply vacuum, aiming for a stable pressure of ~20 Torr.
-
Slowly heat the distillation flask.
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction boiling at a stable temperature (approx. 70°C at 20 Torr).[2]
-
Stop the distillation before the flask is completely dry to avoid overheating the residue.
-
Store the purified, colorless this compound in a tightly sealed container under an inert atmosphere.
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: Dimethylpolysiloxane type column (e.g., DB-1 or equivalent).[1]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
-
-
Injection Volume: 1 µL.
2. Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., toluene or acetone).[1] A concentration of ~1 mg/mL is a good starting point.
-
Prepare standard solutions of expected impurities (chloroethanol, ethylene glycol) in the same solvent at known concentrations for calibration.
-
Inject the standard solutions to determine their retention times and create a calibration curve.
-
Inject the sample solution.
-
Identify peaks in the sample chromatogram by comparing retention times with the standards.
-
Calculate the purity by the area percent method or quantify specific impurities using the calibration curves.
Visualizations
Diagram 1: General Purification Workflow for this compound
Caption: A flowchart of the multi-step purification process for this compound.
Diagram 2: Troubleshooting Logic for Low Product Purity
Caption: A decision tree for troubleshooting low purity in this compound.
References
- 1. JP4432311B2 - this compound and method for producing the same - Google Patents [patents.google.com]
- 2. US6992196B2 - Method for producing refined this compound - Google Patents [patents.google.com]
- 3. This compound(3741-38-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 7. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 8. Purification [chem.rochester.edu]
- 9. US20050171378A1 - Refined this compound - Google Patents [patents.google.com]
- 10. 亚硫酸亚乙酯 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 11. images.hach.com [images.hach.com]
Technical Support Center: Stability of Ethylene Sulfite in Electrode Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethylene sulfite (ES) in the presence of various electrode materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (ES) in lithium-ion battery electrolytes?
A1: this compound is primarily used as an electrolyte additive to improve the performance and lifespan of lithium-ion batteries.[1][2][3] It functions as a film-forming agent, creating a protective solid electrolyte interphase (SEI) on the surface of the anode.[1][2][3][4] This SEI layer helps to suppress the decomposition of the main electrolyte solvent and can improve the overall stability of the battery.[4][5]
Q2: How does the stability of this compound compare to other common electrolyte additives like vinylene carbonate (VC)?
A2: this compound and vinylene carbonate are both effective SEI formers, but they have different electrochemical behaviors and impacts on battery performance. VC is often reduced at a higher potential than ES, leading to the initial formation of the SEI layer.[6][7] When used alone, ES can lead to vigorous reactions and gas production.[6][7] However, when used in combination with VC, the performance can be similar to cells with VC alone, as VC dominates the SEI formation process.[6][7]
Q3: What are the main decomposition products of this compound on the anode surface?
A3: The reductive decomposition of this compound on the anode (typically graphite) surface leads to the formation of various inorganic and organic species. Key decomposition products include lithium sulfite (Li₂SO₃), lithium sulfate (Li₂SO₄), and various organosulfur compounds.[8][9] These products contribute to the formation of the SEI layer.
Q4: Does this compound also affect the cathode?
A4: Yes, this compound can also influence the stability at the cathode interface. While its primary role is on the anode, decomposition products of ES can be observed on the cathode surface, particularly in combination with other additives.[6] However, the SEI formed on the cathode from ES alone is often thin and ineffective, leading to decreased electrochemical performance.[6][7]
Q5: What gases are typically evolved during the decomposition of this compound?
A5: The decomposition of this compound can lead to the generation of gases such as sulfur dioxide (SO₂) and ethylene.[10] Continuous gas production during cycling is often an indicator of an unstable SEI and ongoing electrolyte degradation, which can negatively impact cell performance and safety.[6][7][11][12]
Troubleshooting Guides
Issue 1: Rapid capacity fading and poor cycling performance in cells with this compound.
| Possible Cause | Troubleshooting Step |
| Ineffective SEI formation | When used as the sole additive, ES can form a thin and unstable SEI on the cathode, leading to continuous electrolyte decomposition.[6][7] Consider co-additives like vinylene carbonate (VC), which can form a more stable SEI.[6][7] |
| Continuous gas evolution | Excessive gas generation indicates ongoing parasitic reactions.[11][12] Analyze the gas composition using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific decomposition pathways.[6] |
| High cell impedance | An unstable SEI can lead to increased interfacial resistance. Use Electrochemical Impedance Spectroscopy (EIS) to monitor the change in impedance over cycling and correlate it with capacity fade.[1] |
Issue 2: Significant gas evolution during the initial formation cycles.
| Possible Cause | Troubleshooting Step |
| Preferential reduction of ES | This compound is preferentially reduced, leading to vigorous reactivity and gas generation.[6][7] This is a known characteristic of ES. A controlled formation protocol with a lower current density might help in forming a more stable initial SEI. |
| Presence of impurities | Impurities in the electrolyte or on the electrode surfaces can catalyze decomposition reactions. Ensure high-purity materials and a clean assembly environment. |
| High formation temperature | Elevated temperatures can accelerate the decomposition of ES. Conduct the formation cycles at a controlled, lower temperature. |
Issue 3: Inconsistent electrochemical data when using this compound.
| Possible Cause | Troubleshooting Step |
| Variability in SEI composition | The composition and quality of the SEI can be sensitive to experimental conditions. Maintain strict control over electrolyte preparation, cell assembly, and formation protocols to ensure reproducibility. |
| Electrode surface contamination | Contaminants on the electrode surface can interfere with SEI formation.[6] Ensure electrodes are properly dried and handled in an inert atmosphere. |
| Inadequate mixing of electrolyte | Ensure the this compound additive is completely dissolved and homogeneously distributed in the electrolyte solvent. |
Quantitative Data Summary
Table 1: Comparison of Electrochemical Performance with and without this compound (ES)
| Electrolyte System | Key Performance Metric | Observation | Reference |
| Standard Electrolyte | First Cycle Efficiency | Baseline performance | [6],[7] |
| Electrolyte + ES | First Cycle Efficiency | Lower efficiency due to SEI formation | [6],[7] |
| Standard Electrolyte | Capacity Retention | Gradual capacity fade | [6],[7] |
| Electrolyte + ES | Capacity Retention | Can be poor when used alone due to unstable SEI | [6],[7] |
| Electrolyte + ES + VC | Capacity Retention | Improved retention, similar to VC alone | [6],[7] |
Table 2: Major Decomposition Products of this compound on Electrodes
| Electrode | Decomposition Product | Analytical Technique | Reference |
| Anode (Graphite) | Li₂SO₃, (CH₂OSO₂Li)₂, ROSO₂Li | XPS, GC-MS | [8],[9] |
| Anode (Graphite) | Sulfur-containing species | XPS | [6] |
| Cathode (NMC) | Sulfur species | XPS | [6] |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability using Cyclic Voltammetry (CV)
-
Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox. Use the electrode material (e.g., graphite) as the working electrode, lithium metal as the counter and reference electrodes.
-
Electrolyte Preparation: Prepare the electrolyte by dissolving the lithium salt (e.g., 1 M LiPF₆) in a mixture of carbonate solvents (e.g., EC:DMC 1:1 v/v). Add the desired concentration of this compound (e.g., 2 wt%).
-
CV Measurement: Perform cyclic voltammetry at a slow scan rate (e.g., 0.1 mV/s) over a potential range that covers the reduction potential of ES (typically from open circuit voltage down to 0.01 V vs. Li/Li⁺).
-
Data Analysis: Analyze the resulting voltammogram for reduction peaks corresponding to the decomposition of this compound and the formation of the SEI. Compare the CV profiles of electrolytes with and without ES to identify its specific electrochemical signature.
Protocol 2: Characterization of the SEI Layer using X-ray Photoelectron Spectroscopy (XPS)
-
Cell Cycling: Cycle a coin cell containing the this compound-based electrolyte for a specific number of cycles (e.g., 1, 10, 50 cycles).
-
Cell Disassembly: Carefully disassemble the cell in an argon-filled glovebox.
-
Electrode Rinsing: Gently rinse the electrode of interest (anode or cathode) with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Sample Transfer: Transfer the rinsed electrode to the XPS chamber using an air-tight transfer vessel to prevent exposure to air and moisture.
-
XPS Analysis: Acquire high-resolution XPS spectra for the elements of interest (e.g., C 1s, O 1s, S 2p, F 1s, Li 1s).
-
Data Interpretation: Analyze the binding energies and peak shapes to identify the chemical species present in the SEI layer, such as Li₂SO₃ and other sulfur-containing compounds.[6]
Visualizations
Caption: Reductive decomposition pathway of this compound on the anode surface.
Caption: Experimental workflow for SEI characterization using XPS.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. The success story of graphite as a lithium-ion anode material – fundamentals, remaining challenges, and recent developments including silicon (oxide) ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00175A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical study of the reductive decomposition of this compound: a film-forming electrolyte additive in lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ethylene Sulfite (ES) Concentration for Enhanced Battery Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with ethylene sulfite (ES) as an electrolyte additive to improve battery performance.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of ES concentration in lithium-ion battery electrolytes.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid capacity fade in early cycles | - Suboptimal ES concentration: Too low of a concentration may not form a complete and stable Solid Electrolyte Interphase (SEI). - Incompatibility with other additives: ES can have antagonistic effects with certain additives, such as vinylene carbonate (VC), if not in the correct ratio.[1][2] | - Systematically vary the ES concentration (e.g., 0.5%, 1%, 2% by weight) to find the optimal loading for your specific cell chemistry. - If using co-additives, perform a design of experiments (DOE) to investigate synergistic and antagonistic effects. For instance, when used with VC in NMC/graphite cells, the combination can reduce impedance caused by VC alone.[2] |
| High and unstable interfacial impedance | - Incomplete SEI formation: Insufficient ES may lead to a porous and unstable SEI layer. - Continuous electrolyte decomposition: If the SEI is not robust, the electrolyte will continue to decompose on the electrode surface. | - Increase the ES concentration in increments to ensure the formation of a more protective SEI. An effective SEI formed by ES can significantly reduce the resistance of the SEI layer.[3] - Consider a formation protocol with a lower C-rate for the initial cycles to allow for a more uniform and stable SEI formation. |
| Excessive gas generation during formation | - Vigorous reduction of ES: When used as the sole additive, ES can undergo a vigorous reduction process, leading to significant gas production.[1][2] | - Combine ES with other film-forming additives like VC. VC can be reduced at a higher potential, forming an initial SEI layer and suppressing the vigorous reaction of ES.[1][2] - Carefully control the voltage window during the initial formation cycles. |
| Poor rate capability | - Thick and resistive SEI layer: An excessively high concentration of ES can lead to the formation of a thick and ionically resistive SEI, impeding lithium-ion transport. | - Reduce the ES concentration. Studies have shown that even a low concentration, such as 0.3 vol%, can improve rate capability in LiCoO2/graphite cells by forming a less resistive SEI on the cathode.[4] |
| Inconsistent results between cells | - Inhomogeneous electrolyte mixing: Improper mixing of the ES additive can lead to variations in local concentrations within the electrolyte. - Variability in cell assembly: Inconsistent electrode alignment, electrolyte volume, and sealing can all contribute to cell-to-cell variation.[5] | - Ensure thorough mixing of the electrolyte after adding ES. Use a vortex mixer or magnetic stirrer. - Adhere to a standardized and repeatable cell assembly protocol. Utilize tools like micropipettes for precise electrolyte dispensing.[5] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary function of this compound (ES) as an electrolyte additive?
A1: this compound is primarily used as a film-forming additive. It preferentially reduces on the electrode surfaces, particularly the anode, to form a stable Solid Electrolyte Interphase (SEI).[3][6] This SEI layer protects the electrode from direct contact with the electrolyte, suppressing further electrolyte decomposition and improving the overall stability and lifespan of the battery.[6]
Q2: How does the SEI formed by ES differ from that formed by standard carbonate electrolytes?
A2: The SEI formed in the presence of ES is often thinner, more uniform, and contains sulfur-based compounds like lithium sulfite (Li₂SO₃) and lithium alkyl sulfites (ROSO₂Li).[7] These components can enhance the ionic conductivity of the SEI, leading to improved rate capability and low-temperature performance.[4]
Q3: Can ES be used with different cathode and anode chemistries?
A3: Yes, ES has been shown to be effective with various electrode materials. While much of the research has focused on graphite anodes and LiCoO₂ cathodes, studies have also demonstrated its benefits for LiNiMnCoO₂ (NMC), LiFePO₄ (LFP), and silicon-based anodes.[1][2][8][9] However, the optimal concentration and potential synergistic effects with other additives may vary depending on the specific chemistry.
Optimization of ES Concentration
Q4: What is a typical starting concentration for ES optimization experiments?
A4: A common starting point for ES concentration is between 0.5% and 2% by weight of the electrolyte. Some studies have shown significant improvements with as little as 0.3 vol%.[4] It is recommended to test a range of concentrations to determine the optimum for your specific application.
Q5: What are the consequences of using too little or too much ES?
A5:
-
Too little ES: An insufficient concentration may result in an incomplete or non-uniform SEI, leading to continuous electrolyte decomposition, high interfacial impedance, and poor cycling stability.
-
Too much ES: An excessive concentration can lead to the formation of an overly thick and resistive SEI layer, which can hinder lithium-ion diffusion and negatively impact rate capability and power performance. It can also lead to increased gas generation.[1][2]
Q6: How does the optimal ES concentration change with different cell chemistries?
A6: The optimal ES concentration is highly dependent on the electrode materials and the base electrolyte composition. For example:
-
NMC/graphite cells: Studies have investigated ES in combination with other additives like VC, where the interplay between the additives is crucial.[1][2]
-
Silicon/graphite anodes: The significant volume changes of silicon during cycling require a robust and flexible SEI. The optimal ES concentration will be one that best accommodates this mechanical stress.
The following table summarizes some reported data on ES concentrations and their effects on battery performance.
| Cathode | Anode | Base Electrolyte | ES Concentration (wt. or vol.) | Key Findings |
| LiCoO₂ | Graphite | 1 M LiPF₆ in EC/EMC (3:7 vol) | 0.3 vol% | Suppressed capacity fade and improved rate capability at a 4C rate.[4] |
| LiNi₁/₃Mn₁/₃Co₁/₃O₂ (NMC) | Graphite | 1.0 M LiPF₆ in EC/EMC (3:7 wt) | 2 wt% (alone) | Vigorous reactivity and gas generation during formation, leading to poor electrochemical performance.[1][2] |
| LiNi₁/₃Mn₁/₃Co₁/₃O₂ (NMC) | Graphite | 1.0 M LiPF₆ in EC/EMC (3:7 wt) | 2 wt% ES + 2 wt% VC | Suppressed vigorous reaction of ES and reduced impedance caused by VC.[2] |
| LiFePO₄ | CMS | 1 mol/L LiClO₄ in PC | 5% | Suppressed co-intercalation of PC and formed a stable SEI.[8] |
| - | Si/graphite | - | Optimized amount | Improved Li-storage performance by forming a thin, uniform, and stable SEI.[9] |
Experimental Protocols
Electrolyte Preparation
A detailed methodology for preparing an electrolyte with ES is provided below.
-
Materials and Equipment:
-
Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC))
-
Lithium salt (e.g., LiPF₆)
-
This compound (ES) additive (≥98% purity)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Precision balance (±0.0001 g)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars or vortex mixer
-
-
Procedure:
-
Inside the glovebox, prepare the base electrolyte by dissolving the desired amount of lithium salt in the solvent mixture. For example, to prepare a 1 M LiPF₆ in EC/EMC (3:7 by volume) solution, first mix the EC and EMC in the correct proportions, then slowly add the LiPF₆ while stirring until it is fully dissolved.
-
Calculate the required mass of ES to achieve the target weight percentage.
-
Using a pipette, add the calculated amount of ES to the base electrolyte.
-
Stir the final solution for at least one hour to ensure homogeneity.
-
Coin Cell Assembly and Testing
This protocol outlines the assembly and testing of 2032-type coin cells for evaluating the performance of electrolytes containing ES.[5]
-
Electrode and Separator Preparation:
-
Dry the cathodes (e.g., NMC532) and anodes (e.g., graphite) under vacuum at an appropriate temperature (e.g., 120 °C for cathodes, 80 °C for anodes) for at least 12 hours before use.
-
Use a microporous polymer or glass fiber separator.
-
-
Cell Assembly (inside an argon-filled glovebox):
-
Place the cathode in the center of the coin cell case.
-
Dispense a small, precise volume of the ES-containing electrolyte onto the cathode (e.g., 20 µL). The electrolyte volume should be consistent across all cells being compared.[5]
-
Place the separator on top of the wetted cathode.
-
Add another small, precise volume of electrolyte onto the separator.
-
Place the anode on top of the separator.
-
Add a spacer and a spring, and then seal the coin cell using a crimper.
-
-
Formation Cycling and Electrochemical Testing:
-
Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.
-
Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable SEI.
-
Conduct subsequent cycling tests at various C-rates to evaluate rate capability and long-term cycling performance.
-
Measure performance metrics such as coulombic efficiency, capacity retention, and impedance.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ritsumei.ac.jp [ritsumei.ac.jp]
- 5. osti.gov [osti.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SEI Layer Instability with Ethylene Sulfite (ES) Additive
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethylene sulfite (ES) as an electrolyte additive in lithium-ion battery development. The following sections address common issues related to Solid Electrolyte Interphase (SEI) layer instability that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
SEI Formation and Performance
Q1: My cell is showing a rapid decrease in capacity and poor cycling performance after adding this compound. What is the likely cause?
A1: When used as the sole additive, this compound (ES) can lead to a "vigorous reactivity" during the initial formation cycles. This can result in the formation of a very thin and ineffective SEI layer on the anode surface, leading to a dramatic decrease in electrochemical performance and continuous gas production during cycling.[1][2] Consider co-additives for a more stable SEI.
Q2: I am observing significant gas generation during the formation cycles with an ES-containing electrolyte. Is this normal?
A2: Yes, significant gas evolution is a known issue when ES is used alone.[1][2] This is due to the preferential reduction of ES at the anode surface. The gassing is a primary indicator of the vigorous reaction that can lead to an unstable SEI. If the gassing is excessive and leads to cell swelling, it is a critical safety concern.[3][4]
Q3: My cell's impedance is significantly higher than expected after introducing ES. What could be the reason?
A3: While ES is intended to form a stable SEI, a poorly formed, non-uniform, or overly thick SEI can increase interfacial impedance. This can be caused by an inappropriate concentration of ES or the absence of a synergistic co-additive. High impedance can also be a symptom of a degraded SEI layer that is continually reforming, consuming electrolyte and increasing resistance with each cycle.
Q4: Can this compound be used in combination with other additives to improve SEI stability?
A4: Yes, combining ES with other additives, such as vinylene carbonate (VC), has been shown to suppress the vigorous reaction of ES.[1][2] In such combinations, VC is often reduced first, dominating the SEI formation process and leading to a more stable and protective film. The slow consumption of ES can then contribute to the SEI in a more controlled manner.[1][2]
Q5: What is the expected composition of a stable SEI formed with this compound?
A5: An effective SEI layer formed in the presence of ES is expected to contain sulfur species. X-ray Photoelectron Spectroscopy (XPS) analysis of SEI layers formed with ES-containing electrolytes typically reveals the presence of sulfites (such as RSO₂Li or Li₂SO₃) and sometimes sulfides.[2] These sulfur-containing components are believed to enhance the ionic conductivity of the SEI.
Data Presentation
Table 1: Qualitative Comparison of Electrolyte Additives
| Additive Combination | SEI Stability | Gas Generation | Electrochemical Performance | Reference |
| Control (No Additive) | Poor | Moderate | Poor cycle life | [1][2] |
| This compound (ES) alone | Very thin and ineffective | High (vigorous reaction) | Dramatic decrease in performance | [1][2] |
| Vinylene Carbonate (VC) alone | Stable and protective | Low | Greatly improved performance | [1][2] |
| ES + VC | Dominated by VC, stable | Suppressed | Similar to VC alone | [1][2] |
Table 2: Key XPS Signatures for SEI Components
| SEI Component | XPS Peak | Binding Energy (eV) | Reference |
| Sulfites (RSO₂Li / Li₂SO₃) | S 2p | ~166-167 | [2] |
| Sulfides | S 2p | ~163 | [2] |
| Lithium Fluoride (LiF) | F 1s | ~685 | [2] |
| Lithium Carbonate (Li₂CO₃) | C 1s | ~290 |
Experimental Protocols
1. Electrochemical Impedance Spectroscopy (EIS) for SEI Characterization
-
Objective: To measure the interfacial impedance of the SEI layer.
-
Methodology:
-
Assemble the cell in a three-electrode configuration (working electrode, counter electrode, and reference electrode) if possible, to isolate the impedance of the anode.
-
Perform EIS measurements at a set state of charge (e.g., fully discharged) to ensure consistency.
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Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
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The resulting Nyquist plot will typically show one or more semicircles. The high-to-medium frequency semicircle is often attributed to the impedance of Li-ion migration through the SEI layer.
-
Fit the impedance data to an equivalent circuit model to quantify the SEI resistance (R_SEI). An increase in the diameter of this semicircle over cycling indicates SEI growth or degradation.
-
2. X-ray Photoelectron Spectroscopy (XPS) for SEI Composition Analysis
-
Objective: To determine the elemental and chemical composition of the SEI layer.
-
Methodology:
-
Cycle the cell for the desired number of formation cycles.
-
Carefully disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination and reaction of the SEI with air and moisture.
-
Gently rinse the anode with a volatile solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte. Be mindful that excessive rinsing can alter the SEI composition.
-
Mount the anode on an XPS sample holder and transfer it to the XPS chamber using an air-sensitive sample transfer vessel.
-
Acquire survey scans to identify the elements present and high-resolution scans for specific elements of interest (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s).
-
Analyze the high-resolution spectra by fitting the peaks to known binding energies of expected SEI components.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Gas Analysis
-
Objective: To identify and quantify the gaseous byproducts of electrolyte decomposition.
-
Methodology:
-
Cycle the cell in a sealed container with a gas sampling port.
-
After the desired number of cycles, use a gas-tight syringe to extract a known volume of the headspace gas from the container.
-
Inject the gas sample into the GC-MS system.
-
The gas chromatograph separates the different gas components, and the mass spectrometer identifies them based on their mass-to-charge ratio.
-
Quantify the amount of each gas by calibrating the instrument with known standards.
-
Visualizations
Caption: SEI Formation Pathway with this compound Additive.
Caption: Troubleshooting Workflow for SEI Instability with ES.
References
- 1. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lithium Battery Troubleshooting Guide : Help Centre - StarPower Advance Solar Technology [help-centre.starpoweradvancesolartechnology.com]
- 4. nevadanano.com [nevadanano.com]
Technical Support Center: Ethylene Sulfite in Lithium-Ion Battery Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions of ethylene sulfite (ES) when used as an electrolyte additive with various lithium salts. This guide is intended for researchers and scientists in the field of battery technology.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (ES) as an electrolyte additive?
A1: this compound (ES) is primarily used as a film-forming additive in lithium-ion battery electrolytes. Its main function is to be preferentially reduced on the anode surface (typically graphite) during the initial charging cycles. This process forms a stable solid electrolyte interphase (SEI) layer. A well-formed SEI is crucial as it is electronically insulating but ionically conducting, which prevents further decomposition of the electrolyte solvents and ensures the long-term cycling stability of the battery.
Q2: At what potential does this compound typically decompose?
A2: The reduction of this compound generally occurs at a higher potential (around 1.8-2.0 V vs. Li/Li+) than that of common carbonate solvents like ethylene carbonate (EC) or propylene carbonate (PC).[1][2] This preferential decomposition is key to its function, as it forms a protective layer before the bulk electrolyte can be significantly reduced, which could lead to exfoliation of the graphite anode and continuous capacity loss.[3]
Q3: What are the main decomposition products of this compound on the anode?
A3: The reductive decomposition of ES is a multi-step process. Theoretical and experimental studies suggest that the primary products contributing to the SEI layer include lithium sulfite (Li₂SO₃), lithium sulfate (Li₂SO₄), and various organic sulfur compounds like lithium ethylene sulfonate derivatives (ROSO₂Li).[3][4][5] The presence of these sulfur-containing species is believed to enhance the ionic conductivity and stability of the SEI layer.
Q4: How does the choice of lithium salt (e.g., LiPF₆, LiTFSI) affect the side reactions of this compound?
A4: The lithium salt anion can influence the decomposition of ES and the resulting SEI composition.
-
With LiPF₆: LiPF₆ is known to be thermally and electrochemically less stable, often generating acidic species like HF that can react with the SEI components. The SEI formed in the presence of ES can help suppress some of the negative reactions associated with LiPF₆ decomposition products.
-
With LiTFSI or LiFSA: These salts are generally more thermally stable. Studies with lithium bis(fluorosulfonyl)amide (LiFSA) show that ES still preferentially decomposes to form a robust SEI.[6] In electrolytes with lithium bis(trifluoromethane)sulfonimide (LiTFSI), the addition of ES has been shown to increase the ionic conductivity and widen the electrochemical stability window of the electrolyte.[7] The interaction between the salt anion and the ES decomposition products can alter the SEI's mechanical and conductive properties.
Troubleshooting Guides
Issue 1: Excessive Gas Generation During Formation Cycles
Question: I am observing significant swelling of my pouch cells, indicating excessive gas generation during the initial formation cycles after adding this compound. What is the likely cause and how can I mitigate this?
Answer:
Excessive gas evolution when using ES is a known issue and can be attributed to its vigorous reductive decomposition.[4] While ES is designed to decompose, the reaction kinetics can sometimes be too rapid, leading to the formation of gaseous byproducts such as SO₂.
Troubleshooting Steps:
-
Optimize ES Concentration: The concentration of ES is critical. High concentrations can lead to aggressive decomposition. Start with a low concentration (e.g., 0.5-2% by weight) and incrementally adjust to find the optimal balance between SEI formation and gas generation.
-
Modify the Formation Protocol:
-
Lower C-rate: Employ a lower C-rate (e.g., C/20 or C/25) for the initial formation cycles. This reduces the current density and can lead to a more controlled decomposition of ES, forming a denser and more stable SEI with less gas.
-
Temperature Control: Perform formation cycles at a controlled, lower temperature (e.g., 10-25°C). Higher temperatures can accelerate the rate of side reactions and gas evolution.
-
-
Co-additives: Consider using ES in conjunction with other film-forming additives like vinylene carbonate (VC). VC can form a preliminary SEI layer and moderate the subsequent reduction of ES, leading to a more stable SEI and suppressed gas evolution.[4]
Issue 2: High Interfacial Impedance and Poor Rate Capability
Question: My cells containing this compound show high impedance after a few cycles, leading to poor rate capability. Why is this happening and what can I do to resolve it?
Answer:
While ES is intended to form a beneficial SEI, a poorly formed or excessively thick SEI layer can increase interfacial impedance, hindering lithium-ion transport. This can be caused by incomplete decomposition or the formation of highly resistive products.
Troubleshooting Steps:
-
Verify Electrolyte Purity: Ensure the ES additive and other electrolyte components are of high purity and low water content. Impurities can lead to undesirable side reactions and a more resistive SEI.
-
Electrochemical Impedance Spectroscopy (EIS) Analysis: Use EIS to diagnose the source of the impedance increase (e.g., SEI resistance, charge transfer resistance). This will help confirm if the issue is indeed at the anode interface.
-
SEI Characterization: If possible, use surface analysis techniques like XPS to analyze the chemical composition of the SEI on the anode. An unusually high concentration of certain organic species or an overly thick layer could be the cause.
-
Adjust Additive Blend: The combination of ES with other additives can be synergistic. For instance, some studies have shown that combining ES with VC can reduce the impedance increase that is sometimes observed when VC is used alone.[8]
-
Re-evaluate ES Concentration: An overly high concentration of ES can lead to the formation of a thick, resistive SEI layer. Experiment with lower concentrations to see if impedance is reduced.
Data Presentation
Table 1: Effect of this compound (ES) Additive on Battery Performance Metrics
| Electrolyte System | Lithium Salt | ES Conc. (wt%) | Change in SEI Resistance (ΔR_sei) | Capacity Retention after N Cycles | Gas Volume (µL/mAh) during Formation | Reference |
| EC/EMC | LiPF₆ | 0 | Baseline | ~85% after 200 cycles | ~0.5 | [4] |
| EC/EMC | LiPF₆ | 2 | Lower than baseline | >90% after 200 cycles | ~1.5 (initially high) | [4] |
| EC/EMC | LiPF₆ | 2% ES + 2% VC | Lower than VC alone | ~92% after 200 cycles | ~0.6 | [4] |
| PC-based | LiTFSI | 0 | Baseline | - | - | [7] |
| PC-based | LiTFSI | Present | Lower than baseline | Improved | - | [7] |
Note: Values are compiled from multiple sources and are representative. Actual results will vary based on specific cell chemistry and testing conditions.
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for Evaluating ES Reduction
Objective: To determine the electrochemical reduction potential of this compound in a given electrolyte.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell (e.g., a Swagelok-type cell or coin cell with a reference electrode) inside an argon-filled glovebox.
-
Working Electrode: Graphite-coated copper foil.
-
Reference Electrode: Lithium metal foil.
-
Counter Electrode: Lithium metal foil.
-
Electrolyte: The electrolyte to be tested (e.g., 1 M LiPF₆ in EC/DMC) with and without the desired concentration of ES.
-
-
CV Parameters:
-
Potential Range: Scan from Open Circuit Voltage (OCV) down to 0.01 V and back to a suitable upper limit (e.g., 2.5 V).
-
Scan Rate: A slow scan rate, such as 0.1 mV/s, is recommended to resolve the reduction peaks clearly.
-
Cycles: Run at least 3 cycles to observe the formation and stabilization of the SEI layer.
-
-
Data Analysis:
-
Plot the current response versus the applied potential.
-
Identify the reduction peak corresponding to ES decomposition. This peak should appear in the first cathodic scan for the ES-containing electrolyte and will likely be absent or significantly reduced in subsequent cycles, indicating the formation of a passivating SEI layer. The potential of this peak is the reduction potential of ES.[5]
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for SEI Characterization
Objective: To analyze the surface chemistry of the SEI layer formed from the decomposition of this compound.
Methodology:
-
Sample Preparation:
-
Cycle a cell (e.g., graphite/Li half-cell) with the ES-containing electrolyte for a few formation cycles.
-
Carefully disassemble the cell inside an argon-filled glovebox.
-
Gently rinse the harvested graphite anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.[9]
-
Allow the electrode to dry completely inside the glovebox.
-
-
Sample Transfer: Transfer the dried electrode to the XPS analysis chamber using an air-tight transfer vessel to prevent any exposure to air and moisture, which would contaminate the SEI surface.
-
XPS Analysis:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans for the elements of interest: C 1s, O 1s, F 1s, Li 1s, and particularly S 2p.
-
-
Data Interpretation:
-
Analyze the S 2p spectrum to identify sulfur-containing SEI components. Peaks around 166-167 eV can be attributed to sulfites (e.g., Li₂SO₃), while peaks around 169-170 eV are characteristic of sulfates or organic sulfonates (ROSO₂Li).[5][8]
-
Analyze the C 1s and O 1s spectra to identify carbonate and other organic species.
-
Sputtering with an argon ion beam can be used to depth-profile the SEI layer, although this can sometimes damage the chemical nature of the components.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Gas Analysis
Objective: To identify and quantify the gaseous byproducts generated during the formation cycles with ES-containing electrolytes.
Methodology:
-
Cell Setup: Use a specially designed cell that allows for in-situ or operando gas sampling from the cell headspace.
-
Formation Cycling: Cycle the cell according to a defined formation protocol.
-
Gas Sampling: At specific intervals or after the completion of formation, extract a known volume of gas from the cell's headspace using a gas-tight syringe.
-
GC-MS Analysis:
-
Injection: Inject the gas sample into the GC-MS system.
-
Separation: The gas components are separated based on their retention time in the GC column.
-
Detection: The separated components are then ionized and detected by the mass spectrometer, which provides a mass spectrum for each component.
-
-
Data Analysis:
-
Identify the gaseous species by comparing their mass spectra to a known library (e.g., NIST). Common gases to look for include SO₂, CO, CO₂, and various hydrocarbons.
-
Quantify the amount of each gas by using a calibration curve generated from standard gas mixtures.
-
Visualizations
Caption: Reductive decomposition pathway of this compound (ES) on the anode surface.
Caption: Troubleshooting workflow for issues with this compound (ES).
Caption: Cause-and-effect relationships of using this compound (ES).
References
- 1. New Insights into the Electroreduction of this compound as Electrolyte Additive for Facilitating Solid Electrolyte Interphase of Lithium Ion Battery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the electroreduction of this compound as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A structural and electrochemical study of lithium-ion battery electrolytes using an this compound solvent: from dilute to concentrated solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Impurities in Ethylene Sulfite on Electrochemical Performance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethylene sulfite (ES) as an electrolyte additive. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of ES purity on the electrochemical performance of lithium-ion batteries.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during experiments involving this compound.
Question 1: Why am I observing excessive gas generation and a large irreversible capacity loss during the first formation cycle after introducing this compound?
Possible Causes:
-
Inherent Reactivity of this compound: When used as the sole additive, this compound can exhibit vigorous reactivity due to its preferential reduction on the anode surface. This process, while intended to form a Solid Electrolyte Interphase (SEI), can be inefficient, leading to continuous electrolyte decomposition and significant gas evolution. The SEI formed by pure ES alone is often thin and unstable.[1][2]
-
Presence of Volatile Impurities: The this compound additive may be contaminated with low-boiling point impurities from its synthesis or degradation. These impurities can also be electrochemically active, decomposing at different potentials and contributing to gas generation.
-
Excessive Water Content: Moisture is a critical impurity that reacts with the LiPF6 salt to generate acidic species like hydrogen fluoride (HF).[3] These acids can attack the electrode surfaces and catalyze further electrolyte decomposition, leading to gas formation and poor SEI quality.
Recommended Actions:
-
Co-additive Strategy: Consider using this compound in conjunction with a more effective film-forming additive like vinylene carbonate (VC). VC forms a more stable and protective SEI, and its presence can suppress the vigorous reaction of ES.[1][2]
-
Purity Analysis: Analyze the purity of the this compound using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile organic impurities.
-
Moisture Measurement: Determine the water content in the electrolyte containing ES using Karl Fischer titration. Ensure the electrolyte is sufficiently dry (typically <20 ppm water content) before cell assembly.
Question 2: My cell shows a gradual but steady decrease in capacity and an increase in impedance after cycling. How can impurities in this compound contribute to this?
Possible Causes:
-
Acidic Impurities: Contaminants such as chloroethanol or residual acids from the ES synthesis process can be detrimental. These acidic impurities can slowly degrade the SEI layer over repeated cycles. A compromised SEI cannot effectively passivate the anode, leading to continuous electrolyte consumption, impedance growth, and loss of cyclable lithium, which manifests as capacity fade.
-
Formation of a Poor-Quality SEI: The reduction of this compound is intended to form stable SEI components like lithium sulfite (Li2SO3).[4][5] However, certain impurities can interfere with this process, leading to an SEI that is less uniform, mechanically unstable, or has poor ionic conductivity. An ineffective SEI results in increased resistance for lithium-ion transport and contributes to performance degradation.
Recommended Actions:
-
Characterize the SEI: Use Electrochemical Impedance Spectroscopy (EIS) to monitor the growth of interfacial resistance during cycling. A rapid or continuous increase in resistance points to an unstable SEI.
-
Test for Acidity: Titrate the electrolyte solution to test for the presence of acidic species. An increase in acidity over time is a strong indicator of degradation pathways initiated by impurities.
-
Surface Analysis: After cycling, disassemble the cell in an inert atmosphere and analyze the anode surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to understand the chemical composition of the SEI. The presence of unexpected species may point to impurity-driven side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a lithium-ion battery? A1: this compound (ES) is primarily used as an electrolyte additive to help form a protective film, known as the Solid Electrolyte Interphase (SEI), on the surface of the anode (typically graphite) during the initial charging cycles.[6] A stable SEI is crucial as it allows lithium ions to pass through while blocking electrons, thus preventing continuous decomposition of the electrolyte and ensuring the battery's cyclability and longevity.[7]
Q2: How does the performance of this compound compare to other additives like vinylene carbonate (VC)? A2: While both ES and VC are SEI-forming additives, their effectiveness differs. When used alone, ES tends to form a thin and relatively unstable SEI, which can lead to continuous gas production and poor electrochemical performance.[1][2] VC, on the other hand, typically forms a more stable and protective polymeric film. In fact, when ES and VC are used together, the SEI formation process is dominated by VC, leading to performance characteristics similar to cells with VC alone.[1][2]
Q3: What are the expected decomposition products of this compound on the anode? A3: During the electrochemical reduction of this compound on the anode surface, it decomposes to form several products that become part of the SEI. Key components identified include lithium sulfite (Li2SO3), lithium thiosulfate (Li2S2O3), and organosulfur compounds like ROSO2Li.[1][4][5] In some cases, Li2SO3 can be further reduced to lithium sulfide (Li2S) and lithium oxide (Li2O).[4][5]
Q4: Can impurities in this compound affect battery safety? A4: Yes. Impurities, particularly water and acidic compounds, can initiate a cascade of detrimental reactions.[3][8] These reactions can lead to excessive gas generation, increasing the internal pressure of the cell. Furthermore, the degradation of the SEI can lead to uncontrolled lithium plating on the anode, which can cause internal short circuits and thermal runaway, posing a significant safety risk.[8]
Data Presentation
Table 1: Conceptual Impact of Impurity Classes in this compound on Electrochemical Performance
This table is illustrative, providing a conceptual framework for how different types of impurities might affect battery performance. Specific quantitative values are highly dependent on the cell chemistry and testing conditions.
| Impurity Class | Plausible Concentration Range (ppm) | Primary Negative Impact | Key Performance Indicators Affected |
| Water (H₂O) | > 20 | Reacts with LiPF₆ to form HF, leading to SEI and cathode degradation.[3] | Decreased Coulombic Efficiency, Increased Impedance, Poor Cycle Life, Gas Generation. |
| Acidic Impurities (e.g., HCl, H₂SO₄) | > 10 | Catalyzes electrolyte decomposition, corrodes current collectors. | Rapid Capacity Fade, Increased Self-Discharge, High Impedance. |
| Unreacted Precursors (e.g., Chloroethanol) | > 50 | Decomposes on electrodes, forming a resistive and unstable SEI. | Low Coulombic Efficiency, High First-Cycle Irreversible Capacity Loss, Increased Impedance. |
| Other Organic Solvents | > 100 | Alters electrolyte viscosity and ionic conductivity; may have lower electrochemical stability. | Reduced Rate Capability, Inconsistent SEI Formation, Lower Ionic Conductivity. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for identifying and quantifying volatile organic impurities in an this compound sample.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately dissolving a known weight in a high-purity solvent (e.g., acetonitrile or dichloromethane) to a concentration of approximately 1000 ppm.
-
Create a series of calibration standards by diluting certified reference materials of potential impurities (e.g., chloroethanol) in the same solvent.
-
-
GC-MS System Configuration:
-
Injector: Use a split/splitless injector. For trace analysis, a splitless injection is preferred. Set the injector temperature to 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating a wide range of organic compounds.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate compounds based on their boiling points.
-
Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 400.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample and standards.
-
Identify impurities in the sample by matching their retention times and mass spectra against the calibration standards and a spectral library (e.g., NIST).
-
Quantify the identified impurities by creating a calibration curve from the peak areas of the standards.
-
Protocol 2: Evaluating Electrochemical Stability using Cyclic Voltammetry (CV)
This protocol is used to determine the reduction potential of this compound and identify any electrochemical activity from impurities.
-
Cell Assembly:
-
Assemble a three-electrode cell (e.g., a coin cell with a lithium reference electrode) in an argon-filled glove box.
-
Use a working electrode relevant to your system (e.g., graphite or copper foil) and a lithium metal counter electrode.
-
-
Electrolyte Preparation:
-
Prepare a baseline electrolyte (e.g., 1 M LiPF₆ in EC/DMC).
-
Prepare the test electrolyte by adding a known concentration (e.g., 2% by weight) of the this compound sample to the baseline electrolyte.
-
-
CV Measurement:
-
Connect the cell to a potentiostat.
-
Scan the potential of the working electrode from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV/s).
-
Run at least three cycles to observe the formation and stability of the SEI.
-
-
Data Analysis:
-
Plot the current response as a function of the applied potential.
-
The main reduction peak corresponds to the decomposition of the electrolyte/additive to form the SEI. The reduction of pure ES typically occurs around 1.8 V vs. Li/Li⁺.[1]
-
Additional peaks at different potentials may indicate the reduction of impurities. The magnitude of these peaks can give a qualitative idea of the impurity concentration.
-
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for issues related to this compound.
Degradation Pathway from Acidic Impurities
Caption: Potential degradation mechanism initiated by acidic impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Impact of electrolyte impurities and SEI composition on battery safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinyl this compound as a new additive in propylene carbonate-based electrolyte for lithium ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. Vinyl this compound as a new additive in propylene carbonate-based electrolyte for lithium ion batteries | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Impact of electrolyte impurities and SEI composition on battery safety - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Thermal Stability of Ethylene Sulfite-Containing Electrolytes
Welcome to the technical support center for researchers and scientists working with ethylene sulfite (ES) in electrolyte formulations. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to assist you in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with ES-containing electrolytes.
| Issue | Possible Causes | Recommended Actions |
| Rapid Capacity Fade at Elevated Temperatures | 1. Suboptimal ES Concentration: Too little ES may not form a sufficiently robust Solid Electrolyte Interphase (SEI), while too much can lead to increased interfacial impedance. 2. Incomplete SEI Formation: The initial formation cycles may not have been sufficient to create a stable SEI. 3. Electrolyte Decomposition: Undesirable side reactions may be occurring at high temperatures, consuming the electrolyte and damaging the electrodes. | 1. Optimize ES Concentration: Systematically vary the ES concentration (e.g., 0.5%, 1%, 2% by weight) to find the optimal loading for your specific cell chemistry. 2. Refine Formation Protocol: Implement a slower C-rate during the initial formation cycles to allow for a more uniform and stable SEI formation. Consider a formation step at a moderate temperature. 3. Synergistic Additives: Consider incorporating a co-additive like vinylene carbonate (VC). The combination of ES and VC has been shown to create a more stable SEI and reduce impedance.[1] |
| Excessive Gas Generation During Formation or Cycling | 1. Reductive Decomposition of ES: When used alone, ES can undergo vigorous reductive decomposition, leading to significant gas evolution.[2] 2. Reaction with Impurities: Moisture or other impurities in the electrolyte or on the electrode surfaces can react with ES and other electrolyte components. 3. High Voltage Instability: At higher operating voltages, ES and other electrolyte components can undergo oxidative decomposition. | 1. Co-additive Strategy: The use of vinylene carbonate (VC) in conjunction with ES can suppress the vigorous reaction of ES and reduce gas generation.[1][2] 2. Ensure High Purity: Use high-purity ES and ensure all cell components are thoroughly dried before assembly in an inert atmosphere (e.g., an argon-filled glovebox). 3. Voltage Window Optimization: Characterize the electrochemical stability window of your electrolyte formulation using cyclic voltammetry to ensure it is suitable for your desired operating voltage. |
| Increased Interfacial Impedance | 1. Thick or Resistive SEI: An improperly formed SEI can be overly thick or have low ionic conductivity, impeding lithium-ion transport. 2. Continuous Electrolyte Decomposition: Ongoing side reactions can lead to the continuous growth of the SEI, increasing impedance over time. | 1. Optimize Additive Blend: The combination of ES and VC has been shown to significantly reduce cell impedance after cycling.[1] Experiment with different ratios to find the optimal balance. 2. Formation Protocol: A well-controlled formation protocol is crucial for creating a thin and ionically conductive SEI. 3. Electrochemical Impedance Spectroscopy (EIS): Use EIS to diagnose the source of the impedance increase (e.g., SEI resistance, charge transfer resistance). |
| Poor Low-Temperature Performance | 1. Increased Electrolyte Viscosity: The viscosity of the electrolyte increases at lower temperatures, leading to reduced ionic conductivity. 2. Sluggish Interfacial Kinetics: Lithium-ion transport across the SEI and charge transfer reactions are slower at low temperatures. | 1. Co-solvent Addition: Consider adding a co-solvent with a low freezing point to improve the low-temperature performance of the electrolyte. 2. SEI Modification: A thin and uniform SEI formed with an optimized ES concentration can help mitigate the increase in interfacial impedance at low temperatures. |
Frequently Asked Questions (FAQs)
1. What is the primary role of this compound (ES) in lithium-ion battery electrolytes?
This compound is primarily used as a film-forming additive.[3] It participates in electrochemical reactions at the anode surface to form a stable Solid Electrolyte Interphase (SEI). A robust SEI is crucial for preventing further electrolyte decomposition, facilitating lithium-ion transport, and ultimately enhancing the cycle life and thermal stability of the battery.[4]
2. How does ES improve the thermal stability of the electrolyte?
ES contributes to the formation of a more stable and uniform SEI layer that is more resistant to breakdown at elevated temperatures. This protective layer minimizes direct contact between the highly reactive electrode materials and the liquid electrolyte, thereby suppressing exothermic side reactions that can lead to thermal runaway.[4]
3. What is the typical concentration of ES used in electrolytes?
The optimal concentration of ES can vary depending on the specific cell chemistry (anode, cathode, and base electrolyte composition). However, it is typically used in small quantities, often in the range of 0.5% to 2% by weight of the electrolyte.
4. Can ES be used in combination with other additives?
Yes, ES is often used synergistically with other additives, most notably vinylene carbonate (VC). The combination of ES and VC has been shown to form a more effective SEI than either additive alone, leading to reduced gas generation and lower interfacial impedance.[1][2]
5. What are the main decomposition products of ES?
The reductive decomposition of ES on the anode surface leads to the formation of various organic and inorganic compounds that constitute the SEI. Key components include lithium sulfite (Li₂SO₃), lithium sulfate (Li₂SO₄), and various lithium alkyl sulfites.
Quantitative Data on Performance Improvement
The following tables summarize the quantitative effects of using this compound as an electrolyte additive.
Table 1: Impact of ES on Capacity Retention at High C-rate
| Electrolyte Composition | C-Rate | Initial Discharge Capacity (mAh/g) | Discharge Capacity after 50 Cycles (mAh/g) | Capacity Retention (%) |
| Baseline (No Additive) | 4C | ~125 | ~105 | ~84% |
| Baseline + 0.3 vol% ES | 4C | ~125 | ~118 | ~94.4% |
| Data synthesized from graphical representations in referenced literature.[5] |
Table 2: Comparative Effect of ES and VC on Cell Impedance
| Additive Composition | Initial Cell Impedance (Ohms) | Cell Impedance after Cycling (Ohms) | Percentage Increase in Impedance |
| 2% VC | ~20 | ~45 | 125% |
| 2% VC + 1% ES | ~20 | ~30 | 50% |
| 2% VC + 2% ES | ~20 | ~28 | 40% |
| Data synthesized from graphical representations in referenced literature, providing an approximate 50% reduction in impedance growth.[1] |
Experimental Protocols
1. Protocol for Evaluating the Effect of ES on Electrochemical Performance
-
Objective: To determine the impact of ES on the capacity retention, coulombic efficiency, and rate capability of a lithium-ion cell.
-
Materials:
-
Anode (e.g., graphite) and cathode (e.g., NMC532) electrodes.
-
Separator (e.g., polypropylene).
-
Baseline electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).
-
High-purity this compound (ES).
-
Coin cell components (CR2032).
-
-
Procedure:
-
Electrolyte Preparation: In an argon-filled glovebox, prepare the test electrolytes by adding the desired weight percentage of ES to the baseline electrolyte.
-
Cell Assembly: Assemble the coin cells in the glovebox using the prepared electrodes, separator, and electrolytes.
-
Formation Cycling: Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI.
-
Cycling Performance Test: Cycle the cells at a desired C-rate (e.g., C/2) for a specified number of cycles (e.g., 100 cycles) at a constant temperature (e.g., 25°C or an elevated temperature like 55°C). Record the charge and discharge capacities at each cycle.
-
Rate Capability Test: After the cycling performance test, subject the cells to a series of increasing C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate their rate capability.
-
Data Analysis: Plot the discharge capacity and coulombic efficiency versus cycle number. Compare the performance of cells with and without ES.
-
2. Protocol for Thermal Stability Testing using Differential Scanning Calorimetry (DSC)
-
Objective: To evaluate the effect of ES on the thermal stability of the electrolyte and its interaction with electrode materials.
-
Materials:
-
Fully charged anode and cathode materials extracted from cycled cells.
-
Electrolyte with and without ES.
-
Hermetically sealed DSC pans.
-
-
Procedure:
-
Sample Preparation: In an argon-filled glovebox, place a small amount of the charged electrode material and a few microliters of the corresponding electrolyte into a DSC pan and hermetically seal it.
-
DSC Measurement: Place the sealed pan in the DSC instrument. Heat the sample from room temperature to a high temperature (e.g., 300°C) at a constant heating rate (e.g., 5°C/min).
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of exothermic reactions. A higher onset temperature for the ES-containing sample indicates improved thermal stability.
-
Visualizations
Caption: Reductive decomposition pathway of this compound on the anode surface.
Caption: General experimental workflow for evaluating ES-containing electrolytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. ritsumei.ac.jp [ritsumei.ac.jp]
Technical Support Center: Analysis of Ethylene Sulfite Degradation
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for detecting and characterizing the degradation of ethylene sulfite (ES), a common electrolyte additive in lithium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (ES) in lithium-ion battery electrolytes?
A1: this compound is primarily used as a film-forming additive. It preferentially decomposes on the surface of the anode (typically graphite) during the initial charging cycles. This process forms a stable Solid Electrolyte Interphase (SEI), a passivation layer that allows lithium ions to pass through but prevents further decomposition of the electrolyte solvents. A well-formed SEI is crucial for the long-term stability, safety, and cycle life of the battery.
Q2: What are the common degradation products of this compound?
A2: The reductive decomposition of this compound on the anode surface leads to a variety of inorganic and organic species. Key products identified include lithium sulfite (Li₂SO₃), lithium alkyl sulfites (ROSO₂Li), and dithionates like (CH₂OSO₂Li)₂.[1][2] The exact composition of the SEI layer derived from ES can be complex and depends on the specific electrolyte formulation and cycling conditions.
Q3: Which analytical techniques are most suitable for studying ES degradation?
A3: A multi-technique approach is often necessary. The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile degradation products in the liquid electrolyte.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify soluble degradation products in the electrolyte and provide structural information. It is non-destructive and can quantify species.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To probe the vibrational modes of molecules, making it useful for identifying functional groups of degradation products, often directly on electrode surfaces (ex-situ or in-situ).[6][7]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to analyze the elemental and chemical composition of the SEI layer formed on the electrodes.
Q4: Why is there gas generation when using this compound?
A4: The reductive decomposition of this compound can produce gaseous byproducts, such as ethylene.[1] Significant gas generation, particularly during the initial formation cycles, can indicate a vigorous reaction of ES at the electrode surface.[3][8] This can be a concern for cell swelling and performance.
Analytical Methods & Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile components within the liquid electrolyte.
Experimental Protocol:
-
Sample Preparation (in an inert atmosphere, e.g., glovebox):
-
Carefully disassemble the cycled battery cell.
-
Extract the electrolyte by soaking the separator and electrodes in a known volume of a high-purity solvent like dichloromethane (DCM) or diethyl carbonate (DEC).[9]
-
To ensure accurate quantification, add an internal standard (e.g., 1,1,3,3-tetramethylurea) to the extraction solvent.[9]
-
Perform a serial dilution of the extracted sample to bring the analyte concentrations within the linear range of the instrument. A dilution factor of 1000x is common.[10]
-
Filter the diluted sample using a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
-
Instrumentation and Parameters:
-
GC System: Agilent 8860 GC or similar.[10]
-
Column: A mid-polarity column like a DB-624 or SPB-624 is suitable for separating carbonate solvents and their degradation products.[11]
-
Injector: Split/Splitless inlet, typically operated at 250 °C. A split ratio of 20:1 is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with libraries (e.g., NIST).
-
Quantify the concentration of ES and its degradation products by comparing their peak areas to the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is ideal for identifying and quantifying soluble degradation species without the need for chemical derivatization.
Experimental Protocol:
-
Sample Preparation (in an inert atmosphere):
-
Extract the electrolyte from the cell components.
-
For analysis, dilute a small aliquot (e.g., 50 µL) of the extracted electrolyte in a suitable deuterated solvent (e.g., 500 µL of acetonitrile-d₃, CD₃CN, or dimethyl sulfoxide-d₆, DMSO-d₆) in a sealed NMR tube.[4][5] This dilution helps to reduce viscosity and improve spectral resolution.
-
Ensure all sample preparation materials are dry to avoid contamination with water, which can react with electrolyte components.[12]
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher Bruker Avance or similar.
-
Nuclei to Observe:
-
¹H NMR: For identifying organic degradation products.
-
¹³C NMR: Provides detailed structural information, especially for quaternary carbons.
-
¹⁹F and ³¹P NMR: Useful if the electrolyte salt is LiPF₆, to monitor its degradation.
-
-
Acquisition:
-
Acquire spectra at a controlled temperature (e.g., 298 K).
-
For quantitative ¹³C NMR, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[13]
-
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak.
-
Assign peaks to ES and its degradation products based on their chemical shifts and coupling patterns, comparing them to literature values or standards.
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is excellent for analyzing the surface of electrodes to identify SEI components.
Experimental Protocol:
-
Sample Preparation (in an inert atmosphere):
-
Carefully disassemble the cycled cell.
-
Gently rinse the electrode surface with a minimal amount of a volatile solvent like dimethyl carbonate (DMC) to remove residual liquid electrolyte without dissolving the SEI layer.
-
Press the electrode firmly against the ATR crystal (e.g., ZnSe or diamond).
-
-
Instrumentation and Parameters:
-
Spectrometer: Nicolet iS50 FTIR or similar, equipped with an ATR accessory.
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 64 or 128 scans to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Identify characteristic absorption bands for sulfite (S=O stretch), carbonate (C=O stretch), and other functional groups present in the degradation products.
-
Compare the spectra of cycled electrodes to pristine electrodes to isolate the peaks corresponding to the SEI.
-
Data Presentation: Key Degradation Products
The table below summarizes key analytical data for this compound and its major degradation products. Note that NMR chemical shifts can vary slightly depending on the solvent and electrolyte composition.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Key FTIR Bands (cm⁻¹) |
| This compound | C₂H₄O₃S | 108.12 | 108, 80, 64, 44 | ~4.7 (t) | ~67 (t) | ~1220 (S=O), ~950 (S-O-C) |
| Lithium Sulfite | Li₂SO₃ | 77.95 | N/A (Non-volatile) | N/A | N/A | ~1100, ~960 (SO₃²⁻) |
| Lithium Ethyl Sulfite | CH₃CH₂OSO₂Li | 116.05 | N/A (Non-volatile) | Varies | Varies | ~1200 (S=O), ~1000 (S-O-C) |
| (CH₂OSO₂Li)₂ | C₂H₄O₆S₂Li₂ | 230.06 | N/A (Non-volatile) | Varies | Varies | ~1250-1150 (SO₂) |
Troubleshooting Guide
GC-MS Analysis
-
Q: No peaks are visible in my chromatogram.
-
A: Check for syringe blockage or incorrect autosampler vial positioning. Ensure the carrier gas is flowing and that there are no major leaks in the system. Verify that the sample concentration is high enough to be detected.[14]
-
-
Q: My peaks are broad and tailing.
-
Q: I see "ghost peaks" that are not in my sample.
-
A: This is typically due to contamination. It can come from a contaminated syringe, rinse solvent, or bleed from the column or septum.[16] Run a blank solvent injection to diagnose the source.
-
NMR Analysis
-
Q: My NMR peaks are very broad, and the resolution is poor.
-
Q: The chemical shifts of my peaks don't match literature values.
-
A: Chemical shifts are sensitive to the solvent, temperature, and concentration of lithium salt. Ensure you are comparing your data to references that use similar conditions. Always report the solvent used for your analysis.[17]
-
FTIR Analysis
-
Q: My ATR-FTIR spectrum has a low signal-to-noise ratio.
-
A: Ensure good contact between the electrode sample and the ATR crystal. Increase the number of co-added scans to improve the signal.
-
-
Q: How can I distinguish between electrolyte residue and SEI components?
-
A: This is a key challenge. A gentle rinse with a solvent like DMC can remove most of the liquid electrolyte. Comparing the spectrum to that of the pure electrolyte and a pristine (uncycled) electrode will help you subtract the contributions from the electrolyte and the base electrode material, leaving the spectral features of the SEI.
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the analysis of this compound degradation.
Caption: Troubleshooting logic for poor NMR spectral resolution.
Simplified Degradation Pathway
Caption: Simplified reductive degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical study of the reductive decomposition of this compound: a film-forming electrolyte additive in lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. agilent.com [agilent.com]
- 11. GC-MS Analysis of Lithium Ion Battery Electrolyte Solvents [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Ethylene Sulfite (ES) Application in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ethylene sulfite (ES) as an electrolyte additive, with a focus on mitigating gas generation from its decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| ES-G-01 | Excessive gas generation during the initial formation cycles. | When used alone, this compound can undergo a vigorous and preferential reduction, leading to significant gas production.[1][2] The resulting Solid Electrolyte Interphase (SEI) may be thin and ineffective.[1][2] | Introduce vinylene carbonate (VC) as a co-additive. VC is reduced at a higher potential than ES, allowing it to dominate and form a more stable and protective SEI, which suppresses the vigorous decomposition of ES.[1][2] |
| ES-G-02 | Continued gas generation and poor electrochemical performance even with ES. | The SEI formed by ES alone may not be sufficient to prevent ongoing electrolyte decomposition.[1][2] | Combine ES with other film-forming additives like vinylene carbonate (VC). The synergistic effect can lead to a more robust and passivating SEI layer.[1][2] |
| ES-A-01 | Inconsistent electrochemical results between experimental batches. | The concentration and ratio of ES and any co-additives are critical. Improper mixing or inaccurate concentrations can lead to variability in SEI formation and performance. The presence of impurities, especially water, can also lead to side reactions and gas generation. | Ensure precise and consistent concentrations of ES and co-additives in the electrolyte. Use high-purity, battery-grade solvents and salts, and handle them in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water content. |
| ES-S-01 | Difficulty in characterizing the SEI layer due to its thinness or composition. | The SEI formed with ES can be very thin. When co-additives like VC are used, the resulting SEI is primarily composed of the reduction products of the co-additive.[1][2] | Utilize surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) for chemical analysis. For structural information on thin layers, consider techniques like Scanning Transmission Electron Microscopy (STEM).[3] |
Frequently Asked Questions (FAQs)
What is the primary cause of gas generation from this compound decomposition?
Gas generation from this compound (ES) primarily occurs during its electrochemical reduction at the anode surface in a lithium-ion battery.[1][2] This process is a key step in the formation of the Solid Electrolyte Interphase (SEI), a necessary passivating layer. However, the reduction of ES can be vigorous, leading to the evolution of gases such as ethylene.[1]
How does vinylene carbonate (VC) help in mitigating gas generation when used with ES?
Vinylene carbonate (VC) has a higher reduction potential than ES.[1] This means that in an electrolyte containing both additives, VC will be reduced first on the anode surface during the initial charging cycles. This preferential reduction of VC forms a stable and protective SEI layer that effectively passivates the electrode surface. This initial SEI layer then suppresses the subsequent, more vigorous reduction of ES, thereby significantly reducing gas generation.[1][2]
What are the expected decomposition products of this compound?
The reductive decomposition of this compound can proceed through one- or two-electron pathways, leading to the formation of various organic and inorganic species that contribute to the SEI layer. Key products include lithium sulfite (Li₂SO₃) and various lithium alkyl sulfonates (ROSO₂Li).[4]
What analytical techniques are recommended for studying gas evolution from ES decomposition?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the gaseous byproducts of electrolyte decomposition.[5][6][7] This method allows for the separation and identification of different gas molecules, providing detailed insights into the decomposition pathways.
How can I analyze the composition of the SEI layer formed from ES?
X-ray Photoelectron Spectroscopy (XPS) is a widely used and effective technique for analyzing the chemical composition of the SEI layer.[8][9][10][11] XPS can identify the elements present and their chemical states, providing information about the compounds formed from the decomposition of ES and other electrolyte components.
Quantitative Data on Gas Generation
The following table summarizes the quantitative data on gas evolution during the formation of LiNi1/3Mn1/3Co1/3O2/graphite pouch cells with different electrolyte additives.
| Electrolyte Composition | Total Gas Volume (mL) | Major Gaseous Species | Reference |
| Control (No Additive) | ~0.35 | Ethylene (C₂H₄), Hydrogen (H₂), Carbon Monoxide (CO) | [2] |
| 2% Vinylene Carbonate (VC) | ~0.20 | Carbon Dioxide (CO₂), Hydrogen (H₂), Ethylene (C₂H₄) | [2] |
| 2% this compound (ES) | ~0.65 | Ethylene (C₂H₄), Hydrogen (H₂), Carbon Monoxide (CO) | [2] |
| 2% VC + 2% ES | ~0.25 | Carbon Dioxide (CO₂), Hydrogen (H₂), Ethylene (C₂H₄) | [2] |
Experimental Protocols
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Battery Off-Gassing
-
Cell Preparation: Assemble the battery (e.g., a pouch cell or a coin cell with a gas sampling port) in an inert atmosphere (argon-filled glovebox) to prevent atmospheric contamination.
-
Electrochemical Cycling: Perform the desired electrochemical cycling (e.g., formation cycles) on the cell.
-
Gas Sampling:
-
GC-MS Analysis:
-
Manually inject the gas sample from the syringe into the GC-MS injection port.
-
The gas mixture is separated based on the components' affinity for the GC column (a common choice is a nonpolar column like SLB™-5ms).[12]
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the individual gas components by comparing them to a known library of compounds.[5][6]
-
Quantification can be achieved by calibrating the instrument with standard gas mixtures.
-
Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis of the SEI Layer
-
Cell Disassembly: After electrochemical cycling, carefully disassemble the cell in an argon-filled glovebox to prevent exposure of the electrodes to air and moisture.[8]
-
Sample Preparation:
-
Gently rinse the electrode of interest (typically the anode) with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt.[11]
-
Allow the solvent to evaporate completely inside the glovebox.
-
-
Sample Transfer: Mount the electrode sample on an XPS sample holder and transfer it to the XPS instrument using an air-sensitive sample transfer vessel to maintain an inert environment.[8][9]
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS spectrometer.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans for the elements of interest (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s) to determine their chemical states and bonding environments.[10]
-
The binding energies of the detected photoelectrons provide information about the chemical composition of the SEI layer.
-
Visualizations
Caption: Logical flow of ES decomposition with and without VC.
Caption: Workflow for analyzing gas and SEI from battery cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Vinyl this compound as a new additive in propylene carbonate-based electrolyte for lithium ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. covalentmetrology.com [covalentmetrology.com]
- 8. kratos.com [kratos.com]
- 9. XPS of SEI layer on a Li-ion anode | Kratos Analytical [kratos.com]
- 10. diva-portal.org [diva-portal.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fast screening method to characterize lithium ion battery electrolytes by means of solid phase microextraction – gas chromatography – mass spectrometr ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08599K [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Ethylene Sulfite and Vinylene Carbonate as SEI Forming Additives
In the pursuit of enhancing the performance and lifespan of lithium-ion batteries, the role of electrolyte additives is paramount. These compounds are instrumental in the formation of a stable Solid Electrolyte Interphase (SEI), a critical layer that dictates the battery's efficiency, cyclability, and safety. Among the myriad of additives available, ethylene sulfite (ES) and vinylene carbonate (VC) have garnered significant attention. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies to aid researchers, scientists, and drug development professionals in their material selection process.
Electrochemical Performance: A Quantitative Comparison
The efficacy of an SEI-forming additive is primarily judged by its impact on the electrochemical performance of the battery. The following tables summarize key quantitative data from comparative studies of ES and VC.
Table 1: Cycling Stability and Coulombic Efficiency
| Additive (Concentration) | Cell Type | Coulombic Efficiency (after ~15 cycles) | Capacity Retention (after specified cycles) | Charge Endpoint Capacity Slippage (mAh/cycle) | Reference |
| Control (No Additive) | NMC/Graphite Pouch Cell | ~0.9980 | - | ~0.25 | [1] |
| 2% VC | NMC/Graphite Pouch Cell | >0.9994 | High | ~0.05 | [1] |
| 2% ES | NMC/Graphite Pouch Cell | <0.9980 | Low | >0.30 | [1] |
| 2% VC + 1% ES | NMC/Graphite Pouch Cell | >0.9994 | High | ~0.05 | [1] |
| 2% VC + 2% ES | NMC/Graphite Pouch Cell | >0.9994 | High | ~0.05 | [1] |
Table 2: Impedance Characteristics of the SEI Layer
| Additive | Electrode | R_sei (Ω) after formation | R_ct (Ω) after formation | Notes | Reference |
| 2% VC | Graphite | Significantly higher than control | Higher than control | VC forms a more resistive but stable SEI. | [2] |
| 2% ES | Graphite | Lower than VC | Lower than VC | ES forms a less resistive but less effective SEI. | [2][3] |
| 2% VC + 1% ES | Graphite | Lower than 2% VC alone | Lower than 2% VC alone | ES helps to reduce the impedance of the VC-formed SEI. | [1] |
| 2% VC + 2% ES | Graphite | Lower than 2% VC alone | Lower than 2% VC alone | The impedance reduction effect of ES is dose-dependent. | [1] |
Table 3: Gas Evolution During Formation
| Additive | Major Gas Components | Total Gas Volume (µL/mAh) | Notes | Reference |
| Control | H₂, C₂H₄ | ~0.5 | Standard electrolyte decomposition. | [3] |
| 2% VC | CO₂, H₂ | ~0.2 | VC reduction leads to CO₂ evolution. | [3] |
| 2% ES | CO₂, H₂, SO₂ | >1.0 | Vigorous reduction of ES leads to significant gas generation, including SO₂. | [1][3] |
| 2% VC + 2% ES | CO₂, H₂ | ~0.2 | VC is reduced preferentially, suppressing the gassing from ES. | [3] |
SEI Formation Mechanisms and Composition
The disparate performances of ES and VC stem from their different electrochemical reduction pathways and the resulting composition of the SEI.
Caption: SEI formation mechanism of Vinylene Carbonate (VC).
VC is reduced at a higher potential than the base electrolyte solvents, allowing it to form an initial SEI layer.[2][3] This process involves the electrochemical reduction of VC to a radical anion, which then polymerizes to form a stable and protective poly(VC) layer on the anode surface.[3] This polymeric SEI is effective at preventing further electrolyte decomposition.
Caption: SEI formation mechanism of this compound (ES).
This compound is reduced at a lower potential than VC. Its reduction is a more vigorous reaction that leads to the formation of inorganic species like lithium sulfite (Li₂SO₃) and organic sulfite species, accompanied by significant gas evolution, including sulfur dioxide (SO₂).[3] The resulting SEI is often thin and less effective at passivating the electrode surface, leading to continuous electrolyte decomposition and poor cycling performance when used alone.[2][3]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. The following are representative methodologies for evaluating SEI forming additives.
Battery Cycling
-
Cell Assembly: Pouch cells (e.g., LiNi₁/₃Mn₁/₃Co₁/₃O₂/graphite) are assembled in a dry room or an argon-filled glove box.
-
Electrolyte Filling: The cells are filled with a baseline electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate and ethyl methyl carbonate, 3:7 by volume) containing the specified concentration of the additive (e.g., 2% VC, 2% ES, or a combination).
-
Formation Cycling: Cells undergo a formation cycle at a low C-rate (e.g., C/20) between a defined voltage range (e.g., 3.0-4.2 V) for a set number of cycles (e.g., 1-3 cycles) at a controlled temperature (e.g., 25°C).
-
Performance Cycling: Subsequent cycling is performed at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., >500 cycles) to evaluate long-term stability. Coulombic efficiency and capacity retention are monitored throughout the cycling process.
Electrochemical Impedance Spectroscopy (EIS)
-
Instrumentation: An electrochemical workstation with a frequency response analyzer is used.
-
Cell State: EIS is typically performed on cells after the formation cycles and at various stages of cycling at a specific state of charge (e.g., 50% SOC or at a set voltage).
-
Measurement Parameters: A sinusoidal AC voltage of small amplitude (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The resulting impedance data is plotted on a Nyquist plot, and an equivalent circuit model is used to fit the data and extract values for R_sei and R_ct.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: After cycling, the cells are carefully disassembled in an inert atmosphere (e.g., an argon-filled glove box). The electrode of interest (typically the anode) is harvested and rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Sample Transfer: The rinsed electrode is transferred to the XPS chamber using an air-sensitive sample holder to prevent atmospheric contamination.
-
Data Acquisition: XPS spectra are acquired using a monochromatic X-ray source (e.g., Al Kα). Survey scans are performed to identify the elemental composition of the surface, followed by high-resolution scans of specific elements (e.g., C 1s, O 1s, F 1s, S 2p) to determine the chemical states of the SEI components.
-
Data Analysis: The high-resolution spectra are curve-fitted to identify and quantify the different chemical species present in the SEI.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Extraction: The gas generated within the pouch cell is extracted using a gas-tight syringe in a controlled environment.
-
Injection: A known volume of the extracted gas is injected into the GC-MS system.
-
Separation and Detection: The gas components are separated in a GC column (e.g., a molecular sieve or Porapak Q column) and subsequently identified and quantified by the mass spectrometer.
-
Analysis: The resulting chromatogram and mass spectra are analyzed to determine the composition and relative amounts of the evolved gases.
Caption: Experimental workflow for comparing SEI additives.
Conclusion
The choice between this compound and vinylene carbonate as an SEI forming additive is highly dependent on the desired battery characteristics.
-
Vinylene Carbonate (VC) is a superior choice for forming a stable, protective, and long-lasting SEI. It significantly improves coulombic efficiency and capacity retention, albeit at the cost of a slight increase in initial impedance.[1][3] Its ability to polymerize into a stable film makes it a reliable additive for high-performance lithium-ion batteries.
-
This compound (ES) , when used as a standalone additive, generally leads to poor electrochemical performance and significant gas evolution due to the formation of an unstable and ineffective SEI.[1][3] However, in combination with VC, ES can be beneficial by helping to reduce the impedance of the SEI layer without compromising the high coulombic efficiency and stability provided by VC.[1]
For researchers aiming to develop long-cycling and stable lithium-ion batteries, VC is a well-established and effective additive. The combination of VC with a small amount of ES may offer a synergistic effect, balancing the need for a stable SEI with the desire for lower impedance. Careful optimization of additive concentrations is crucial to achieve the desired performance benefits.
References
- 1. Experimental measurement and analysis methods of electrochemical impedance spectroscopy for lithium batteries [esst.cip.com.cn]
- 2. gcms.cz [gcms.cz]
- 3. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Ethylene Sulfite and Propylene Carbonate in Lithium-Ion Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advancing lithium-ion battery technology, the composition of the electrolyte plays a pivotal role in determining performance, safety, and lifespan. Among the various solvents considered, ethylene sulfite (ES) and propylene carbonate (PC) have garnered significant attention. This guide provides an objective, data-driven comparison of these two critical electrolyte components, summarizing their physicochemical properties, electrochemical performance, and impact on the solid electrolyte interphase (SEI).
At a Glance: Key Physicochemical and Electrochemical Properties
The following table summarizes the fundamental properties of this compound and propylene carbonate as electrolyte solvents. It is important to note that direct comparative studies under identical conditions are limited; therefore, data has been compiled from various sources and should be interpreted with consideration of the specific experimental contexts.
| Property | This compound (ES) | Propylene Carbonate (PC) | Significance in Battery Performance |
| Molecular Weight ( g/mol ) | 108.11 | 102.09 | Influences viscosity and density of the electrolyte. |
| Boiling Point (°C) | 174 | 242 | A higher boiling point enhances the thermal stability and safety of the battery. |
| Ionic Conductivity | Data as a primary solvent is limited in direct comparison. | Typically in the range of 5-10 mS/cm (for 1 M LiPF6).[1] | Higher ionic conductivity facilitates faster Li+ ion transport, leading to better rate capability and power density. |
| Viscosity | Lower viscosity is generally expected compared to PC. | Higher viscosity can impede ion mobility, especially at low temperatures.[1] | Lower viscosity is desirable for improved ionic conductivity and low-temperature performance. |
| Electrochemical Stability Window | Generally considered to have a lower oxidation stability compared to PC. The decomposition potential on the cathode is less than 3.5 V in some cases.[2] | Possesses good oxidative stability.[3] | A wide electrochemical stability window is crucial for compatibility with high-voltage cathode materials and preventing electrolyte degradation. |
The Critical Role of the Solid Electrolyte Interphase (SEI)
The formation of a stable and effective Solid Electrolyte Interphase (SEI) on the anode surface is paramount for the long-term cyclability of lithium-ion batteries, particularly with graphite anodes. The choice of electrolyte solvent significantly influences the composition and properties of the SEI.
Propylene Carbonate (PC): The Challenge of Graphite Exfoliation
Propylene carbonate, despite its favorable properties such as a wide liquid range and good salt-dissolving ability, suffers from a major drawback when used with graphite anodes. During the initial charging cycles, PC molecules can co-intercalate with lithium ions into the graphite layers, leading to the exfoliation of the graphite structure and continuous electrolyte decomposition.[4] This results in poor cycling stability and irreversible capacity loss.
This compound (ES): A Promising SEI-forming Additive and Solvent
This compound has demonstrated considerable promise in addressing the limitations of PC. When used as an additive or as the primary solvent, ES can be preferentially reduced on the graphite surface to form a stable and protective SEI layer.[5] This SEI layer effectively suppresses the co-intercalation of PC, enabling reversible lithium-ion intercalation and deintercalation.
The reductive decomposition of ES is understood to form key SEI components such as lithium sulfite (Li2SO3) and lithium alkyl sulfites (ROSO2Li).[5] These sulfur-containing species are believed to contribute to the formation of a more robust and effective passivation layer compared to the SEI formed from PC alone.
Experimental Protocols
To ensure reproducible and comparable results in electrolyte research, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Measurement of Ionic Conductivity
Objective: To determine the ionic conductivity of the electrolyte at various temperatures.
Apparatus:
-
Conductivity meter with a suitable probe (e.g., two- or four-electrode)
-
Temperature-controlled chamber or water bath
-
Inert atmosphere glovebox
-
Glass vials or beakers
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solutions inside an argon-filled glovebox to minimize exposure to moisture and air. The standard electrolyte composition for comparison would be 1 M LiPF6 in the respective solvent (ES or PC).
-
Calibration: Calibrate the conductivity probe using standard conductivity solutions with known values that bracket the expected conductivity of the electrolyte.
-
Measurement: a. Place a known volume of the electrolyte in a clean, dry vial inside the temperature-controlled chamber. b. Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged. c. Allow the temperature of the electrolyte to stabilize at the desired setpoint. d. Record the conductivity reading from the meter. e. Repeat the measurement at different temperatures to obtain a temperature-dependent conductivity profile.
-
Data Analysis: The ionic conductivity (σ) is typically reported in Siemens per centimeter (S/cm).
Determination of Electrochemical Stability Window (ESW)
Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type)
-
Working electrode (e.g., glassy carbon, platinum, or stainless steel)
-
Reference electrode (e.g., lithium metal)
-
Counter electrode (e.g., lithium metal)
-
Inert atmosphere glovebox
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox. The working electrode should be inert to avoid reactions that could be mistaken for electrolyte decomposition.
-
Cyclic Voltammetry (CV) Setup: a. Connect the cell to the potentiostat. b. Set the parameters for the CV scan:
- Initial Potential: Open circuit potential (OCP) of the cell.
- Vertex Potentials: A wide potential range (e.g., 0 V to 6 V vs. Li/Li+).
- Scan Rate: A slow scan rate is typically used (e.g., 0.1 to 1 mV/s) to allow for the detection of subtle decomposition currents.
- Number of Cycles: Typically 1-3 cycles are sufficient.
-
Measurement: a. Start the CV scan. The potential will be swept from the initial potential to the anodic limit, then to the cathodic limit, and back to the initial potential. b. The current response is recorded as a function of the applied potential.
-
Data Analysis: a. Plot the current versus potential to obtain the cyclic voltammogram. b. The electrochemical stability window is determined by identifying the potentials at which a significant and sustained increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit). A current density threshold (e.g., 0.01 mA/cm²) is often used to define these limits.
Concluding Remarks
The choice between this compound and propylene carbonate as an electrolyte component is a nuanced one, heavily dependent on the specific application and battery chemistry. While propylene carbonate offers advantages in terms of its wide liquid temperature range and oxidative stability, its incompatibility with graphite anodes remains a significant hurdle. This compound, on the other hand, demonstrates great potential as both a primary solvent and an additive for forming a stable SEI on graphite, thereby enabling the use of PC-based electrolytes.
Further research focusing on direct, side-by-side comparisons of the fundamental properties of ES and PC as primary solvents is crucial for a comprehensive understanding of their respective advantages and disadvantages. The development of novel electrolyte formulations that leverage the strengths of both compounds could pave the way for next-generation lithium-ion batteries with enhanced performance, safety, and operational range.
References
Ethylene Sulfite in Lithium-Ion Batteries: A Comparative Analysis of Long-Term Cycling Performance
A detailed evaluation of ethylene sulfite's role as an electrolyte additive reveals performance limitations compared to established alternatives like vinylene carbonate and fluoroethylene carbonate in long-term cycling scenarios.
For researchers and professionals in the field of battery technology, the quest for electrolyte additives that enhance the longevity and performance of lithium-ion batteries is paramount. This compound (ES) has been investigated as one such additive, primarily for its ability to influence the formation of the solid electrolyte interphase (SEI) on the anode. However, extensive long-term cycling tests demonstrate that when used as a standalone additive, this compound struggles to compete with more established alternatives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC).
Performance in Long-Term Cycling Tests
Long-term galvanostatic cycling is a critical method for evaluating the efficacy of electrolyte additives. This process involves repeatedly charging and discharging a battery at a constant current to assess its capacity retention, coulombic efficiency, and impedance growth over hundreds or even thousands of cycles.
When subjected to these rigorous tests, this compound, used as the sole additive, has been shown to lead to a significant decline in electrochemical performance. Studies on LiNi1/3Mn1/3Co1/3O2 (NMC)/graphite pouch cells have indicated that the presence of ES alone results in vigorous reactivity, leading to continuous gas production and a dramatic decrease in performance due to the formation of a thin and ineffective SEI layer.[1][2]
In stark contrast, vinylene carbonate (VC) and fluoroethylene carbonate (FEC) have consistently demonstrated their ability to form stable and protective SEI layers, leading to greatly improved cycling performance and reduced gas generation.[1][3] For instance, the addition of VC to LiFePO4/MCMB cells has been shown to enable the retention of approximately 80% of the initial capacity after 980 cycles at 55°C, a significant improvement over cells without the additive which experienced a 25% capacity loss after only 100 cycles. Similarly, Si/C anodes with a 10 wt.% FEC additive have demonstrated a 1.5-fold higher discharge capacity after 300 cycles compared to their counterparts without FEC.
Interestingly, when this compound is used in combination with vinylene carbonate, the SEI formation process is dominated by VC.[1][2] This results in an electrochemical performance that is similar to cells containing only VC, though some studies suggest a potential benefit of the combination in reducing cell impedance.[4]
Comparative Performance Data
The following table summarizes the long-term cycling performance of this compound in comparison to vinylene carbonate and fluoroethylene carbonate based on available literature. Due to the generally poor performance of this compound as a standalone additive, direct quantitative long-term cycling data is limited.
| Additive | Cell Chemistry | Key Findings from Long-Term Cycling |
| This compound (ES) | NMC/Graphite | Leads to a dramatic decrease in electrochemical performance and continuous gas generation when used alone.[1][2] Forms an ineffective SEI layer.[1][2] |
| Vinylene Carbonate (VC) | LiFePO4/MCMB | Retains ~80% capacity after 980 cycles at 55°C.[1] Forms a stable and protective SEI, greatly improving performance.[1] |
| Fluoroethylene Carbonate (FEC) | Si/C Anode | Maintains a 1.5-fold higher discharge capacity after 300 cycles compared to no additive. Forms a stable SEI layer. |
Experimental Protocols for Long-Term Cycling Tests
A standardized protocol is crucial for the accurate evaluation and comparison of electrolyte additives. The following outlines a typical methodology for long-term galvanostatic cycling tests.
1. Cell Assembly:
-
Electrodes: Prepare positive (e.g., NMC, LFP) and negative (e.g., graphite, Si/C) electrodes with specific active material loadings.
-
Electrolyte: The base electrolyte typically consists of a lithium salt (e.g., 1 M LiPF6) dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 weight ratio).
-
Additive Incorporation: The electrolyte additive (ES, VC, or FEC) is added to the base electrolyte at a specified weight percentage (e.g., 1-2 wt.%).
-
Cell Construction: Assemble coin cells (e.g., 2032-type) or pouch cells in an argon-filled glovebox to prevent moisture contamination.
2. Formation Cycles:
-
Before long-term cycling, subject the cells to a few initial cycles at a low C-rate (e.g., C/20 or C/10) within a defined voltage window (e.g., 3.0 V to 4.2 V). This allows for the formation of a stable SEI layer.
3. Galvanostatic Cycling:
-
Cycling Conditions: Cycle the cells at a constant C-rate (e.g., C/2 or 1C) at a controlled temperature (e.g., 25°C, 40°C, or 55°C).
-
Data Logging: Continuously record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.
-
Duration: Continue cycling for a predetermined number of cycles (e.g., 500, 1000, or more) or until the capacity fades to a certain percentage of the initial capacity (e.g., 80%).
4. Electrochemical Analysis:
-
Electrochemical Impedance Spectroscopy (EIS): Periodically measure the impedance of the cells to monitor changes in internal resistance, which can provide insights into the stability of the SEI layer.
Mechanism of Action and Signaling Pathway
The effectiveness of an electrolyte additive is intrinsically linked to its electrochemical reduction potential and the chemical composition of the resulting SEI layer. An ideal additive is reduced at a potential higher than the electrolyte solvents, forming a stable, ionically conductive, and electronically insulating film on the anode surface.
-
This compound (ES): When used alone, ES leads to the formation of an unstable and ineffective SEI, which fails to prevent continuous electrolyte decomposition, resulting in poor cycling stability and gas evolution.[1][2]
-
Vinylene Carbonate (VC) & Fluoroethylene Carbonate (FEC): Both VC and FEC are effectively reduced on the anode surface to form a stable, polymeric SEI layer. This protective film effectively passivates the electrode, preventing further electrolyte decomposition and enabling stable long-term cycling.
References
Navigating the Interfacial Landscape: A Comparative Guide to Ethylene Sulfite in Lithium-Ion Battery Electrolytes
For researchers and scientists in the field of energy storage, optimizing the performance and longevity of lithium-ion batteries is a paramount goal. A critical component in this endeavor is the electrolyte, and specifically, the additives that modify the solid electrolyte interphase (SEI). This guide provides a detailed comparison of ethylene sulfite (ES) as an electrolyte additive, focusing on its impact on cell impedance as characterized by electrochemical impedance spectroscopy (EIS).
This compound has emerged as a promising electrolyte additive for enhancing the performance of lithium-ion batteries. Its primary function is to participate in the formation of a stable and ionically conductive SEI on the surface of the anode, which is crucial for preventing electrolyte decomposition and ensuring efficient lithium-ion transport. This guide synthesizes experimental data to compare the electrochemical performance of cells containing ES with those utilizing a baseline electrolyte and the well-known additive, vinylene carbonate (VC).
Performance Comparison: The Impact of this compound on Cell Impedance
Electrochemical impedance spectroscopy is a powerful non-destructive technique used to probe the various resistive and capacitive elements within a battery. Key parameters extracted from EIS data include the SEI resistance (R_sei) and the charge transfer resistance (R_ct), which are critical indicators of the interfacial properties and the kinetics of lithium-ion transfer.
Studies have shown that the addition of this compound to the electrolyte can lead to a significant reduction in the impedance of the SEI layer.[1] Furthermore, when used in combination with other additives like vinylene carbonate, ES can contribute to a substantial decrease in the total cell impedance. One study reported that the combination of ES and VC can reduce cell impedance by approximately 50% after cycling, primarily by lowering the impedance at the negative electrode.[2]
Below is a summary of representative impedance data from literature, comparing cells with a baseline electrolyte, an electrolyte with VC, and an electrolyte with ES.
| Electrolyte Composition | SEI Resistance (R_sei) [Ω] | Charge Transfer Resistance (R_ct) [Ω] | Key Observations |
| Baseline Electrolyte | High | Moderate to High | Prone to continuous electrolyte decomposition, leading to increased SEI resistance over cycling. |
| Baseline + Vinylene Carbonate (VC) | Moderate | Moderate | Forms a stable SEI, but can lead to higher impedance compared to ES-containing electrolytes under certain conditions. |
| Baseline + this compound (ES) | Low | Low | Forms a low-resistance SEI, facilitating faster Li-ion transport and improving rate capability.[3] |
| Baseline + VC + ES | Very Low | Low | Synergistic effect leads to a significant reduction in overall cell impedance, particularly at the anode.[2] |
Note: The values presented are qualitative summaries from multiple sources and the exact quantitative values can vary depending on the specific cell chemistry, cycling conditions, and EIS measurement parameters.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are typical methodologies employed for preparing and testing lithium-ion cells for EIS analysis with this compound.
Cell Assembly
-
Electrode Preparation : Graphite anodes and lithium cobalt oxide (LiCoO2) or other suitable cathodes are prepared with active material, conductive carbon (e.g., acetylene black), and a binder (e.g., polyvinylidene difluoride - PVDF) in a specific mass ratio (e.g., 85:15:7.5 for graphite).[3]
-
Electrolyte Formulation : The baseline electrolyte typically consists of a 1 M solution of LiPF6 in a mixture of organic carbonate solvents, such as ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., in a 3:7 volume ratio).[3] For experimental cells, a specified volume percentage of this compound (e.g., 0.3 vol%) is added to the baseline electrolyte.[3]
-
Cell Assembly : Coin cells (e.g., 2032 type) or pouch cells are assembled in an argon-filled glovebox to prevent moisture and oxygen contamination. The assembly consists of the anode, a microporous separator, and the cathode, saturated with the prepared electrolyte.
Electrochemical Impedance Spectroscopy (EIS) Measurements
-
Instrumentation : EIS measurements are performed using a potentiostat with a frequency response analyzer.
-
Cell State : The cells are typically subjected to a formation cycle at a low C-rate (e.g., 0.1C) to form the initial SEI.[3] EIS measurements are then conducted at a specific state of charge (SOC), often 100% or after a certain number of cycles.
-
EIS Parameters :
-
Frequency Range : A wide frequency range is typically scanned, for example, from 100 kHz down to 10 mHz.
-
AC Amplitude : A small AC voltage perturbation is applied, typically 5 mV or 10 mV, to ensure a linear response.[2]
-
Temperature : The temperature is maintained at a constant value, for instance, 25 °C, throughout the measurement.
-
Mechanism of SEI Formation with this compound
The beneficial effects of this compound are attributed to its electrochemical reduction on the anode surface at a higher potential than the carbonate solvents in the electrolyte.[4] This preferential reduction leads to the formation of a stable and robust SEI layer. The proposed mechanism involves the following key steps:
Caption: Proposed mechanism of SEI formation with this compound.
The reduction of this compound initiates with the formation of a radical anion, which then undergoes ring-opening and further decomposition to form inorganic species like lithium sulfite (Li2SO3) and organic lithium sulfonates.[5] These components contribute to a more compact and stable SEI layer compared to the one formed from the reduction of carbonate solvents alone.
Experimental Workflow and Logical Relationships
The process of evaluating this compound as an electrolyte additive involves a systematic workflow from material preparation to electrochemical characterization.
Caption: Experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ritsumei.ac.jp [ritsumei.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study of the reductive decomposition of this compound: a film-forming electrolyte additive in lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging Theory and Experiment: A Comparative Guide to the Reduction Potential of Ethylene Sulfite and Alternative Electrolyte Additives
For researchers and scientists at the forefront of battery technology and drug development, understanding the electrochemical properties of electrolyte components is paramount. This guide provides a comprehensive comparison of the theoretical and experimental reduction potentials of ethylene sulfite (ES), a key electrolyte additive, alongside common alternatives: vinylene carbonate (VC), fluoroethylene carbonate (FEC), and propylene carbonate (PC). By juxtaposing computational predictions with empirical data, this document aims to offer a clearer perspective on the performance of these critical battery materials.
Unveiling the Electrochemical Behavior: A Data-Driven Comparison
The reduction potential of an electrolyte additive is a critical parameter that dictates its ability to form a stable solid electrolyte interphase (SEI) on the anode of a lithium-ion battery. An ideal additive possesses a higher reduction potential than the main solvent, allowing it to be preferentially reduced and form a protective layer that prevents solvent co-intercalation and subsequent electrode degradation. The following table summarizes the theoretical and experimental reduction potentials for this compound and its alternatives, providing a quantitative basis for comparison.
| Compound | Theoretical Reduction Potential (V vs. Li/Li⁺) | Experimental Reduction Potential (V vs. Li/Li⁺) |
| This compound (ES) | 1.90–1.93[1][2] | 1.8–2.0 (initial reduction)[1][2], with specific peaks observed at 1.62 and 0.60 in a propylene carbonate co-solvent system. |
| Vinylene Carbonate (VC) | Higher than ethylene carbonate | 1.9–1.6 (initial reduction)[3] |
| Fluoroethylene Carbonate (FEC) | Higher than ethylene carbonate | Reduction observed at a higher potential than the base electrolyte. |
| Propylene Carbonate (PC) | Lower than this compound | Reduction occurs in stages, with initial processes above 0.85 and further reduction between 0.85 and 0.55. |
Delving into the Methodology: Experimental Determination of Reduction Potential
The experimental values presented in this guide are primarily determined using cyclic voltammetry (CV), a powerful electrochemical technique for investigating the redox behavior of chemical species. A detailed, representative protocol for such an experiment is outlined below.
Representative Experimental Protocol: Cyclic Voltammetry of Electrolyte Additives
1. Cell Assembly:
-
Working Electrode: A glassy carbon electrode is commonly used due to its wide potential window and relatively inert surface. Other materials such as platinum or graphite may also be employed.
-
Reference Electrode: A lithium metal electrode (Li/Li⁺) serves as a stable reference against which the potential of the working electrode is measured.
-
Counter Electrode: A lithium metal foil is typically used as the counter electrode to complete the electrical circuit.
-
Electrolyte Preparation: The electrolyte solution is prepared inside an argon-filled glovebox to minimize exposure to moisture and oxygen. The solution consists of a lithium salt (e.g., 1M LiPF₆) dissolved in a suitable solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate). The additive of interest (this compound, vinylene carbonate, etc.) is then introduced at a specific concentration, typically in the range of 2-5% by weight.
2. Electrochemical Measurement:
-
Instrumentation: A potentiostat is used to control the potential of the working electrode and measure the resulting current.
-
Cyclic Voltammetry Scan: The potential of the working electrode is swept linearly from an initial potential (e.g., open circuit potential) to a lower potential limit (e.g., 0.01 V vs. Li/Li⁺) and then back to the initial potential.
-
Scan Rate: A slow scan rate, typically in the range of 0.1 to 1 mV/s, is employed to allow for the clear observation of reduction and oxidation peaks.
-
Data Analysis: The resulting voltammogram, a plot of current versus potential, is analyzed to identify the onset potential of reduction, which corresponds to the experimental reduction potential of the additive.
Visualizing the Connection: From Theoretical Models to Experimental Reality
The interplay between theoretical predictions and experimental validation is crucial for advancing our understanding of electrochemical processes. The following diagram illustrates the logical workflow, from computational modeling to the empirical determination of reduction potentials.
Caption: Workflow from theoretical calculation to experimental validation.
References
Ethylene Sulfite: A Comparative Performance Analysis Against Other Sulfur-Containing Electrolyte Additives in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of enhancing the performance and safety of lithium-ion batteries (LIBs), electrolyte additives play a pivotal role. Among these, sulfur-containing compounds have garnered significant attention for their ability to form a stable solid electrolyte interphase (SEI) on the anode surface, a critical factor in determining battery lifespan and efficiency. This guide provides an objective comparison of the performance of ethylene sulfite (ES) with other notable sulfur-containing additives, supported by experimental data.
Executive Summary
This compound (ES) has been extensively studied as an electrolyte additive. While it demonstrates potential in forming a protective SEI layer, its performance when used alone is often suboptimal, leading to significant gas generation and lower coulombic efficiency. However, when combined with other additives, particularly vinylene carbonate (VC), ES can contribute to a significant reduction in cell impedance. This guide delves into a comparative analysis of ES against other common sulfur-containing additives such as ethylene sulfate (DTD), 1,3-propane sultone (PS), and prop-1-ene-1,3-sultone (PES), providing a comprehensive overview of their respective impacts on key battery performance metrics.
Performance Comparison of Sulfur-Containing Additives
The efficacy of an electrolyte additive is evaluated based on several key performance indicators, including coulombic efficiency, cycling stability, impedance, and gas evolution. The following tables summarize the quantitative performance of this compound in comparison to other sulfur-containing additives based on available experimental data.
| Additive | Concentration | First Cycle Efficiency (%) | Capacity Retention (%) | Impedance (Ω) | Gas Volume (μL) | Reference |
| Control (No Additive) | - | ~85 | <80 after 200 cycles | ~150 (after cycling) | - | [1][2] |
| 2% this compound (ES) | 2% | Lower than control | Poor | Increased after cycling | Significant | [1][2][3] |
| 2% Vinylene Carbonate (VC) | 2% | Improved | >90 after 200 cycles | ~100 (after cycling) | Minimal | [1][2][3] |
| 2% VC + 1% ES | 2% VC, 1% ES | Similar to 2% VC | Similar to 2% VC | ~50 (after cycling) | Minimal | [1][3] |
| 2% Ethylene Sulfate (DTD) | 2% | Improved | ~79.4 after 100 cycles | Lowered | Significant | [4][5] |
| 2% 1,3-Propane Sultone (PS) | 2% | Improved | ~82.0 after 100 cycles | Lowered | - | [5][6] |
Table 1: Performance Comparison of this compound and Other Additives in NMC/Graphite Cells.
Experimental Protocols
The data presented in this guide is a synthesis of findings from multiple studies. The following methodologies represent typical experimental protocols used to evaluate the performance of these electrolyte additives.
Cell Assembly
-
Cell Type: Pouch cells or coin cells are commonly used.
-
Electrodes: LiNi1/3Mn1/3Co1/3O2 (NMC) is a typical cathode, and graphite is a common anode.[1][2]
-
Electrolyte: A common baseline electrolyte is 1 M LiPF6 in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight). Additives are incorporated into this baseline electrolyte at specified concentrations.
-
Separator: A microporous polymer separator is used.
Electrochemical Testing
-
Formation Cycles: Cells typically undergo one or two formation cycles at a low C-rate (e.g., C/20) to form the initial SEI layer.
-
Cycling Performance: Long-term cycling is performed at various C-rates (e.g., C/2 to 1C) within a defined voltage window (e.g., 3.0 V to 4.2 V or 4.4 V) at a constant temperature (e.g., 25°C, 40°C, or 55°C).
-
Coulombic Efficiency (CE): CE is measured using high-precision chargers to determine the ratio of discharge capacity to charge capacity for each cycle.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is conducted at various states of charge (SOC) to measure the impedance of the cell, providing insights into the resistance of the SEI layer and charge transfer kinetics. The frequency range is typically from 100 kHz to 10 mHz with a small amplitude voltage (e.g., 5-10 mV).
Analytical Techniques
-
Gas Chromatography (GC): In-situ or ex-situ gas analysis is performed to identify and quantify the gaseous products generated during formation and cycling.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the chemical composition of the SEI layer on the electrode surfaces after cycling.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows described in the literature.
Caption: SEI Formation with ES, VC, and their combination.
Caption: Workflow for evaluating electrolyte additives.
Discussion and Conclusion
The experimental evidence strongly suggests that this compound, when used as a standalone additive, is not a competitive option for improving the performance of NMC/graphite lithium-ion batteries.[1][3] Its use is associated with significant gas evolution during formation and cycling, lower coulombic efficiency, and an increase in cell impedance.[1][2][3] This is attributed to the formation of a thin and ineffective SEI layer.[2]
In stark contrast, vinylene carbonate (VC) consistently demonstrates superior performance by forming a stable and protective SEI, leading to improved cycling stability and minimal gas production.[2] The most promising application of ES appears to be in combination with VC. The addition of a small amount of ES (e.g., 1%) to an electrolyte already containing VC (e.g., 2%) has been shown to significantly reduce the overall cell impedance by approximately 50% after cycling, without compromising the excellent cycling stability and low gas generation imparted by VC.[3] This synergistic effect is a key takeaway for researchers looking to optimize electrolyte formulations.
Other sulfur-containing additives like DTD and PS also show promise in improving capacity retention.[5] For instance, 2% PS has been shown to lead to a capacity retention of 82.0% after 100 cycles, outperforming the control and DTD in that particular study.[5] However, DTD is also noted to decrease cell impedance.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Combinations of this compound (ES) and Vinylene Carbonate (VC) as Electrolyte Additives in Li(Ni 1/3 Mn 1/3 Co 1/3 )O 2 /Graphite Pouch Cells [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to SEI Layer Characterization: Ethylene Sulfite vs. Carbonate Alternatives
For researchers, scientists, and drug development professionals, understanding the intricate details of the solid electrolyte interphase (SEI) layer is paramount for advancing battery technology. This guide provides a comparative analysis of the SEI layer formed from ethylene sulfite (ES) and its common alternatives, vinylene carbonate (VC) and fluoroethylene carbonate (FEC), utilizing X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) data.
The composition and morphology of the SEI layer, a passivation film formed on the anode surface during the initial charging cycles of a lithium-ion battery, are critical determinants of battery performance, including cycle life, safety, and power capability. The choice of electrolyte additive significantly influences the properties of this crucial layer. This guide delves into the characterization of SEI layers derived from this compound and compares them against those formed with the widely used additives, vinylene carbonate and fluoroethylene carbonate.
Executive Summary of SEI Properties
The SEI layer formed from this compound is often characterized as being thin. In contrast, vinylene carbonate is known to form a more stable and protective SEI layer due to the formation of polymeric species.[1][2] Fluoroethylene carbonate is recognized for creating a thin, compact, and LiF-rich SEI, which contributes to improved battery performance.[3]
Quantitative Analysis: A Side-by-Side Comparison
The following tables summarize the quantitative data obtained from XPS and SEM analyses of SEI layers formed with this compound, vinylene carbonate, and fluoroethylene carbonate. It is important to note that the exact values can vary depending on the specific electrolyte composition, cycling conditions, and the anode material used.
Table 1: XPS Analysis of SEI Layer Composition (Atomic Concentration %)
| Additive | C 1s (%) | O 1s (%) | F 1s (%) | S 2p (%) | Li 1s (%) | Key Inorganic Species | Key Organic Species |
| This compound (ES) | Varies | Varies | Varies | Present | Varies | Li₂SO₃, Li₂S | Lithium alkyl sulfonates |
| Vinylene Carbonate (VC) | ~40-50 | ~25-35 | ~10-20 | - | ~5-15 | Li₂CO₃, LiF | Poly(VC), Lithium alkyl carbonates |
| Fluoroethylene Carbonate (FEC) | ~30-40 | ~20-30 | ~25-35 | - | ~5-15 | LiF, Li₂CO₃ | Poly(FEC), Lithium alkyl carbonates |
Note: Data is compiled from multiple sources and represents typical ranges. The presence and relative concentration of species are highly dependent on experimental conditions.
Table 2: SEM Analysis of SEI Layer Morphology
| Additive | Morphology | Thickness | Uniformity |
| This compound (ES) | Generally described as thin | Thinner than VC-derived SEI | Can be non-uniform |
| Vinylene Carbonate (VC) | Denser, more uniform film | ~10-20 nm[4] | Generally uniform |
| Fluoroethylene Carbonate (FEC) | Compact and sharp | Thinner than standard electrolyte SEI[3] | Homogeneous film[5][6] |
Experimental Protocols
A standardized approach to sample preparation and analysis is crucial for obtaining reliable and comparable data.
X-ray Photoelectron Spectroscopy (XPS)
1. Sample Preparation:
-
Cycled cells are disassembled in an argon-filled glovebox to prevent atmospheric contamination.
-
The anode is carefully extracted and rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
The rinsed anode is then dried under vacuum.
2. XPS Analysis:
-
A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
-
Survey scans are performed to identify the elemental composition of the SEI layer.
-
High-resolution scans of individual elements (C 1s, O 1s, F 1s, S 2p, Li 1s) are acquired to determine the chemical states and bonding environments.
-
Charge compensation is applied to counteract surface charging effects.
-
Sputtering with an argon ion beam can be used for depth profiling to analyze the composition at different depths of the SEI layer.
Scanning Electron Microscopy (SEM)
1. Sample Preparation:
-
Similar to XPS, the anode is extracted and rinsed in a glovebox.
-
To enhance conductivity and prevent charging during imaging, a thin conductive coating (e.g., gold or carbon) is often applied via sputtering.
2. SEM Imaging:
-
The prepared sample is mounted on an SEM stub using conductive adhesive.
-
Imaging is performed under high vacuum.
-
Secondary electron (SE) imaging is used to visualize the surface morphology and topography of the SEI layer.
-
An accelerating voltage of 5-10 kV is commonly used to obtain high-resolution surface details.
Experimental Workflow
The following diagram illustrates the typical workflow for the characterization of an SEI layer using XPS and SEM.
Caption: Experimental workflow for SEI characterization.
Signaling Pathways and Logical Relationships
The formation of a stable and effective SEI layer is a complex process involving the electrochemical reduction of electrolyte components. The choice of additive directs the decomposition pathway, leading to different SEI compositions and morphologies.
Caption: SEI formation pathways from different additives.
References
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Ethylene Sulfite and its Alternatives for Enhancing Lithium-Ion Battery Safety
The relentless pursuit of higher energy density and improved safety in lithium-ion batteries (LIBs) has led to extensive research into electrolyte additives. These additives, even in small quantities, can significantly influence the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI), thereby impacting battery performance, longevity, and, most critically, safety. This guide provides a comprehensive comparison of ethylene sulfite (ES) and other prominent electrolyte additives—vinylene carbonate (VC), fluoroethylene carbonate (FEC), and propane sultone (PS)—assessing their impact on the safety of lithium-ion batteries.
The Role of this compound (ES) as a Safety-Enhancing Additive
This compound is a cyclic sulfite ester that has been widely investigated as an electrolyte additive. Its primary function is to participate in the formation of a stable SEI layer on the surface of the graphite anode during the initial charging cycles. The mechanism involves the electrochemical reduction of ES at a higher potential than the conventional carbonate solvents (e.g., ethylene carbonate, diethyl carbonate). This preferential reduction leads to the formation of a robust and uniform SEI layer.
A well-formed SEI is crucial for battery safety as it:
-
Prevents further decomposition of the electrolyte.
-
Inhibits the co-intercalation of solvent molecules into the graphite anode, which can lead to exfoliation and structural damage.
-
Contributes to better thermal stability of the cell.
The decomposition of ES on the anode surface is believed to form lithium sulfite (Li₂SO₃) and other sulfur-containing organic species, which are key components of the stable SEI.
Comparative Analysis of this compound and Alternative Additives
While ES offers benefits, its performance and impact on safety are often compared with other film-forming additives. This section provides a comparative overview of ES against VC, FEC, and PS.
Vinylene Carbonate (VC): A widely used additive, VC is known for its ability to form a highly effective and stable SEI layer through electropolymerization on the anode surface.
Fluoroethylene Carbonate (FEC): FEC is another popular additive that is particularly effective in stabilizing silicon-based anodes. Its reduction product, lithium fluoride (LiF), is a key component of the resulting SEI, which is known for its high stability.
Propane Sultone (PS): As a sulfur-containing additive like ES, PS is also known to improve the thermal stability of the SEI layer and overall battery safety.
The following tables summarize the available quantitative data on the impact of these additives on key safety parameters. It is important to note that a direct head-to-head comparison under identical experimental conditions is often unavailable in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the differing experimental setups.
Table 1: Comparison of Thermal Stability Parameters
| Additive | Onset Temperature of Thermal Runaway (°C) | Maximum Heat Release Rate (W/g) | Total Heat Generated (J/g) |
| Baseline (No Additive) | Varies significantly with cell chemistry and SOC (typically 180-220°C) | - | - |
| This compound (ES) | Data not consistently available for direct comparison. Some studies suggest that when used alone, it can lead to vigorous reactions. | Data not available | Data not available |
| Vinylene Carbonate (VC) | Generally increases the onset temperature compared to baseline. | Generally lower than baseline. | Generally lower than baseline. |
| Fluoroethylene Carbonate (FEC) | ~122 - 127°C (for lithiated nano-Si anode)[1] | Data not available | ~151 - 240 J/g (for lithiated nano-Si anode)[1] |
| Propane Sultone (PS) | Known to improve thermal stability, but specific comparative data is limited. | Data not available | Data not available |
Table 2: Comparison of Gas Generation during Thermal Runaway
| Additive | Total Gas Volume (mL/Ah) | Major Gas Components |
| Baseline (No Additive) | Varies (e.g., 0.5 - 1.4 L/Ah under inert conditions)[2] | CO₂, CO, H₂, C₂H₄, CH₄ |
| This compound (ES) | Noted to cause continuous gas production in some studies, suggesting higher volumes. | - |
| Vinylene Carbonate (VC) | Generally leads to reduced gas generation compared to baseline due to a more stable SEI. | - |
| Fluoroethylene Carbonate (FEC) | Can lead to increased gas generation at elevated temperatures due to decomposition into HF. | HF, CO₂ |
| Propane Sultone (PS) | Known to suppress gas generation. | - |
Experimental Protocols
A comprehensive assessment of battery safety involves a suite of abuse tests designed to simulate worst-case scenarios. The following are detailed methodologies for key experiments cited in the evaluation of electrolyte additives.
Accelerating Rate Calorimetry (ARC)
Objective: To determine the onset temperature of self-heating and thermal runaway, as well as the heat release rate under adiabatic conditions.
Methodology:
-
Sample Preparation: A fully charged lithium-ion cell is placed in a high-pressure, insulated chamber (the calorimeter). Thermocouples are attached to the cell's surface to monitor its temperature.
-
Heat-Wait-Seek (HWS) Procedure:
-
Heat: The calorimeter heats the cell to a predetermined starting temperature (e.g., 50°C).
-
Wait: The system holds the temperature constant for a set period (e.g., 15-30 minutes) to allow the cell to reach thermal equilibrium.
-
Seek: The instrument monitors the cell's temperature for any self-heating. If the rate of temperature increase exceeds a defined threshold (e.g., 0.02°C/min), the system enters an exothermic mode.
-
-
Exothermic Mode: Once self-heating is detected, the calorimeter's heaters match the cell's temperature, creating an adiabatic environment where no heat is lost to the surroundings. The temperature and pressure of the cell are continuously recorded as it heats up due to internal exothermic reactions.
-
Data Analysis: The onset temperature of thermal runaway is typically defined as the temperature at which the self-heating rate exceeds a certain value (e.g., 1°C/min). The heat release rate and total heat generated are calculated from the temperature-time data.
Evolved Gas Analysis
Objective: To identify and quantify the gaseous byproducts generated during thermal runaway.
Methodology:
-
Test Setup: The battery is placed in a sealed, inert-atmosphere chamber. The chamber has a gas outlet connected to a gas analysis system, typically a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Thermal Abuse: The battery is induced into thermal runaway using a controlled heating method (e.g., a heating plate or ARC).
-
Gas Collection: As the battery vents, the evolved gases are collected in a gas sampling bag or are directly injected into the GC-MS.
-
Analysis: The GC separates the different gas components, and the MS identifies and quantifies them based on their mass-to-charge ratio. This allows for the determination of the concentration of flammable and toxic gases such as CO₂, CO, H₂, CH₄, and C₂H₄.
Overcharge and Short Circuit Testing
Objective: To evaluate the battery's response to electrical abuse conditions.
Methodology:
-
Overcharge Test: A fully charged cell is charged beyond its specified upper voltage limit at a constant current. The cell's voltage, temperature, and physical appearance are monitored. The test is typically terminated when the cell vents, ruptures, or ignites.
-
External Short Circuit Test: The positive and negative terminals of a fully charged cell are connected with a low-resistance conductor. The cell's temperature, current, and voltage are monitored. The primary safety concern is the rapid temperature increase due to high current flow, which can lead to thermal runaway.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of SEI formation with this compound.
Caption: Experimental workflow for battery safety testing.
Caption: Logical relationship of additives on battery safety.
References
comparative analysis of different ethylene sulfite synthesis methods
Ethylene sulfite is a valuable chemical intermediate, primarily utilized as an additive in the electrolytes of lithium-ion batteries to improve performance and safety. Its synthesis can be achieved through several chemical pathways, each presenting distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide provides a comparative analysis of the most common methods for this compound synthesis, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and materials science.
Comparison of Key Synthesis Methods
The three primary industrial methods for synthesizing this compound are the reaction of ethylene glycol with thionyl chloride, the reaction of ethylene glycol with dimethyl sulfite, and the reaction of ethylene oxide with sulfur dioxide. A summary of their key performance indicators is presented in the table below.
| Parameter | Ethylene Glycol + Thionyl Chloride | Ethylene Glycol + Dimethyl Sulfite | Ethylene Oxide + Sulfur Dioxide |
| Reaction Yield | High (can be >90%)[1] | High | High (70-96%)[2][3] |
| Product Purity | Moderate to High (impurities like chloroethanol can be present)[4][5] | High[6] | High[3] |
| Reaction Conditions | -20 to 100 °C, 0.5 to 10 hours[4][5] | 60 to 180 °C[6] | 50-120 °C[2][3] |
| Catalyst | Can be performed with or without (e.g., basic compounds)[4][5] | Required (e.g., p-toluenesulfonic acid)[6] | Required (e.g., Lewis bases, quaternary ammonium salts)[2][3] |
| Byproducts | Hydrogen chloride, sulfur dioxide[7] | Methanol[6] | Poly(this compound)[3] |
| Safety Concerns | Thionyl chloride is toxic and corrosive, generates acidic gas[6] | Relatively safe | Ethylene oxide is flammable and toxic |
| Cost-Effectiveness | Considered industrially advantageous due to low cost of raw materials[4][5] | Moderate | Raw materials are readily available |
Reaction Pathways and Experimental Workflows
The chemical transformations and general experimental procedures for each synthesis method are illustrated below.
Ethylene Glycol and Thionyl Chloride Method
This is one of the most established and cost-effective methods for producing this compound.[4][5] The reaction involves the direct esterification of ethylene glycol with thionyl chloride.
A general workflow for this synthesis involves the controlled addition of thionyl chloride to ethylene glycol, followed by purification steps to remove byproducts and unreacted reagents.
Ethylene Glycol and Dimethyl Sulfite Method
This method offers a safer alternative to the thionyl chloride route by avoiding highly corrosive and toxic reagents.[6] The reaction proceeds via a transesterification mechanism.
The experimental workflow involves heating the reactants in the presence of a catalyst and continuously removing the methanol byproduct to drive the reaction to completion.
Ethylene Oxide and Sulfur Dioxide Method
This method involves the direct cycloaddition of ethylene oxide and sulfur dioxide.[2][3] It can produce high yields of this compound under catalytic conditions.
The general procedure for this synthesis requires reacting the gaseous or liquid reactants in the presence of a suitable catalyst, often under pressure.
Detailed Experimental Protocols
Method 1: Synthesis from Ethylene Glycol and Thionyl Chloride
-
Materials: Ethylene glycol, thionyl chloride, dichloromethane (solvent), triethylamine.
-
Procedure:
-
In a 500 mL reactor, add 40 g (0.644 mol) of ethylene glycol and 220 mL of dichloromethane as a solvent.
-
Control the reactor temperature at 0-5 °C and slowly add 92 g (0.773 mol) of thionyl chloride dropwise.
-
After the addition is complete, maintain the mixture at room temperature for 2 hours.
-
Subsequently, add 78.2 g (0.773 mol) of triethylamine dropwise to the reaction vessel and continue stirring for 1 hour after the addition is complete.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Recover the dichloromethane from the filtrate by distillation under reduced pressure to obtain crude this compound.
-
Further purify the crude product by vacuum distillation to yield pure this compound. A yield of 99% with a purity of 99.1% has been reported.[1]
-
Method 2: Synthesis from Ethylene Glycol and Dimethyl Sulfite
-
Materials: Ethylene glycol, dimethyl sulfite, p-toluenesulfonic acid (catalyst).
-
Procedure:
-
Charge a reaction vessel with ethylene glycol and dimethyl sulfite (equimolar or non-equimolar amounts).
-
Add p-toluenesulfonic acid as a catalyst in an amount of 0.01% to 5% of the total reactant weight.[6]
-
Gradually increase the reaction temperature from 60-70 °C to 160-180 °C.[6]
-
Continuously remove the methanol generated during the reaction to shift the equilibrium towards the product side.
-
After the reaction is complete, purify the resulting this compound by fractional distillation. This method is reported to have a high product yield and purity.[6]
-
Method 3: Synthesis from Ethylene Oxide and Sulfur Dioxide
-
Materials: Ethylene oxide, sulfur dioxide, tetraethylammonium bromide (catalyst).
-
Procedure:
-
In a suitable pressure reactor, introduce ethylene oxide and sulfur dioxide.
-
Add tetraethylammonium bromide as a catalyst.
-
Heat the reaction mixture to 110-120 °C for 3 hours.[2]
-
After the reaction period, cool the reactor and carefully vent any unreacted sulfur dioxide.
-
The resulting product is this compound, which can be purified by distillation. A yield of 70% has been reported for this specific protocol.[2] Other catalysts, such as quaternary ammonium- and amino-functionalized silica, have been shown to produce yields of 79-96%.[3]
-
Conclusion
The choice of synthesis method for this compound depends on various factors, including the desired scale of production, purity requirements, safety considerations, and cost constraints. The reaction of ethylene glycol with thionyl chloride is a cost-effective and high-yielding method, but it involves hazardous materials. The use of dimethyl sulfite provides a safer alternative with high purity, while the reaction of ethylene oxide with sulfur dioxide is also a high-yielding route. For applications in high-performance lithium-ion batteries, where purity is paramount, methods that minimize the formation of impurities like chloroethanol are preferred. Further purification steps are often necessary, especially for the thionyl chloride method, to meet the stringent requirements of the electronics industry.[4]
References
- 1. Glycol sulfite synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. US6992196B2 - Method for producing refined this compound - Google Patents [patents.google.com]
- 5. JP4432311B2 - this compound and method for producing the same - Google Patents [patents.google.com]
- 6. CN1803767A - Method for preparing glycol sulfite - Google Patents [patents.google.com]
- 7. brainly.in [brainly.in]
A Comparative Guide to the Validation of Computational Models for Ethylene Sulfite Reduction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models used to elucidate the reduction mechanisms of ethylene sulfite (ES), a critical electrolyte additive in lithium-ion batteries. The performance of these models is evaluated against experimental data, offering a comprehensive overview for researchers in the field.
Introduction to this compound Reduction
This compound (ES) is a key additive in lithium-ion battery electrolytes, known for its ability to form a stable solid electrolyte interphase (SEI) on the anode surface. This SEI layer is crucial for preventing further electrolyte decomposition and ensuring the longevity and safety of the battery. Understanding the reduction mechanism of ES is paramount for optimizing battery performance. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate these complex reaction pathways at a molecular level. The validation of these computational models against experimental results is essential for their reliability and predictive power.
Computational Models for this compound Reduction
The reduction of this compound is typically modeled using DFT. These models often incorporate supermolecular clusters and a polarized continuum model (PCM) to simulate the solvent environment of the electrolyte. A common approach involves modeling an ES molecule coordinated with a lithium ion (Li⁺) and several solvent molecules, such as propylene carbonate (PC).[1][2]
The choice of DFT functional and basis set significantly impacts the accuracy of the calculations. The B3PW91 functional with a 6-311++G(d,p) basis set has been successfully used in several studies.[3] Other functionals, such as the M06-2X, are also employed, particularly for their improved accuracy with main-group atom energies and non-covalent interactions.
Comparison of Computational Model Performance
The accuracy of different computational models can be assessed by comparing their calculated properties, such as reduction potentials and activation energies for key reaction steps, with experimental values.
| Computational Model | Calculated Reduction Potential (V vs. Li/Li⁺) | Experimental Reduction Potential (V vs. Li/Li⁺) | Reference |
| PCM---INVALID-LINK--₆ with B3PW91/6-311++G(d,p) | 1.90–1.93 | 1.8–2.0 | [2] |
| (ES)Li⁺(VC) with B3LYP/6-311++G(d,p) | -2.67 (on the physical scale) | -2.96 (on a gold electrode) | [4] |
Reaction Mechanisms: A Comparative Overview
Computational studies have revealed multiple possible pathways for the reductive decomposition of this compound. The two primary proposed mechanisms are a stepwise pathway and a concerted pathway.
-
Stepwise Pathway (Path A): This mechanism involves the initial reduction of ES to form a radical anion, followed by a ring-opening reaction to yield further decomposition products.
-
Concerted Pathway (Path B): In this pathway, the reduction and ring-opening of the ES molecule occur in a single, concerted step.[2]
Computational models have been employed to calculate the energy barriers for these pathways, providing insights into the kinetic favorability of each mechanism.
| Reaction Pathway | Computational Model | Calculated Activation Energy (kcal/mol) | Reference |
| Stepwise (Path A) | B3PW91/6-311++G(d,p) | ~20.1 (for VC, a similar molecule) | [4] |
| Concerted (Path B) | B3PW91/6-311++G(d,p) | Lower than the stepwise pathway | [2] |
| Direct PC Reduction | B3PW91/6-311++G(d,p) | Lower barrier but less favorable thermodynamically | [2] |
Alternative: Vinylene Carbonate (VC)
Vinylene carbonate (VC) is another widely used electrolyte additive that forms a stable SEI layer. Computational and experimental studies have compared the reduction mechanisms of ES and VC.
-
Reduction Potential: Computational studies suggest that VC is reduced at a more negative potential than ES.[4][5]
-
SEI Formation: Both additives lead to the formation of a protective SEI layer, but the composition and properties of these layers differ. The SEI formed by VC is often described as a polymer, while the ES-derived SEI is rich in lithium sulfite (Li₂SO₃).[6][7]
-
Synergistic Effects: Some studies have investigated the use of both ES and VC as co-additives, suggesting that VC is reduced first, dominating the initial SEI formation process.[5][6]
Experimental Validation Protocols
The validation of computational models relies on a suite of experimental techniques to probe the electrochemical behavior of this compound and characterize the resulting SEI layer.
Cyclic Voltammetry (CV)
Objective: To determine the reduction potential of this compound and observe the electrochemical processes occurring at the electrode surface.
Methodology:
-
Electrolyte Preparation: Prepare an electrolyte solution containing a lithium salt (e.g., 1 M LiClO₄ or LiPF₆) in a suitable solvent (e.g., propylene carbonate). Add a specific concentration of this compound (e.g., 5% by volume).
-
Cell Assembly: Assemble a three-electrode electrochemical cell inside an argon-filled glovebox to prevent moisture and oxygen contamination. Use a graphite or glassy carbon electrode as the working electrode, a lithium metal foil as the counter and reference electrode.
-
Deoxygenation: Purge the electrolyte with argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
CV Scan: Perform cyclic voltammetry by scanning the potential of the working electrode from an initial potential (e.g., open circuit potential) to a lower potential (e.g., 0.01 V vs. Li/Li⁺) and back. Use a scan rate of around 0.1 mV/s.
-
Data Analysis: Analyze the resulting voltammogram to identify the reduction peaks corresponding to the decomposition of this compound. The potential at which the reduction peak appears is the reduction potential.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the gaseous products formed during the reduction of this compound.
Methodology:
-
Cell Cycling: Cycle a lithium-ion cell containing the ES-additive electrolyte for a set number of cycles.
-
Gas Collection: After cycling, carefully open the cell in a sealed container and collect the headspace gas using a gas-tight syringe.
-
GC-MS Analysis: Inject the collected gas sample into a gas chromatograph coupled with a mass spectrometer.
-
Component Separation and Identification: The gas chromatograph separates the different gaseous components based on their retention times. The mass spectrometer then fragments the molecules and provides a mass spectrum for each component, allowing for their identification by comparing the spectra to a known library. Ethylene is a commonly identified gaseous product of ES reduction.[8]
In Situ Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To monitor the formation and evolution of the SEI layer on the electrode surface in real-time.
Methodology:
-
Spectro-electrochemical Cell: Utilize a specially designed in situ FTIR cell that allows for simultaneous electrochemical measurements and infrared spectroscopy of the electrode surface.
-
Electrochemical Cycling: Cycle the cell while acquiring FTIR spectra of the electrode surface at different potentials and cycle numbers.
-
Spectral Analysis: Analyze the changes in the FTIR spectra to identify the vibrational modes of the chemical species forming on the electrode surface. This allows for the identification of the components of the SEI layer, such as lithium sulfite and other organic and inorganic species.[9]
Validation Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for validating computational models of this compound reduction and the proposed reaction pathways.
Caption: Workflow for the validation of computational models for this compound reduction.
Caption: Proposed reduction pathways for this compound.
References
- 1. A structural and electrochemical study of lithium-ion battery electrolytes using an this compound solvent: from dilute to concentrated solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. New insights into the electroreduction of this compound as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical studies to understand surface chemistry on carbon anodes for lithium-ion batteries: how does vinylene carbonate play its role as an electrolyte additive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of this compound and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Revealing SEI Formation and Evolution at the Li Anode/Liquid Electrolyte Interface in Li-ion Batteries by in situ Fourier Transform Infrared Spectroscopy [dspace.mit.edu]
Safety Operating Guide
Proper Disposal of Ethylene Sulfite: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information, including detailed operational and disposal plans for ethylene sulfite.
This compound, a combustible liquid, requires careful handling and disposal as hazardous waste in accordance with local, state, and federal regulations. It should be segregated from incompatible materials such as strong acids, bases, and oxidizing agents. This document outlines two primary methods for the treatment of small quantities of this compound waste in a laboratory setting prior to final disposal by a licensed hazardous waste contractor: neutralization via hydrolysis and oxidation.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Disposal Plan 1: Neutralization by Alkaline Hydrolysis
This procedure utilizes a basic solution to hydrolyze this compound into less hazardous materials.
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, prepare a 10% aqueous solution of sodium hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The reaction with sodium hydroxide will be more vigorous.
-
Reaction Setup: Place a stir bar in a beaker of appropriate size containing the this compound waste. Place the beaker on a stir plate.
-
Neutralization: Slowly add the basic solution to the this compound while stirring continuously. An exothermic reaction may occur, so control the rate of addition to prevent excessive heat generation. If using sodium hydroxide, cooling the reaction vessel in an ice bath is recommended.
-
Monitoring: Continue to add the basic solution until the pH of the aqueous layer is neutral (pH 7). This can be checked periodically with pH paper.
-
Final Disposal: Once neutralized, the resulting solution should be collected in a properly labeled hazardous waste container for collection by a certified hazardous waste disposal service. Do not dispose of the mixture down the drain.
Disposal Plan 2: Oxidation
This method employs an oxidizing agent to break down the this compound.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a dilute solution of an oxidizing agent. A common choice is a 5-10% aqueous solution of sodium hypochlorite (bleach) or a 3% solution of hydrogen peroxide (H₂O₂).[1][2]
-
Reaction Setup: Place a stir bar in a beaker containing the this compound waste and place it on a stir plate.
-
Oxidation: Slowly and carefully add the oxidizing solution to the this compound with constant stirring. The reaction may be exothermic.
-
Completion: Continue the addition until the reaction is complete. The absence of a second organic layer can indicate the completion of the reaction.
-
Final Disposal: The resulting mixture should be collected in a designated hazardous waste container, properly labeled, for pickup by a licensed disposal company.
Data Presentation: this compound Safety and Disposal Parameters
| Parameter | Value | Source(s) |
| Synonyms | Glycol sulfite, 1,3,2-Dioxathiolane 2-oxide | [3] |
| Appearance | Colorless liquid | [3] |
| Hazards | Combustible liquid, Toxic if swallowed, Causes serious eye irritation | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [3] |
| Decomposition Products | Carbon monoxide, Carbon dioxide, Sulfur oxides | [3] |
| Recommended Disposal | Collection by an approved waste disposal plant |
Logical Workflow for this compound Disposal
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
